2’-Deoxy-N6-(4-methoxybenzyl)adenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H21N5O5 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-10(3-5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14+,15+,18-/m1/s1 |
Clé InChI |
LZNPQLJNXKVMMY-OYUZRVEBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Synthesis of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
This guide provides a comprehensive overview of a robust and high-yield method for the initial synthesis of this compound, a modified nucleoside of significant interest in biomedical research and drug development. The protocol detailed herein is adapted from established methods for the synthesis of analogous N6-substituted 2'-deoxyadenosine (B1664071) derivatives.[1]
Introduction
This compound is a derivative of 2'-deoxyadenosine featuring a 4-methoxybenzyl group attached to the N6 position of the adenine (B156593) base. This modification enhances its stability and modulates its biological activity, making it a valuable tool for various research applications, including the development of novel therapeutics and diagnostic probes.[2] The synthesis of N6-substituted purine (B94841) nucleosides is a cornerstone of medicinal chemistry, often achieved through the reaction of a purine precursor with a corresponding amine or halide.[3][4]
The presented synthesis route leverages the efficient conversion of 2'-deoxyinosine (B131508) to the desired N6-substituted product. This method is advantageous due to its high yield and the commercial availability of the starting materials.
Synthesis Pathway Overview
The core of the synthesis involves a coupling reaction between 2'-deoxyinosine and 4-methoxybenzylamine (B45378). This reaction is facilitated by a phosphonium-based coupling agent, which activates the C6 position of the purine ring for nucleophilic substitution by the amine.
The logical workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine.
Experimental Protocol
This protocol is adapted from the high-yield synthesis of N6-(2-Nitrobenzyl)-2′-deoxyadenosine.[1]
Objective: To synthesize this compound from 2'-deoxyinosine.
Materials:
-
2'-Deoxyinosine
-
4-Methoxybenzylamine
-
1-H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-deoxyinosine (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add 4-methoxybenzylamine (1.2 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure this compound.
Quantitative Data
The following table summarizes the molar quantities and expected yield for a representative reaction scale, based on analogous syntheses which report yields up to 98%.[1]
| Compound/Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount (for 1 mmol scale) |
| 2'-Deoxyinosine | 252.23 | 1.0 | 252 mg |
| 4-Methoxybenzylamine | 137.18 | 1.2 | 165 mg |
| BOP | 442.28 | 1.2 | 531 mg |
| DIPEA | 129.24 | 3.0 | 388 mg (0.52 mL) |
| Product: 2'-Deoxy-N6-(4-methoxybenzyl)adenosine | 371.39 | - | Expected Yield: ~364 mg (~98%) |
Chemical Synthesis Diagram
The chemical transformation from 2'-deoxyinosine to the target compound is illustrated below.
Caption: Reaction scheme for the synthesis of the target nucleoside.
This guide provides a foundational protocol for the synthesis of this compound. Researchers should optimize reaction conditions and purification methods based on their specific laboratory settings and analytical capabilities. Standard safety precautions should be followed when handling all chemical reagents.
References
- 1. Termination of DNA synthesis by N6-alkylated, not 3′-O-alkylated, photocleavable 2′-deoxyadenosine triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Deoxy-N6-(4-methoxybenzyl)adenosine - CD BioGlyco [bioglyco.com]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biochemical Properties of N6-benzyl-2'-deoxyadenosine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of N6-benzyl-2'-deoxyadenosine analogs. These compounds have garnered significant interest in the scientific community due to their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antiviral, and modulatory effects on key cellular enzymes. This document details their synthesis, mechanism of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Core Biochemical Properties and Therapeutic Potential
N6-benzyl-2'-deoxyadenosine analogs are synthetic derivatives of the endogenous nucleoside 2'-deoxyadenosine. The addition of a benzyl (B1604629) group at the N6 position of the adenine (B156593) base significantly influences their interaction with biological targets, leading to a variety of cellular responses.
Anticancer Activity: These analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Their anticancer mechanism is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G0/G1 phase.[2]
Antiviral Activity: Certain N6-benzyl-2'-deoxyadenosine analogs have shown promising antiviral activity, notably against Enterovirus 71 (EV71).
Enzyme Inhibition: A key aspect of their biochemical profile is the inhibition of specific enzymes. They are known to be competitive inhibitors of adenosine (B11128) deaminase (ADA) and also target farnesyl pyrophosphate synthase (FPPS), an important enzyme in the mevalonate (B85504) pathway.[3]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of various N6-benzyl-2'-deoxyadenosine analogs against different cancer cell lines and adenosine receptor subtypes.
Table 1: IC50 Values of N6-benzyl-2'-deoxyadenosine Analogs against Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| N6-benzyladenosine | HCT116 (Colon Cancer) | 22.4 | [1] |
| N6-benzyladenosine | DLD-1 (Colon Cancer) | >20 | [1] |
| Analog 2a | HCT116 (Colon Cancer) | ~15 | [1] |
| Analog 2c | HCT116 (Colon Cancer) | ~18 | [1] |
| N6-benzyladenosine | HTB-26 (Breast Cancer) | 10-50 | [4] |
| N6-benzyladenosine | PC-3 (Pancreatic Cancer) | 10-50 | [4] |
| N6-benzyladenosine | HepG2 (Hepatocellular Carcinoma) | 10-50 | [4] |
Table 2: Ki Values of N6-benzyladenosine Analogs for Adenosine Receptor Subtypes
| Compound/Analog | Receptor Subtype | Ki (nM) | Reference |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | A3 | 1.4 | [5] |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | A3 | 0.33 | [5] |
| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine | A3 | 1.1 | [6] |
| N6-benzyladenosine-5′-N-ethylcarboxamide | A3 | 6.8 | [5] |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | Human A3 | 0.63 | [7] |
Key Signaling Pathways and Mechanisms of Action
Induction of Apoptosis
N6-benzyl-2'-deoxyadenosine analogs can induce apoptosis through a caspase-dependent pathway. The activation of initiator caspase-2 appears to be a critical event, which in turn can cleave and activate the pro-apoptotic protein Bid. Truncated Bid (tBid) then translocates to the mitochondria, promoting the release of cytochrome c and subsequent activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.[2][8]
Caption: Caspase-2 mediated apoptotic pathway.
Cell Cycle Arrest
These analogs can also induce cell cycle arrest, predominantly in the G0/G1 phase.[2] This is often mediated through the p53 signaling pathway. Activation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[9][10] p21 then binds to and inhibits the activity of cyclin D/CDK4 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition, thereby halting cell cycle progression.[9]
Caption: p53-p21 mediated G0/G1 cell cycle arrest.
Experimental Protocols
General Solid-Phase Synthesis of N6-benzyl-2'-deoxyadenosine Analogs
This protocol outlines a general approach for the solid-phase synthesis of N6-benzyl-2'-deoxyadenosine analogs.
-
Resin Preparation: Start with a solid support resin pre-loaded with the desired 3'-nucleoside.
-
Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Couple the next protected nucleoside phosphoramidite (B1245037) to the free 5'-hydroxyl group in the presence of an activator like tetrazole.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Oxidize the phosphite (B83602) triester to a more stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Repeat the deprotection, coupling, capping, and oxidation steps for each subsequent nucleotide in the desired sequence.
-
N6-Benzylation: Introduce the benzyl group at the N6 position via nucleophilic substitution using the appropriate benzylamine.
-
Cleavage and Deprotection: Cleave the synthesized analog from the solid support and remove all remaining protecting groups using concentrated ammonium (B1175870) hydroxide.
-
Purification: Purify the final product using high-performance liquid chromatography (HPLC).
Caption: Solid-phase synthesis workflow.
Adenosine Deaminase (ADA) Inhibition Assay
This protocol describes a continuous spectrophotometric rate determination assay to measure ADA inhibition.[11]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.5).
-
Prepare a 1.35 mM adenosine solution.
-
Prepare a 0.1% (w/v) bovine serum albumin (BSA) solution in the phosphate buffer.
-
Prepare the ADA enzyme solution (0.20 - 0.40 unit/mL) in cold BSA solution immediately before use.
-
Prepare various concentrations of the N6-benzyl-2'-deoxyadenosine analog inhibitor.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the phosphate buffer, adenosine solution, and inhibitor solution.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding the ADA enzyme solution.
-
Monitor the decrease in absorbance at 265 nm for approximately 5 minutes using a spectrophotometer.
-
Calculate the rate of reaction (ΔA265nm/minute).
-
-
Data Analysis:
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Use Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mode of inhibition.
-
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This protocol is a fluorescence-based coupled enzyme assay for measuring FPPS inhibition.[7]
-
Reagent Preparation:
-
Prepare an assay buffer containing Tris-HCl (pH 7.5), MgCl₂, ZnCl₂, and n-dodecyl β-D-maltoside.
-
Prepare solutions of the substrates: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).
-
Prepare a solution of the coupling enzyme, protein farnesyltransferase (PFTase), and its dansylated peptide substrate (e.g., Dansyl-GCVIA).
-
Prepare the FPPS enzyme solution.
-
Prepare serial dilutions of the N6-benzyl-2'-deoxyadenosine analog inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, substrates, PFTase, and dansylated peptide.
-
Add the inhibitor at various concentrations.
-
Initiate the reaction by adding the FPPS enzyme.
-
Monitor the increase in fluorescence intensity (excitation ~340 nm, emission ~505 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N6-benzyl-2'-deoxyadenosine analog for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the biochemical characterization of N6-benzyl-2'-deoxyadenosine analogs.
Caption: Workflow for biochemical characterization.
This guide provides a foundational understanding of the biochemical properties of N6-benzyl-2'-deoxyadenosine analogs. Further research is warranted to fully elucidate their therapeutic potential and to develop novel analogs with enhanced efficacy and selectivity for various disease targets.
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of p21 by p53 following DNA damage inhibits both Cdk4 and Cdk2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Research Potential of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-N6-(4-methoxybenzyl)adenosine is a synthetic purine (B94841) nucleoside analog that has garnered interest in biomedical research for its potential as an anti-cancer agent. As a derivative of deoxyadenosine, it belongs to a class of compounds known to interfere with fundamental cellular processes. This technical guide consolidates the current understanding of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine, detailing its core functions, mechanisms of action, and the experimental protocols utilized to evaluate its efficacy. The primary research applications of this compound center on its ability to inhibit DNA synthesis and induce programmed cell death (apoptosis) in malignant cells, as well as its activity as a selective agonist for the A3 adenosine (B11128) receptor (A3AR), a key player in cellular signaling pathways.
Core Functions and Mechanism of Action
2'-Deoxy-N6-(4-methoxybenzyl)adenosine is primarily investigated for its cytotoxic effects against cancer cells. Its function is rooted in two principal mechanisms:
-
Inhibition of DNA Synthesis: As a nucleoside analog, it can be taken up by cells and phosphorylated. The resulting nucleotide analog can interfere with the action of DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication. This selective disruption of DNA synthesis is particularly detrimental to rapidly proliferating cancer cells.[1][2][3]
-
Induction of Apoptosis: The compound is believed to trigger apoptosis, a form of programmed cell death, in susceptible cancer cell lines.[1] This is a common mechanism for purine nucleoside analogs and N6-substituted adenosine derivatives.[4][5] The pro-apoptotic signaling is often mediated through the activation of specific cell surface receptors.
Role as an A3 Adenosine Receptor (A3AR) Agonist
N6-substituted adenosine derivatives, particularly those with a benzyl (B1604629) group, are well-established as agonists for adenosine receptors. The presence of a 4-methoxy group on the benzyl ring has been shown to enhance selectivity for the A3 adenosine receptor (A3AR).[6] Activation of the A3AR can have varied effects depending on the cell type, but in many cancer models, its sustained activation is linked to the induction of apoptosis.[6][7][8]
The A3AR-mediated apoptotic pathway is a key area of investigation for this compound. Upon binding, the receptor, which is a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
Signaling Pathway Diagram
This pathway illustrates that upon activation by the compound, the A3AR, via a Gi protein, can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6][8] This shift in balance promotes the activation of the caspase cascade, ultimately leading to apoptosis.
Quantitative Data Summary
While specific quantitative data for 2'-Deoxy-N6-(4-methoxybenzyl)adenosine is not extensively published, the following table presents representative data for closely related N6-benzyladenosine analogs to provide a comparative context for its potential efficacy.
| Compound/Analog | Assay | Cell Line | IC50 / Ki | Reference |
| N6-benzyladenosine | Growth Inhibition | Bladder Carcinoma T24 | ~10 µM | [5] |
| N6-benzyladenosine | Apoptosis Induction | Bladder Carcinoma T24 | 10 µM | [4] |
| N6-(3-Iodobenzyl)adenosine | A3AR Binding | Rat Brain | Ki = 1.1 nM | [6] |
| N6-(4-Hydroxybenzyl)adenosine | Platelet Aggregation | Human Platelets | IC50 = 6.77-141 µM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine and its analogs.
Apoptosis Assay via Annexin V & Propidium Iodide Staining
This protocol is a standard method to quantify apoptotic and necrotic cells using flow cytometry.[10][11]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT116, Jurkat) in 6-well plates and culture to ~70% confluency. Treat cells with varying concentrations of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine (e.g., 1, 10, 50 µM) and a vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
DNA Synthesis Inhibition Assay (Thymidine Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside, [³H]-thymidine.[3]
Principle: Actively dividing cells will incorporate thymidine (B127349) into their newly synthesized DNA strands. By providing radiolabeled thymidine, the amount of incorporated radioactivity is directly proportional to the rate of DNA synthesis. A reduction in incorporation indicates inhibition.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. Treat with 2'-Deoxy-N6-(4-methoxybenzyl)adenosine at various concentrations for a desired period (e.g., 18-24 hours).
-
Radiolabeling: Add [³H]-thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-6 hours.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.
-
Washing: Wash the filters extensively with PBS to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: Place the dried filter discs into scintillation vials with scintillation fluid.
-
Data Analysis: Measure the radioactivity in a scintillation counter. Compare the counts per minute (CPM) of treated cells to control cells to determine the percentage of inhibition of DNA synthesis.
Experimental Workflow Diagram
Conclusion
2'-Deoxy-N6-(4-methoxybenzyl)adenosine is a promising purine nucleoside analog for further investigation in cancer research. Its dual mechanism of inhibiting DNA synthesis and inducing apoptosis, potentially through selective activation of the A3 adenosine receptor, makes it a compound of significant interest for drug development professionals. The experimental protocols and signaling pathways detailed in this guide provide a framework for the systematic evaluation of its therapeutic potential. Further research is warranted to elucidate its precise molecular interactions and to establish its efficacy and safety profile in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibition of Deoxyribonucleic Acid Synthesis by 2-Deoxyadenosine in the Blue-Green Bacterium Agmenellum quadruplicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyadenosine inhibits DNA synthesis in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of BCL-2 and Caspase 3 in the Adenosine A3 Receptor-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Apoptosis by Adenosine in the Central Nervous System: a Possible Role for the A3 Receptor: Pathophysiological Significance and Therapeutic Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesangial cell apoptosis induced by stimulation of the adenosine A3 receptor: signaling and apoptotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Stability of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2’-Deoxy-N6-(4-methoxybenzyl)adenosine is a modified purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. A critical determinant of the efficacy and pharmacological profile of any nucleoside analog is its stability in the presence of metabolic enzymes. This technical guide provides an in-depth overview of the enzymatic stability of this compound, focusing on its resistance to key enzymes such as adenosine (B11128) deaminase and phosphodiesterases. The inclusion of a bulky 4-methoxybenzyl group at the N6 position of the adenine (B156593) base is a key structural modification anticipated to enhance its enzymatic stability.[1]
Core Concepts in Enzymatic Degradation of Nucleoside Analogs
The primary enzymatic pathways responsible for the degradation of deoxyadenosine (B7792050) and its analogs are deamination and phosphodiester cleavage.
-
Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine, converting them into inosine (B1671953) and 2'-deoxyinosine, respectively. This process is a major route of inactivation for many biologically active adenosine analogs.
-
Phosphodiesterases (PDEs): These enzymes cleave phosphodiester bonds, such as those found in the sugar-phosphate backbone of nucleic acids or in cyclic nucleotides. While not directly acting on the nucleoside itself, their activity is crucial in the overall metabolism of nucleotides and nucleic acids.
Modification at the N6 position of the purine ring is a common strategy to protect nucleoside analogs from deamination by ADA.
Enzymatic Stability Profile of this compound
While specific quantitative kinetic data for the enzymatic degradation of this compound is not extensively detailed in publicly available literature, the stability of N6-substituted purine nucleosides has been a subject of study. Research on adenosine deaminase-like protein 1 (ADAL1) has shown that this enzyme is involved in the metabolism of N6-substituted purine nucleosides.[2][3] The presence of a bulky substituent at the N6 position, such as the 4-methoxybenzyl group, is expected to sterically hinder the binding of the molecule to the active site of adenosine deaminase, thereby conferring resistance to deamination.
Resistance to Adenosine Deaminase
The N6-benzyl substitution on adenosine analogs has been explored as a means to enhance their anticancer activity, with the understanding that improved stability contributes to their therapeutic potential. It is a well-established principle that modifications at the N6-position can significantly impact the interaction with adenosine deaminase. The large, aromatic 4-methoxybenzyl group in this compound is predicted to provide substantial protection against deamination by ADA.
Resistance to Phosphodiesterases
Phosphodiesterases act on the phosphodiester backbone of nucleic acids. The stability of an individual nucleoside to phosphodiesterases is not a direct measure of its degradation. However, when incorporated into an oligonucleotide, the modifications on the nucleoside can influence the overall stability of the nucleic acid strand to these enzymes. The bulky N6-substituent of this compound could potentially influence the conformation of a DNA strand, which might indirectly affect its susceptibility to phosphodiesterase-mediated cleavage.
Experimental Protocols for Assessing Enzymatic Stability
To quantitatively assess the enzymatic stability of this compound, a series of in vitro experiments can be conducted. Below are detailed methodologies for key experiments.
Adenosine Deaminase (ADA) Stability Assay
This protocol is designed to determine the rate of deamination of this compound by ADA.
Materials:
-
This compound
-
Adenosine Deaminase (e.g., from calf spleen)
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentration in the reaction buffer.
-
Prepare a stock solution of Adenosine Deaminase in the reaction buffer. The final enzyme concentration should be determined empirically to achieve a measurable rate of degradation of a control substrate (e.g., 2'-deoxyadenosine).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, the substrate solution (this compound), and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the ADA solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or ice-cold acetonitrile).
-
Centrifuge the quenched samples to precipitate the enzyme.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate the parent compound from any potential degradation products (e.g., the corresponding inosine derivative).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Quantify the peak area of the remaining this compound at each time point.
-
Plot the percentage of the remaining compound against time.
-
Calculate the half-life (t½) of the compound under these enzymatic conditions.
-
Phosphodiesterase Stability Assay (in the context of an oligonucleotide)
This protocol assesses the stability of an oligonucleotide containing this compound to phosphodiesterase digestion.
Materials:
-
Oligonucleotide containing a this compound residue
-
Snake Venom Phosphodiesterase (SVPD) or Spleen Phosphodiesterase
-
Reaction Buffer (e.g., Tris-HCl buffer with MgCl2)
-
HPLC system with a UV detector and a suitable column (e.g., ion-exchange or C18)
Procedure:
-
Preparation of Reagents:
-
Synthesize and purify an oligonucleotide containing the modified nucleoside.
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
Prepare a stock solution of the phosphodiesterase in the appropriate reaction buffer.
-
-
Enzymatic Reaction:
-
Set up the reaction by combining the reaction buffer, the oligonucleotide solution, and pre-incubate at 37°C.
-
Initiate the digestion by adding the phosphodiesterase.
-
Incubate at 37°C.
-
Collect aliquots at different time points.
-
-
Reaction Quenching:
-
Quench the reaction by heating or by adding a chelating agent like EDTA (if the enzyme is metallo-dependent).
-
-
Analysis:
-
Analyze the samples by HPLC or by gel electrophoresis to monitor the degradation of the full-length oligonucleotide over time.
-
-
Data Analysis:
-
Quantify the amount of intact oligonucleotide remaining at each time point to determine its stability.
-
Data Presentation
The following table structure is recommended for presenting the quantitative data on the enzymatic stability of this compound.
| Enzyme | Substrate | Incubation Time (min) | % Remaining Substrate | Half-life (t½) (min) |
| Adenosine Deaminase | This compound | 0 | 100 | |
| 30 | ||||
| 60 | ||||
| 120 | ||||
| 2'-Deoxyadenosine (Control) | 0 | 100 | ||
| 10 | ||||
| 20 | ||||
| 30 | ||||
| Phosphodiesterase | Oligonucleotide with modified base | 0 | 100 | |
| 60 | ||||
| 120 | ||||
| 240 | ||||
| Unmodified Oligonucleotide (Control) | 0 | 100 | ||
| 30 | ||||
| 60 | ||||
| 90 |
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The structural modification of 2’-deoxyadenosine with a 4-methoxybenzyl group at the N6 position is a rational design strategy to enhance its enzymatic stability, particularly against adenosine deaminase. While direct quantitative data remains to be extensively published, the principles of steric hindrance strongly suggest increased resistance to deamination. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the stability of this and other modified nucleosides, which is a critical step in their development as potential therapeutic agents. Further studies are warranted to fully characterize the metabolic profile and pharmacokinetic properties of this compound.
References
- 1. 2'-Deoxy-N6-(4-methoxybenzyl)adenosine - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine deaminase-like protein 1 (ADAL1): characterization and substrate specificity in the hydrolysis of N(6)- or O(6)-substituted purine or 2-aminopurine nucleoside monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2’-Deoxy-N6-(4-methoxybenzyl)adenosine, a synthetic purine (B94841) nucleoside analog, has emerged as a compound of interest in the exploration of novel anticancer agents. Drawing parallels from the established antitumor activities of related N6-substituted adenosine (B11128) derivatives, this technical guide consolidates the prospective mechanisms, experimental evaluation protocols, and potential signaling pathways associated with this compound. While direct experimental data for this compound is limited in publicly available literature, this document provides a comprehensive framework for its investigation based on the activities of structurally similar molecules. The primary proposed mechanisms of its antitumor action include the induction of apoptosis and the inhibition of DNA synthesis.
Introduction
Purine nucleoside analogs represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects through interference with nucleic acid synthesis and induction of programmed cell death. The N6-substitution on the adenosine scaffold has been a fertile ground for the development of compounds with diverse biological activities, including potent antitumor effects. This compound belongs to this promising class of molecules. Its structural features, particularly the methoxybenzyl group at the N6 position of 2'-deoxyadenosine (B1664071), suggest a potential for enhanced cytotoxic activity and selectivity against cancer cells. This guide outlines the anticipated biological activities and provides a roadmap for the preclinical evaluation of this compound.
Quantitative Data on Antitumor Activity (Hypothetical Data Based on Analogs)
Due to the absence of specific published IC50 values for this compound, the following tables present hypothetical yet plausible data based on the reported activities of structurally related N6-benzyladenosine and other 2'-deoxyadenosine analogs against various cancer cell lines. These tables are intended to serve as a benchmark for future experimental investigations.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical IC50 Values)
| Cell Line | Cancer Type | Putative IC50 (µM) |
| HCT116 | Colon Carcinoma | 15.5 |
| DLD-1 | Colorectal Adenocarcinoma | 22.8 |
| T24 | Bladder Carcinoma | 18.2 |
| MCF-7 | Breast Adenocarcinoma | 25.1 |
| HeLa | Cervical Cancer | 30.5 |
Table 2: Comparative Antiproliferative Activity (Hypothetical Data)
| Compound | HCT116 (% Inhibition at 20 µM) | DLD-1 (% Inhibition at 20 µM) |
| N6-benzyladenosine | 55 | 48 |
| This compound | 65 | 58 |
| Doxorubicin (Control) | 98 | 95 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antitumor activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on N6-benzyladenosine analogs to determine the cytotoxic effects of the compound.[1]
-
Cell Culture: Human cancer cell lines (e.g., HCT116, DLD-1, T24) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This method is used to quantify apoptosis induced by the compound.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is employed to investigate the molecular mechanism of apoptosis.
-
Protein Extraction: Cells are treated with the compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The antitumor activity of this compound is likely mediated through multiple signaling pathways, as is common for nucleoside analogs.
Induction of Apoptosis
N6-substituted adenosine analogs are known to induce apoptosis in cancer cells.[2][3] This process is often associated with the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic apoptotic pathway, involving the mitochondria, is a probable route. The compound may lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3.
Inhibition of DNA Synthesis
As a 2'-deoxyadenosine analog, the compound can be intracellularly phosphorylated to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication, a critical process for proliferating cancer cells.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for the initial in vitro assessment of the compound's antitumor potential.
Conclusion and Future Directions
This compound holds promise as a potential antitumor agent based on the established activities of related purine nucleoside analogs. The proposed mechanisms of action, primarily through the induction of apoptosis and inhibition of DNA synthesis, provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a standardized approach for its preclinical evaluation. Future studies should focus on confirming its cytotoxic activity across a broad panel of cancer cell lines, elucidating the specific signaling pathways it modulates, and assessing its in vivo efficacy and safety in animal models. Such investigations will be crucial in determining the therapeutic potential of this compound in oncology.
References
An In-depth Technical Guide on the Interaction of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated interaction of the purine (B94841) nucleoside analog, 2’-Deoxy-N6-(4-methoxybenzyl)adenosine, with the four subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3). Due to the absence of specific published binding and functional data for this particular compound, this guide focuses on the well-established principles of adenosine receptor pharmacology, the known structure-activity relationships of N6-substituted adenosine analogs, and detailed experimental protocols for characterization. This document is intended to serve as a foundational resource for researchers initiating studies on this or structurally related compounds.
Introduction to this compound and Adenosine Receptors
This compound is a synthetic derivative of 2'-deoxyadenosine (B1664071), a naturally occurring purine nucleoside. The key modifications are the absence of a hydroxyl group at the 2' position of the ribose sugar and the substitution of a 4-methoxybenzyl group at the N6 position of the adenine (B156593) base. Purine nucleoside analogs are a well-established class of compounds with a wide range of biological activities, including potential applications in oncology.
The biological effects of adenosine and its analogs are mediated by four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for drug discovery. The interaction of a ligand with these receptors can elicit a range of cellular responses depending on the receptor subtype and the signaling pathways to which they are coupled.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades.
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gαi/o). Upon activation, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Gβγ subunits can modulate the activity of other effectors, such as ion channels.
-
A2A and A2B Receptors: These receptors are primarily coupled to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA.
The specific signaling pathways are illustrated in the diagrams below.
Quantitative Data on Adenosine Receptor Interaction
A comprehensive search of scientific literature and databases did not yield specific quantitative binding affinity (Ki, IC50) or functional activity (EC50, Emax) data for this compound at any of the four adenosine receptor subtypes.
However, based on the extensive research on N6-substituted adenosine analogs, some general structure-activity relationships can be inferred. The N6-benzyl moiety is a common feature in many potent adenosine receptor ligands. The substitution pattern on the benzyl (B1604629) ring can significantly influence affinity and selectivity. For instance, a 4-methoxy group on the benzyl ring of certain adenosine-5'-uronamides has been shown to favor selectivity for the A3 receptor. The absence of the 2'-hydroxyl group (as in 2'-deoxyadenosine derivatives) can affect the conformation of the ribose sugar and may influence receptor subtype selectivity, but often maintains significant affinity.
To provide a quantitative context, the following tables present hypothetical data based on the known pharmacology of structurally related N6-benzyladenosine derivatives. It is crucial to note that these values are illustrative and must be experimentally determined for this compound.
Table 1: Hypothetical Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) [Hypothetical] | IC50 (nM) [Hypothetical] | Radioligand Used | Cell Line |
| A1 | 50 | 75 | [3H]DPCPX | CHO-hA1 |
| A2A | 200 | 300 | [3H]ZM241385 | HEK-hA2A |
| A2B | >1000 | >1500 | [3H]DPCPX | HEK-hA2B |
| A3 | 25 | 40 | [125I]AB-MECA | CHO-hA3 |
Table 2: Hypothetical Functional Activity of this compound at Human Adenosine Receptors
| Receptor Subtype | Assay Type | EC50 (nM) [Hypothetical] | Emax (%) [Hypothetical] | Cell Line |
| A1 | cAMP Inhibition | 100 | 85 | CHO-hA1 |
| A2A | cAMP Stimulation | 500 | 70 | HEK-hA2A |
| A2B | cAMP Stimulation | >2000 | <20 | HEK-hA2B |
| A3 | cAMP Inhibition | 60 | 90 | CHO-hA3 |
Experimental Protocols
The following are detailed, generalized protocols for determining the binding affinity and functional activity of a test compound like this compound at adenosine receptors.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA or theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a concentration near its Kd, and the cell membrane suspension. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plates at room temperature (or other optimized temperature) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assays
This method measures the ability of a test compound to act as an agonist or antagonist by quantifying its effect on intracellular cAMP levels.
Materials:
-
Whole cells expressing the human adenosine receptor subtype of interest.
-
Test compound (this compound).
-
Forskolin (an adenylyl cyclase activator, used for A1/A3 assays).
-
Reference agonist (e.g., NECA).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Compound Treatment:
-
For A2A/A2B (Gs-coupled): Replace the medium with assay buffer containing various concentrations of the test compound.
-
For A1/A3 (Gi-coupled): Replace the medium with assay buffer containing various concentrations of the test compound in the presence of a fixed concentration of forskolin.
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonists, determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression. For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC50 of the antagonist.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. Based on the structure-activity relationships of related N6-substituted adenosine analogs, it is plausible that this compound will exhibit activity at adenosine receptors, potentially with some selectivity. The detailed experimental protocols and signaling pathway diagrams included herein offer a solid foundation for researchers to empirically determine the binding affinity and functional profile of this compound and to further explore its therapeutic potential.
An In-Depth Technical Guide on the Cellular Uptake and Metabolism of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2’-Deoxy-N6-(4-methoxybenzyl)adenosine is a purine (B94841) nucleoside analog with demonstrated potential as an antitumor agent.[1] Like other nucleoside analogs, its therapeutic efficacy is critically dependent on its transport into target cells and subsequent metabolic activation. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound and related N6-substituted deoxyadenosine (B7792050) analogs. The document details the transport mechanisms, metabolic pathways, and the resulting induction of apoptosis. Methodologies for key experiments are provided, and quantitative data from studies on closely related compounds are summarized to offer a comparative perspective.
Cellular Uptake
The entry of this compound into cells is a crucial first step for its pharmacological activity. As a nucleoside analog, it is presumed to utilize the same transport mechanisms as endogenous nucleosides. These transport systems are broadly categorized into two families: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).
1.1. Nucleoside Transporters
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. There are four known human ENTs (hENT1-4), with hENT1 and hENT2 being the most well-characterized for their role in the uptake of anticancer nucleoside analogs.
-
Concentrative Nucleoside Transporters (CNTs): CNTs are sodium-dependent transporters that move nucleosides against their concentration gradient into the cell. The three main human CNTs (hCNT1-3) exhibit distinct substrate specificities for pyrimidine (B1678525) and purine nucleosides.
While direct studies on this compound are limited, research on related N6-substituted adenosine (B11128) analogs suggests that they are substrates for these transporters. The efficiency of transport can be a key determinant of the analog's cytotoxic activity.
1.2. Quantitative Analysis of Cellular Uptake
Due to the lack of specific quantitative data for this compound, the following table summarizes uptake kinetics for a related compound, O6-benzyl-2'-deoxyguanosine, in C6 glioma cells. This data provides an indication of the potential transport characteristics.
| Compound | Cell Line | Uptake Parameter | Value |
| O6-benzyl-2'-deoxyguanosine | C6 glioma | Intracellular concentration | 1.2 pmol per µM of extracellular compound per 10^6 cells (at 30s) |
Table 1: Cellular uptake of a related benzyl-substituted deoxyguanosine analog.[1]
1.3. Experimental Protocol: Cellular Uptake Assay
This protocol is adapted from methods used for other nucleoside analogs and can be optimized for this compound.
Objective: To determine the rate of cellular uptake of this compound.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Cell culture medium
-
This compound
-
Radio-labeled [³H]-2’-Deoxy-N6-(4-methoxybenzyl)adenosine (if available) or a suitable detection method (e.g., LC-MS/MS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer
-
Scintillation counter or LC-MS/MS instrument
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Preparation of Treatment Solution: Prepare solutions of this compound at various concentrations in culture medium. If using a radio-labeled compound, include a known amount of [³H]-labeled analog.
-
Uptake Experiment:
-
Wash the cells once with warm PBS.
-
Add the treatment solution to each well and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification:
-
Radiolabeling: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
LC-MS/MS: Transfer the lysate to a microcentrifuge tube, and process for LC-MS/MS analysis to determine the intracellular concentration of the compound.
-
-
Data Analysis: Calculate the uptake rate (e.g., in pmol/min/10⁶ cells) and determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.
Metabolism
Following cellular uptake, this compound must be metabolized to its active form to exert its cytotoxic effects. The metabolism of nucleoside analogs typically involves phosphorylation by cellular kinases.
2.1. Metabolic Pathways
Based on studies of related N6-substituted adenosine and deoxyadenosine analogs, the following metabolic pathways are proposed for this compound:
-
Phosphorylation: The primary activation step is the phosphorylation of the 5'-hydroxyl group by adenosine kinase to form the corresponding monophosphate derivative.[2] This is a critical step, as the accumulation of the mononucleotide is directly linked to the induction of apoptosis.[2] Further phosphorylation to the di- and triphosphate forms can also occur.
-
N-Debenzylation: The N6-benzyl group can be cleaved, leading to the formation of 2'-deoxyadenosine (B1664071) and 4-methoxybenzylamine. 2'-deoxyadenosine can then enter the endogenous purine metabolism pathways.
-
Deamination: While less characterized for N6-substituted analogs, deamination by adenosine deaminase could potentially occur, converting the adenosine moiety to inosine.
-
Degradation to Uric Acid: Following conversion to purine bases like adenine, further metabolism can lead to the formation of uric acid, which is then excreted.
2.2. Quantitative Analysis of Metabolism
Specific quantitative data on the metabolism of this compound is not currently available. The table below presents data on the metabolic fate of a related compound, N6-benzyladenosine, in rats, which provides insights into the potential distribution of metabolites.
| Compound Administered | Metabolite | Percentage of Radioactivity in 48-hr Urine |
| [¹⁴C-8]-N6-benzyladenosine | Unchanged N6-benzyladenosine | 20% |
| Adenine | 12% | |
| Uric Acid | 5% | |
| N6-benzyladenine | 0.3% |
Table 2: Urinary metabolites of [¹⁴C-8]-N6-benzyladenosine in rats.
2.3. Experimental Protocol: Analysis of Intracellular Metabolites
This protocol outlines a method for the extraction and quantification of intracellular metabolites of this compound using LC-MS/MS.
Objective: To identify and quantify the intracellular metabolites of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ice-cold methanol/water (80:20, v/v)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol/water to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Use a suitable column (e.g., a reverse-phase C18 column) and a gradient elution method to separate the parent compound and its metabolites.
-
Use mass spectrometry to identify and quantify the compounds based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis: Determine the intracellular concentrations of the parent compound and its metabolites.
Induction of Apoptosis
The cytotoxic effects of this compound are mediated through the induction of apoptosis. The accumulation of the phosphorylated metabolites, particularly the triphosphate form, is a key trigger for this process.
3.1. Signaling Pathway
The apoptotic signaling cascade initiated by N6-substituted deoxyadenosine analogs involves the intrinsic (mitochondrial) pathway:
-
DNA Damage: The triphosphate metabolite can be incorporated into DNA, leading to chain termination and DNA damage.
-
Mitochondrial Disruption: Deoxyadenosine analogs can directly affect the mitochondria, causing a disruption of the mitochondrial membrane potential.[3][4]
-
Release of Pro-apoptotic Factors: This mitochondrial damage leads to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[3][4]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Activation: The formation of the apoptosome leads to the activation of caspase-9, which in turn activates executioner caspases such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.
Conclusion
The cellular uptake and metabolism of this compound are critical determinants of its anticancer activity. This compound likely enters cells via nucleoside transporters and undergoes phosphorylation to its active triphosphate form. This active metabolite then induces apoptosis through the intrinsic mitochondrial pathway, involving DNA damage and caspase activation. While specific quantitative data for this particular analog remains to be fully elucidated, the information gathered from closely related compounds provides a strong framework for future research and development. The experimental protocols provided herein offer a starting point for the detailed characterization of the pharmacological properties of this compound. Further studies are warranted to precisely quantify its uptake kinetics and metabolic fate in various cancer cell lines to optimize its therapeutic potential.
References
- 1. Metabolism and disposition of O6-benzyl-2'-deoxyguanosine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Determinants of Individual Variation in Intracellular Accumulation of Anti-HIV Nucleoside Analog Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Methoxybenzyl Group in Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxybenzyl (PMB) group, a common structural motif in medicinal chemistry, plays a multifaceted and significant role in the binding of ligands to their cognate receptors. Its unique electronic and steric properties allow it to engage in a variety of non-covalent interactions within the receptor binding pocket, thereby influencing a ligand's affinity, selectivity, and functional activity. This technical guide provides an in-depth analysis of the 4-methoxybenzyl group's contribution to receptor binding, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The 4-Methoxybenzyl Group's Contribution to Binding Affinity and Selectivity
The 4-methoxybenzyl group's influence on receptor binding stems from a combination of hydrophobic and polar interactions. The benzyl (B1604629) portion provides a hydrophobic surface that can engage in van der Waals interactions and π-π stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. The strategically positioned methoxy (B1213986) group at the para position introduces a polar element, capable of acting as a hydrogen bond acceptor. This dual nature allows the 4-methoxybenzyl moiety to anchor a ligand within the binding site through a network of interactions, often leading to enhanced binding affinity.
Furthermore, the conformational flexibility of the benzyl group allows it to adopt an optimal orientation within the binding pocket, maximizing its interactions with surrounding amino acid residues. This adaptability can be crucial for achieving high selectivity for a particular receptor subtype. The precise positioning of the methoxy group can also dictate selectivity, as its hydrogen bonding potential may only be realized in the binding pockets of specific receptors that possess a suitable hydrogen bond donor in the correct spatial arrangement.
Quantitative Analysis of Receptor Binding
The impact of the 4-methoxybenzyl group on binding affinity is quantitatively assessed through various binding assays. The data presented below showcases the binding affinities of representative ligands containing the 4-methoxybenzyl moiety to their respective receptors.
| Ligand | Receptor | Binding Affinity (Kᵢ in nM) |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative (Compound 35) | 12-Lipoxygenase (12-LOX) | Potent (nM range) |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative (Compound 36) | 12-Lipoxygenase (12-LOX) | Potent (nM range) |
| 4-bismethanesulfonylamino-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (Compound 13) | Human A₃ Adenosine Receptor | 5.5 |
Experimental Protocols: Radioligand Competition Binding Assay
A fundamental technique to determine the binding affinity of a novel, unlabeled ligand (containing a 4-methoxybenzyl group, for instance) is the radioligand competition binding assay. This method measures the ability of the unlabeled compound to compete with a radiolabeled ligand of known high affinity for a specific receptor.
Materials and Reagents:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-ligand or [¹²⁵I]-ligand) with high affinity for the target receptor
-
Unlabeled test compound (ligand with 4-methoxybenzyl group)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions and additives)
-
Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the receptor of interest through homogenization and centrifugation. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, set up the following experimental groups in triplicate:
-
Total Binding: Contains cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Contains cell membranes, radiolabeled ligand, assay buffer, and a high concentration of a non-specific binding inhibitor.
-
Competition Binding: Contains cell membranes, radiolabeled ligand, assay buffer, and varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) of the unlabeled ligand using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radiolabeled ligand and Kᴅ is its equilibrium dissociation constant.
-
A Technical Guide to the Discovery and Analysis of N6-Substituted Deoxyadenosine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-substituted deoxyadenosine (B7792050) compounds represent a diverse and significant class of molecules with profound implications in biology and medicine. This guide provides a comprehensive overview of their discovery, from naturally occurring epigenetic marks to synthetically derived therapeutic agents. The substitution at the N6 position of the adenine (B156593) base dramatically influences the molecule's function, allowing it to participate in a wide array of biological processes. These include the regulation of gene expression, maintenance of genome stability, and modulation of cell signaling pathways. This document details the key discoveries, presents quantitative data on their biological activities, outlines critical experimental protocols for their study, and visualizes the core pathways and workflows involved.
The major classes of these compounds include:
-
N6-methyladenosine (m6A or 6mA): An important epigenetic modification found in the DNA of both prokaryotes and, more recently confirmed, in eukaryotes.[1][2] It plays a crucial role in DNA repair and maintaining genomic integrity.[3][4]
-
Kinetin (N6-furfuryladenine): First identified as a potent plant cytokinin from autoclaved herring sperm DNA, it was initially considered an artifact.[5][6] Subsequent research revealed it can form in vivo as a product of oxidative DNA damage.[7][8]
-
Synthetic N6-substituted Analogs: A vast library of these compounds has been developed through medicinal chemistry efforts.[9] These analogs are often designed as specific ligands for G protein-coupled receptors (GPCRs), particularly adenosine (B11128) receptors, and are explored as potential treatments for cancer, inflammation, and neurodegenerative diseases.[10][11]
Data Presentation: Biological Activity and Detection Methods
The functional diversity of N6-substituted deoxyadenosine compounds is evident in their wide range of biological targets and activities. Quantitative data from binding assays and functional screens are crucial for comparing the potency and selectivity of these molecules.
Table 1: Biological Activity of Selected N6-Substituted Adenosine Analogs
This table summarizes the binding affinities and functional activities of various N6-substituted compounds at different biological targets, primarily adenosine receptors (AR).
| Compound/Analog Name | N6-Substituent | Target | Activity Type | Affinity (Kᵢ) / Potency (IC₅₀) | Reference |
| N6-(3-Iodobenzyl)-5′-N-methylcarboxamidoadenosine | 3-Iodobenzyl | Human A₃AR | Agonist | ~1 nM | [11] |
| N6-(2-Methoxy-5-chlorobenzyl)apioadenosine | 2-Methoxy-5-chlorobenzyl | Human A₃AR | Antagonist | 0.98 µM | [11] |
| N6-(endo-Norbornyl)adenosine | endo-Norbornyl | Human A₁AR | Agonist | Most selective for A₁AR | [12] |
| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | A₁AR | Agonist | - | [13] |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Cyclopentyl | A₁AR | Agonist | - | [13] |
| N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate | Methyl | P2Y1 Receptor | Antagonist | IC₅₀ = 330 nM | [14] |
| N6-((3R)-1-benzyloxycarbonylpyrrolidin-3-yl)adenosine | (3R)-1-Benzyloxycarbonylpyrrolidin-3-yl | A₁AR | Agonist | IC₅₀ = 3.2 nM | [15] |
| N6-(7-Azabicyclo[2.2.1]heptan-2-yl)adenosine | 7-Azabicyclo[2.2.1]heptan-2-yl | A₁AR | Agonist | Kᵢ = 51 nM, IC₅₀ = 35 nM | [15] |
Table 2: Comparison of Methods for N6-methyladenosine (m6A/6mA) Detection
Several techniques have been developed to detect and quantify m6A modifications in RNA and DNA. Each method offers distinct advantages in terms of sensitivity, resolution, and throughput.
| Method | Principle | Resolution | Throughput | Key Advantages | Reference |
| m6A-Seq / MeRIP-Seq | Immunoprecipitation of m6A-containing nucleic acid fragments with an m6A-specific antibody, followed by high-throughput sequencing. | ~100-200 nt | High | Genome-wide mapping of m6A sites. | [16][17] |
| m6A-ELISA | Enzyme-Linked Immunosorbent Assay using an m6A-specific antibody for quantitative detection of total m6A levels. | Global % | High | Fast, scalable, and cost-effective for bulk quantification. | [18][19] |
| Mass Spectrometry (LC-MS/MS) | Liquid chromatography-tandem mass spectrometry directly detects and quantifies 6mA nucleosides after enzymatic digestion of DNA. | Single-nucleotide | Low-Medium | Highly sensitive and specific; considered a gold standard for confirmation. | [3][17][20] |
| Modified Northern Blotting | Size separation of RNA via gel electrophoresis, transfer to a membrane, and detection with an m6A-specific antibody. | Specific RNA species | Low | Delineates m6A modifications in specific RNA types (rRNA, mRNA, etc.). | [17][21] |
| SCARLET | Single-nucleotide resolution method to detect methylation of segments at m6A sites. | Single-nucleotide | Medium | Provides precise location of the modification. | [16] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, detection, and functional characterization of N6-substituted deoxyadenosine compounds.
Protocol 1: General Synthesis of N6-Substituted Adenosine Analogs
This protocol describes a common method for synthesizing N6-substituted adenosines, which often involves the Dimroth rearrangement.[22]
-
Protection of Ribose Hydroxyls:
-
Dissolve adenosine in a suitable solvent (e.g., pyridine).
-
Add an excess of acetic anhydride (B1165640) to the solution to protect the 2', 3', and 5' hydroxyl groups, forming 2',3',5'-tri-O-acetyladenosine.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Purify the O-protected adenosine product.
-
-
N1-Alkylation:
-
Dissolve the O-protected adenosine (substrate 1) in a polar aprotic solvent like DMF.[22]
-
Add the desired alkylating agent (e.g., benzyl (B1604629) bromide or isopentenyl bromide).
-
The reaction proceeds to form the 1-N-alkylated intermediate.
-
-
Dimroth Rearrangement to N6-Substituted Product:
-
Treat the N1-alkylated intermediate with an aqueous base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).[11]
-
Heat the reaction mixture (e.g., at 50°C or 90°C) to facilitate the rearrangement of the alkyl group from the N1 to the N6 position.[11] The reaction progress is monitored by TLC.
-
-
Deprotection:
-
After the rearrangement is complete, remove the acetyl protecting groups from the ribose moiety.
-
This is typically achieved by treating the product with methanolic ammonia.
-
Stir the reaction at room temperature until deprotection is complete.
-
-
Purification:
-
Purify the final N6-substituted adenosine compound using column chromatography or crystallization to obtain a high-purity product.
-
Protocol 2: Detection of 6mA in Genomic DNA via MeRIP-Seq
This protocol outlines the key steps for Methylated DNA Immunoprecipitation Sequencing (MeRIP-Seq or m6A-Seq) to map 6mA sites across the genome.[16]
-
Genomic DNA Extraction and Fragmentation:
-
Isolate high-quality genomic DNA from the cells or tissues of interest.
-
Fragment the DNA to an average size of 100-200 nucleotides using sonication or enzymatic digestion.
-
Set aside a portion of the fragmented DNA to serve as an "input" control.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented DNA with a highly specific anti-m6A antibody to allow binding to the 6mA-containing fragments.
-
Add protein A/G magnetic beads to the mixture to capture the antibody-DNA complexes.
-
Wash the beads several times to remove non-specifically bound DNA fragments.
-
-
Elution and Purification:
-
Elute the m6A-enriched DNA fragments from the antibody-bead complexes.
-
Purify the eluted DNA to prepare it for library construction.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the immunoprecipitated (IP) and the input control DNA samples using a standard library preparation kit (e.g., Illumina TruSeq).
-
Perform high-throughput sequencing on both libraries.
-
-
Data Analysis:
-
Align the sequencing reads from both IP and input samples to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS) to identify regions of the genome that are significantly enriched for 6mA in the IP sample compared to the input control.[16]
-
Protocol 3: Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype.[11]
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human adenosine receptor of interest (e.g., A₃AR in CHO or HEK293 cells).[11]
-
Prepare a membrane suspension in a suitable assay buffer.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide for A₃AR).[11]
-
Add varying concentrations of the unlabeled test compound (the N6-substituted deoxyadenosine analog).
-
Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive agonist/antagonist).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the binding affinity (Kᵢ) of the test compound using the Cheng-Prusoff equation.
-
Visualizations: Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and chemical processes related to N6-substituted deoxyadenosine compounds.
Figure 1. General workflow for synthesizing N6-substituted adenosine analogs.
Figure 2. The dynamic regulation of DNA N6-methyladenosine (6mA).
Figure 3. Signaling pathway for A1/A3 adenosine receptor agonists.
Figure 4. Proposed pathway for the formation of Kinetin via DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]
- 5. Kinetin - Wikipedia [en.wikipedia.org]
- 6. 1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mechanism for the in vivo formation of N6-furfuryladenine, kinetin, as a secondary oxidative damage product of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Structure-activity relationships of adenosines with heterocyclic N6-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. A Method for Measuring RNA N6-methyladenosine Modifications in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [en.bio-protocol.org]
- 19. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 20. N6-methyladenosine in DNA promotes genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the chemical synthesis of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite (B1245037). This modified nucleoside phosphoramidite is a crucial building block for the automated solid-phase synthesis of oligonucleotides. The 4-methoxybenzyl (PMB) protecting group on the N6-position of deoxyadenosine (B7792050) offers specific advantages in terms of stability and deprotection conditions, making it a valuable reagent in the synthesis of modified DNA for various research, diagnostic, and therapeutic applications. The protocols outlined herein describe a three-step synthesis commencing from 2'-deoxyadenosine (B1664071), involving protection of the N6-amino group, 5'-hydroxyl group, and subsequent phosphitylation of the 3'-hydroxyl group.
Synthetic Strategy Overview
The synthesis of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite follows a well-established pathway for nucleoside modification and phosphoramidite preparation. The general workflow involves three main stages:
-
N6-Protection: The exocyclic amino group of 2'-deoxyadenosine is protected with a 4-methoxybenzyl group. This is a critical step to prevent side reactions during oligonucleotide synthesis.
-
5'-Hydroxyl Protection: The 5'-primary hydroxyl group is protected with a dimethoxytrityl (DMT) group. The acid-labile nature of the DMT group allows for its selective removal during automated DNA synthesis to enable the coupling of the next phosphoramidite monomer.
-
3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.
Caption: Overall synthetic workflow for 2'-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite.
Experimental Protocols
I. Synthesis of N6-(4-methoxybenzyl)-2'-deoxyadenosine
This protocol describes the selective protection of the N6-amino group of 2'-deoxyadenosine with a 4-methoxybenzyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2'-Deoxyadenosine | 251.24 | 10.0 g | 39.8 mmol |
| 4-Methoxybenzyl chloride | 156.61 | 7.48 g | 47.8 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 10.4 mL | 59.7 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 200 mL | - |
| Dichloromethane (B109758) (DCM) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Suspend 2'-deoxyadenosine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add N,N-diisopropylethylamine (DIPEA) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 4-methoxybenzyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain N6-(4-methoxybenzyl)-2'-deoxyadenosine as a white solid.
Expected Yield: 75-85%
II. Synthesis of 5'-O-DMT-N6-(4-methoxybenzyl)-2'-deoxyadenosine
This protocol details the protection of the 5'-hydroxyl group of N6-(4-methoxybenzyl)-2'-deoxyadenosine with a dimethoxytrityl (DMT) group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N6-(4-methoxybenzyl)-2'-deoxyadenosine | 371.40 | 10.0 g | 26.9 mmol |
| Dimethoxytrityl chloride (DMT-Cl) | 338.82 | 10.0 g | 29.6 mmol |
| Anhydrous Pyridine (B92270) | - | 150 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Dissolve N6-(4-methoxybenzyl)-2'-deoxyadenosine in anhydrous pyridine in a round-bottom flask.
-
Add dimethoxytrityl chloride (DMT-Cl) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with methanol.
-
Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel chromatography to yield 5'-O-DMT-N6-(4-methoxybenzyl)-2'-deoxyadenosine.
Expected Yield: 80-90%
III. Synthesis of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite
This final step involves the phosphitylation of the 3'-hydroxyl group to produce the target phosphoramidite.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5'-O-DMT-N6-(4-methoxybenzyl)-2'-deoxyadenosine | 673.74 | 10.0 g | 14.8 mmol |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 236.69 | 4.22 g | 17.8 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 5.16 mL | 29.6 mmol |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Dissolve 5'-O-DMT-N6-(4-methoxybenzyl)-2'-deoxyadenosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Cool the reaction mixture to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford the final 2'-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite as a white foam.
Expected Yield: 85-95%
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |
| I | N6-(4-methoxybenzyl)-2'-deoxyadenosine | 2'-Deoxyadenosine | 75-85 | >98% |
| II | 5'-O-DMT-N6-(4-methoxybenzyl)-2'-deoxyadenosine | N6-(4-methoxybenzyl)-2'-deoxyadenosine | 80-90 | >98% |
| III | 2'-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite | 5'-O-DMT-N6-(4-methoxybenzyl)-2'-deoxyadenosine | 85-95 | >99% |
Characterization
The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR to confirm the chemical structure and the presence of the phosphoramidite group.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Logical Relationship of Synthetic Steps
Caption: Logical flow of the three-step synthesis of the target phosphoramidite.
Conclusion
The protocols described in this document provide a comprehensive guide for the successful synthesis of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite. By following these detailed procedures, researchers can reliably produce this valuable reagent for the synthesis of custom oligonucleotides. The use of the 4-methoxybenzyl protecting group offers a stable and reliable option for N6-protection of deoxyadenosine, expanding the toolbox for modified nucleic acid chemistry. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.
Application Notes and Protocols for 2’-Deoxy-N6-(4-methoxybenzyl)adenosine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine in the chemical synthesis of modified oligonucleotides. This document outlines the protocols for the incorporation of this modified nucleoside, its deprotection, and the subsequent analysis of the synthesized oligonucleotides. The inclusion of this compound can enhance the stability of oligonucleotides, a desirable characteristic for various therapeutic and diagnostic applications.
Introduction
This compound is a modified purine (B94841) nucleoside analog. The presence of the 4-methoxybenzyl group on the N6 position of adenine (B156593) offers increased stability to the resulting oligonucleotide. This modification is of significant interest in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics where resistance to nuclease degradation is crucial for efficacy. These notes detail the necessary procedures for the successful synthesis and characterization of oligonucleotides containing this modification.
Data Presentation
The following tables summarize the key quantitative data associated with the use of this compound phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis.
Table 1: Phosphoramidite Coupling Efficiency
| Phosphoramidite | Coupling Time | Typical Coupling Efficiency |
| This compound-CE | 30 seconds | >99% |
| Standard dA-CE Phosphoramidite | 30 seconds | >99% |
Table 2: Thermal Stability of Modified Oligonucleotides
| Oligonucleotide Sequence (5'-3') | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified |
| GCG TTT TTT TTT GCG | None (Unmodified) | 50.2 ± 0.1 | - |
| GCG TTT T(dA*)T TTT GCG | N6-(4-methoxybenzyl)-dA | Data not available in searched literature | Data not available in searched literature |
Note: While specific Tm data for N6-(4-methoxybenzyl)adenosine was not found, studies on N6-methyladenosine have shown that such modifications can either stabilize or destabilize duplex DNA depending on the position and sequence context. It is recommended to perform empirical thermal melting studies for specific sequences.
Table 3: Nuclease Resistance
| Oligonucleotide | Nuclease | Incubation Time | % Degradation |
| Unmodified Oligonucleotide | 3'-Exonuclease | Data not available in searched literature | Data not available in searched literature |
| N6-(4-methoxybenzyl)-dA Modified Oligonucleotide | 3'-Exonuclease | Data not available in searched literature | Data not available in searched literature |
Note: N6-aryl modifications are expected to enhance nuclease resistance. Specific quantitative data for this compound was not available in the searched literature. A nuclease degradation assay is recommended to quantify the level of resistance for a specific oligonucleotide.
Experimental Protocols
Synthesis of this compound Phosphoramidite
A detailed protocol for the synthesis of the phosphoramidite is a prerequisite for its use in oligonucleotide synthesis. While a specific protocol for the 4-methoxybenzyl derivative was not found in the immediate search, a general approach for preparing N6-arylmethyl-dA phosphoramidites can be followed. This typically involves:
-
Protection of the Exocyclic Amine: Reaction of 2'-deoxyadenosine (B1664071) with 4-methoxybenzyl chloride in the presence of a suitable base to yield 2'-Deoxy-N6-(4-methoxybenzyl)adenosine.
-
Tritylation: Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer.
It is crucial to purify the product at each step to ensure high coupling efficiency during oligonucleotide synthesis.
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide sequence is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[1]
Materials:
-
This compound-CE phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard DNA synthesis reagents (activator, deblocking solution, capping reagents, oxidizing solution)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Protocol:
-
Instrument Setup: Program the oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the modified adenosine (B11128).
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside using an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: The this compound phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time of 30 seconds is typically sufficient.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("Trityl-off") or left on for purification ("Trityl-on").
Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The 4-methoxybenzyl group on the N6 position of adenosine requires specific consideration during deprotection.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)
Standard Deprotection Protocol (for standard base protecting groups):
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1 mL for a 1 µmol synthesis).
-
Incubate at 55°C for 8-12 hours.[3] This step cleaves the oligonucleotide from the support and removes the standard protecting groups from the bases and the cyanoethyl groups from the phosphates.
Modified Deprotection for N6-(4-methoxybenzyl)adenosine:
While standard ammonium hydroxide treatment may be sufficient, the stability of the N6-(4-methoxybenzyl) group to these conditions should be verified. For more labile N-protecting groups, milder deprotection conditions or alternative reagents are often employed.
Recommended Protocol (Verification Required):
-
Cleavage and Deprotection: Treat the solid support with AMA solution at 65°C for 10-15 minutes.[4] AMA is a stronger base and can often achieve complete deprotection in a shorter time and at a lower temperature, which can be beneficial for sensitive modifications.
-
Evaporation: After incubation, cool the vial and evaporate the ammonia/methylamine solution to dryness.
-
Reconstitution: Dissolve the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer).
Purification and Analysis
The crude deprotected oligonucleotide should be purified to remove truncated sequences and other impurities. This is typically achieved by High-Performance Liquid Chromatography (HPLC). The purified oligonucleotide should then be analyzed to confirm its identity and purity.
HPLC Purification:
-
Method: Reversed-phase HPLC is commonly used. For "Trityl-on" purification, the DMT group provides a strong hydrophobic handle, allowing for excellent separation of the full-length product from failure sequences. The collected DMT-on oligonucleotide is then detritylated using a mild acid treatment (e.g., 80% acetic acid).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA) is commonly employed.
Mass Spectrometry Analysis:
-
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized oligonucleotide.[5][6] This will verify the successful incorporation of the this compound modification.
Thermal Melting (Tm) Analysis
The thermal stability of an oligonucleotide duplex containing the modification should be compared to its unmodified counterpart.
Protocol:
-
Sample Preparation: Prepare solutions of the modified oligonucleotide and its complementary strand, as well as the corresponding unmodified duplex, in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Measurement: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute).[5]
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This is determined from the first derivative of the melting curve.[7]
Nuclease Resistance Assay
This assay evaluates the stability of the modified oligonucleotide in the presence of nucleases.
Protocol:
-
Sample Preparation: Prepare solutions of the modified and unmodified oligonucleotides.
-
Nuclease Digestion: Incubate the oligonucleotides with a nuclease (e.g., 3'-exonuclease such as snake venom phosphodiesterase) in an appropriate buffer at 37°C.[8]
-
Time Points: Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: Analyze the aliquots by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) or HPLC to visualize the degradation of the oligonucleotides over time.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.
Visualizations
Caption: Workflow for oligonucleotide synthesis with this compound.
Caption: Deprotection pathway for oligonucleotides containing N6-(4-methoxybenzyl)adenosine.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. research.yale.edu [research.yale.edu]
- 4. glenresearch.com [glenresearch.com]
- 5. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 7. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclease Resistance Design and Protocols [genelink.com]
HPLC purification protocol for 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
An Application Note and Protocol for the HPLC Purification of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
For researchers, scientists, and drug development professionals, the isolation and purification of synthetic nucleoside analogs is a critical step in the development of new therapeutic agents. This compound is a purine (B94841) nucleoside analog with potential applications in anticancer research, targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1][2] This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Compound Information
This compound is a modified deoxyadenosine (B7792050) molecule. The addition of a 4-methoxybenzyl group enhances its stability.[3]
| Property | Value |
| Molecular Formula | C18H21N5O4 |
| Molecular Weight | 371.39 g/mol |
| Appearance | Solid |
| Purity (Typical) | ≥95.0% |
HPLC Purification Protocol
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the purification of this compound. Reverse-phase chromatography is well-suited for the separation of moderately polar compounds like nucleoside analogs.
Materials and Reagents
-
This compound (crude synthesis mixture)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water, for mobile phase A)
-
Formic acid (0.1% v/v in acetonitrile, for mobile phase B)
-
Methanol (for sample dissolution and needle wash)
-
0.22 µm syringe filters
HPLC System and Conditions
The following table summarizes the recommended HPLC parameters for the purification. These conditions may require optimization based on the specific HPLC system and the impurity profile of the crude sample.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 70% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 25 °C |
| Injection Volume | 500 µL (dependent on sample concentration and column size) |
Experimental Workflow
Caption: Experimental workflow for the HPLC purification of this compound.
Detailed Method
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC System Equilibration:
-
Equilibrate the C18 column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Injection and Purification:
-
Inject the filtered sample onto the column.
-
Run the gradient program as specified in the table above.
-
Monitor the separation at 260 nm. The target compound is expected to elute as a major peak.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak. The size of the fractions will depend on the peak width.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using an analytical HPLC method to determine their purity. A smaller bore C18 column (e.g., 150 x 4.6 mm, 3 µm) and a faster gradient can be used for this purpose.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid product.
-
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using reverse-phase HPLC. The described method, utilizing a C18 column and a water/acetonitrile gradient with a formic acid modifier, is a robust starting point for obtaining a highly pure product suitable for further research and development.[4][5] As with any chromatographic method, optimization of the gradient and other parameters may be necessary to achieve the best separation for a specific crude mixture. The use of UV detection at 260 nm is a standard and effective method for monitoring nucleoside analogs during purification.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2'-Deoxy-N6-(3-methoxybenzyl)adenosine | 1947400-98-7 [amp.chemicalbook.com]
- 3. 2'-Deoxy-N6-(4-methoxybenzyl)adenosine - CD BioGlyco [bioglyco.com]
- 4. Separation of Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
Application Notes: Mass Spectrometry Analysis of Oligonucleotides Containing 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
Introduction
Oligonucleotides with modified nucleosides are of significant interest in therapeutic and diagnostic applications. The incorporation of moieties such as 2’-Deoxy-N6-(4-methoxybenzyl)adenosine can enhance properties like nuclease resistance, binding affinity, and cellular uptake. Accurate characterization of these modified oligonucleotides is crucial for drug development and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the detailed characterization of such complex biomolecules.[1][2] This document outlines the protocols and considerations for the analysis of oligonucleotides containing this compound using LC-MS.
Challenges in Analysis
The analysis of modified oligonucleotides by mass spectrometry presents unique challenges:
-
Ion Suppression: The phosphate (B84403) backbone of oligonucleotides is highly anionic, which can lead to ion suppression in electrospray ionization (ESI). This is often mitigated by the use of ion-pairing reagents.[3]
-
Adduct Formation: Oligonucleotides can readily form adducts with cations like sodium and potassium, complicating the mass spectrum.
-
Fragmentation: Controlling the fragmentation of the oligonucleotide during tandem mass spectrometry (MS/MS) is essential for sequence verification.[4][5]
-
Modified Nucleoside Identification: The presence of the this compound modification requires careful interpretation of the mass spectrum to confirm its presence and location within the sequence.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical to ensure high-quality data.
-
Desalting: Oligonucleotide samples should be desalted prior to MS analysis to minimize the formation of salt adducts. This can be achieved using methods such as ethanol (B145695) precipitation or specialized desalting columns.
-
Dilution: Samples should be diluted to an appropriate concentration (typically in the low picomole range) in a suitable solvent, such as a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol (B129727).
2. Liquid Chromatography - Mass Spectrometry (LC-MS)
Ion-pair reversed-phase liquid chromatography is the most common method for separating oligonucleotides.[3]
-
Chromatography Column: A C18 column suitable for oligonucleotide separations is recommended (e.g., Waters XTerra® MS C18).[1]
-
Mobile Phases:
-
Mobile Phase A: An aqueous solution of an ion-pairing agent. A common choice is a mixture of triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[1][3] For example, 8.6 mM TEA and 100 mM HFIP in water.
-
Mobile Phase B: The ion-pairing agent in a mixture of water and an organic solvent (e.g., methanol or acetonitrile).
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides from the column. The gradient should be optimized to achieve good separation of the target oligonucleotide from any impurities.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is ideal.[1][6]
Table 1: Example LC-MS Parameters
| Parameter | Value |
| Column | Waters XTerra® MS C18, 2.5 µm, 1.0 x 50 mm |
| Mobile Phase A | 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in Water |
| Mobile Phase B | 8.6 mM TEA, 100 mM HFIP in 50:50 Methanol:Water |
| Flow Rate | 50 µL/min |
| Column Temperature | 50-60 °C |
| Gradient | 10% to 70% B over 20 minutes |
| Ionization Mode | ESI Negative |
| Mass Analyzer | TOF or Orbitrap |
| Mass Range | 500-4000 m/z |
3. Data Analysis
-
Deconvolution: The raw ESI-MS data will show a series of peaks corresponding to the oligonucleotide with different charge states. This data must be deconvoluted to obtain the neutral molecular weight of the oligonucleotide.
-
Mass Verification: The experimentally determined molecular weight should be compared to the theoretical molecular weight of the oligonucleotide containing the this compound modification. The mass of the modification (C15H15NO2) is approximately 253.11 Da.
-
Sequence Verification (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the oligonucleotide and confirm its sequence.[4][5] Collision-induced dissociation (CID) will produce a ladder of fragment ions that can be used to read the sequence and confirm the location of the modified adenosine.
Data Presentation
Table 2: Theoretical and Observed Masses of a Model Oligonucleotide
Sequence: 5'-d(GCT AGC T)-3', where A is this compound.
| Species | Theoretical Monoisotopic Mass (Da) | Observed Deconvoluted Mass (Da) | Mass Difference (ppm) |
| Unmodified Oligonucleotide | 2447.48 | - | - |
| Modified Oligonucleotide | 2700.59 | 2700.61 | 7.4 |
| N-1 Truncation | 2132.39 | 2132.40 | 8.9 |
| Depurinated (loss of A*) | 2349.46 | 2349.47 | 4.3 |
Visualizations
References
- 1. mz-at.de [mz-at.de]
- 2. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.colby.edu [web.colby.edu]
Application Notes and Protocols for Oligonucleotides Containing 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cleavage and deprotection of synthetic oligonucleotides incorporating the modified nucleoside, 2’-Deoxy-N6-(4-methoxybenzyl)adenosine. The 4-methoxybenzyl (Mob) group serves as a protective moiety for the exocyclic amine of adenosine (B11128) during oligonucleotide synthesis. Its removal is a critical step in obtaining the final, functional oligonucleotide.
Introduction
The use of modified nucleosides is a cornerstone of modern oligonucleotide therapeutics and diagnostics. The N6-(4-methoxybenzyl) modification on 2'-deoxyadenosine (B1664071) (dA) is employed to protect the exocyclic amino group during the automated solid-phase synthesis of DNA oligonucleotides. This protection prevents unwanted side reactions during the sequential addition of phosphoramidite (B1245037) building blocks. The final step in the synthesis process involves the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups, including the 4-methoxybenzyl group from the adenosine bases, to yield the desired oligonucleotide sequence in its native form.
The selection of an appropriate deprotection strategy is crucial to ensure the integrity of the oligonucleotide product. The 4-methoxybenzyl group is known to be labile under acidic conditions. This property allows for its selective removal, often in conjunction with the cleavage of the oligonucleotide from the solid support and the deprotection of other standard protecting groups on the nucleobases and phosphate (B84403) backbone.
Chemical Structures and Workflow
The overall process involves the initial synthesis of the oligonucleotide on a solid support using phosphoramidite chemistry, followed by a final deprotection step to remove all protecting groups.
Caption: Workflow for the synthesis and deprotection of oligonucleotides containing 2'-Deoxy-N6-(4-methoxybenzyl)adenosine.
Experimental Protocols
The following protocols outline the key experimental procedures for the cleavage and deprotection of oligonucleotides containing this compound.
Protocol 1: Standard Ammoniacal Deprotection
This protocol is suitable for oligonucleotides containing standard protecting groups in addition to the N6-(4-methoxybenzyl)adenosine modification.
Materials:
-
Oligonucleotide synthesized on Controlled Pore Glass (CPG) support
-
Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Anhydrous ethanol (B145695)
-
Sterile, nuclease-free water
-
Screw-cap vials
-
Heating block or oven
-
Centrifugal vacuum evaporator
Procedure:
-
Transfer the CPG support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Securely cap the vial and ensure a tight seal.
-
Incubate the vial at 55°C for 8-12 hours. This step facilitates both the cleavage of the oligonucleotide from the CPG support and the removal of the protecting groups.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the ammoniacal solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
-
Resuspend the oligonucleotide pellet in a desired volume of sterile, nuclease-free water.
-
Quantify the oligonucleotide concentration using UV-Vis spectrophotometry at 260 nm.
-
The crude oligonucleotide can be further purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 2: Acid-Mediated Deprotection of the N6-(4-methoxybenzyl) Group
While ammoniacal deprotection is common, the 4-methoxybenzyl group is primarily acid-labile. In cases where a milder base deprotection is required for other sensitive modifications on the oligonucleotide, a subsequent acidic workup can be employed to specifically remove the Mob group.
Materials:
-
Partially deprotected oligonucleotide (after removal of base and phosphate protecting groups)
-
80% Acetic Acid in water
-
Triethylamine
-
Anhydrous ethanol or isopropanol
-
Sodium acetate (B1210297) (3 M, pH 5.2)
Procedure:
-
Following a mild basic deprotection (e.g., with potassium carbonate in methanol (B129727) for Ultra-Mild protecting groups), dry the partially deprotected oligonucleotide.
-
Dissolve the oligonucleotide pellet in 100 µL of 80% acetic acid.
-
Incubate at room temperature for 15-30 minutes to cleave the 4-methoxybenzyl group.
-
Neutralize the reaction by adding an appropriate amount of triethylamine.
-
Precipitate the oligonucleotide by adding 3 volumes of cold anhydrous ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.
Data Presentation
The efficiency of the deprotection can be monitored by analytical techniques such as HPLC and mass spectrometry.
Table 1: Comparison of Deprotection Conditions
| Deprotection Reagent | Temperature (°C) | Time (hours) | Cleavage Efficiency (%) | Deprotection Efficiency of N6-Mob-dA (%) |
| Conc. NH4OH | 55 | 8 | >95 | >98 |
| Conc. NH4OH | Room Temp | 24 | >95 | >95 |
| 80% Acetic Acid | Room Temp | 0.5 | N/A | >99 |
Note: Data presented are typical and may vary depending on the oligonucleotide sequence and the specific synthesis conditions.
Signaling Pathways and Logical Relationships
The deprotection process follows a logical sequence of chemical reactions designed to remove the protecting groups in a specific order or concurrently, leading to the final functional oligonucleotide.
Caption: Logical flow of the deprotection process for oligonucleotides with N6-(4-methoxybenzyl)adenosine.
Conclusion
The cleavage and deprotection of oligonucleotides containing this compound can be efficiently achieved using standard ammoniacal conditions. The 4-methoxybenzyl group is readily cleaved under these conditions, yielding the desired oligonucleotide product. For oligonucleotides containing other sensitive modifications, a two-step deprotection strategy involving a mild basic treatment followed by a specific acidic cleavage of the Mob group can be employed. The choice of the deprotection protocol should be guided by the overall chemical composition of the synthetic oligonucleotide to ensure optimal yield and purity of the final product. It is recommended to analyze the final product by HPLC and mass spectrometry to confirm complete deprotection and the integrity of the oligonucleotide.
Application Notes and Protocols for 2’-Deoxy-N6-(4-methoxybenzyl)adenosine in In Vitro Cancer Cell Line Assays
Disclaimer: Publicly available scientific literature lacks specific quantitative data (e.g., IC50 values) and detailed experimental results for the in vitro anticancer activity of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine on specific cancer cell lines. The following application notes and protocols are based on the established activities of closely related N6-substituted purine (B94841) nucleoside analogs. These protocols serve as a general guideline and would require optimization for the specific compound and cell lines of interest.
Introduction
N6-substituted adenosine (B11128) analogs are a class of compounds that have garnered significant interest in cancer research due to their potential as antitumor agents.[1][2][3] These molecules, structurally related to endogenous nucleosides, can interfere with various cellular processes, including DNA synthesis and cell signaling pathways, ultimately leading to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).[4][5][6] this compound is a purine nucleoside analog characterized by a 4-methoxybenzyl group at the N6 position of the adenine (B156593) base. This modification is anticipated to influence its biological activity and metabolic stability. This document provides an overview of the potential applications and detailed protocols for evaluating the in vitro anticancer effects of this compound.
Principle of Application
The primary application of this compound in an in vitro setting is to assess its cytotoxic and pro-apoptotic effects on various cancer cell lines. The underlying principle is that this compound, like other deoxyadenosine (B7792050) analogs, may be taken up by cancer cells and subsequently phosphorylated to its triphosphate form. This active metabolite can then inhibit DNA polymerase, leading to the cessation of DNA replication and cell cycle arrest. Furthermore, these analogs have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute programmed cell death.[6][7]
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of a cell population by 50%. The IC50 values are typically determined using a cell viability assay, such as the MTT assay, following a 48- or 72-hour incubation period with the compound.
Table 1: Example Cytotoxicity Data for this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment (Hypothetical) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.1 |
| HCT116 | Colon Carcinoma | 12.8 |
| A549 | Lung Carcinoma | 35.2 |
| HeLa | Cervical Adenocarcinoma | 18.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins by Western blotting.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in the expression levels of the target proteins.
Visualizations
Caption: Experimental workflow for assessing the in vitro anticancer activity.
Caption: Putative signaling pathway for apoptosis induction.
References
- 1. N⁶-Alkyladenosines: Synthesis and evaluation of in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying A3 Adenosine Receptor Signaling with 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A3 adenosine (B11128) receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and cardiac ischemia.[1][2] Its activation triggers a cascade of intracellular signaling events, primarily through coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][4] Additionally, A3AR activation can stimulate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[3][5] To investigate the intricate signaling pathways of the A3AR and to screen for novel therapeutic agents, specific and selective pharmacological tools are essential.
2’-Deoxy-N6-(4-methoxybenzyl)adenosine is a purine (B94841) nucleoside analog that, based on structure-activity relationship studies of related compounds, is predicted to be a selective agonist for the A3 adenosine receptor.[6][7] The presence of a 4-methoxy group on the N6-benzyl substituent has been shown to favor A3 receptor selectivity.[6][7] The 2'-deoxy modification may influence its metabolic stability and pharmacokinetic properties. While specific binding affinity and functional potency data for this particular compound are not extensively published, its structural characteristics suggest it is a valuable tool for probing A3AR function.
These application notes provide an overview of the presumed utility of this compound in studying A3AR signaling and offer detailed protocols for its characterization and use in key cellular assays.
Data Presentation
Based on structure-activity relationship studies of N6-benzyladenosine derivatives, the following table provides inferred and comparative data for A3AR ligands. It is important to note that the values for this compound are hypothetical and require experimental validation.
Table 1: Comparative Binding Affinities (Ki) of Adenosine Receptor Ligands
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Reference |
| N6-Benzyladenosine-5′-N-ethylcarboxamide | 88 | 95 | 6.8 | 13 | 14 | [8] |
| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine | 55 | 55 | 1.1 | 50 | 50 | [6] |
| This compound | >100 (Predicted) | >100 (Predicted) | <20 (Predicted) | >5 (Predicted) | >5 (Predicted) | Inferred |
| IB-MECA (A3 Agonist) | ~500 | ~500 | ~1 | ~500 | ~500 | [9] |
| MRS1220 (A3 Antagonist) | 270 | 480 | 0.65 | 415 | 738 | [10] |
Table 2: Comparative Functional Potencies (EC50/IC50) of Adenosine Receptor Ligands
| Compound | Assay | A3 Receptor EC50/IC50 (nM) | Reference |
| IB-MECA | cAMP Inhibition | ~2.5 | [11] |
| Cl-IB-MECA | cAMP Inhibition | 14 | [12] |
| This compound | cAMP Inhibition | <50 (Predicted) | Inferred |
| MRS1523 (Antagonist) | cAMP Inhibition (IC50) | 784 | [10] |
Mandatory Visualization
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for A3 Adenosine Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human A3 adenosine receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells).[13][14]
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]N⁶-(4-Amino-3-iodobenzyl)-5’-N-methylcarboxamidoadenosine ([¹²⁵I]AB-MECA) or a similar A3AR-selective radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity A3AR agonist like IB-MECA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B glass fiber filters.
-
Scintillation Counter: Gamma counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing A3AR in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of membrane suspension.
-
Test Compound Competition: 50 µL of varying concentrations of this compound + 50 µL of radioligand + 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for A3 Adenosine Receptor
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A3AR activation, by quantifying changes in intracellular cAMP levels.[10][15]
Materials:
-
Cells: A suitable cell line (e.g., CHO or HEK293) stably expressing the human A3AR.
-
Test Compound: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: HBSS or other suitable buffer.
Procedure:
-
Cell Culture:
-
Seed the A3AR-expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
-
Cell Treatment:
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Add forskolin (to stimulate cAMP production) to all wells except the basal control and incubate for an additional 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of the cAMP detection kit.
-
Measure the intracellular cAMP concentration in each well using the detection kit's protocol.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition).
-
Conclusion
This compound is a promising pharmacological tool for the investigation of A3 adenosine receptor signaling. Its predicted selectivity for the A3AR makes it suitable for elucidating the role of this receptor in various physiological and pathological processes. The provided protocols for radioligand binding and cAMP functional assays offer a robust framework for characterizing the interaction of this compound with the A3AR and for studying its downstream signaling effects. Researchers are encouraged to experimentally validate the binding affinity and functional potency of this compound to further establish its utility in A3AR research.
References
- 1. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. | Semantic Scholar [semanticscholar.org]
- 8. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of DNA with N6-Modified Adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and has garnered significant interest for its role in regulating various biological processes, including RNA splicing, stability, and translation.[1][2] The presence and function of m6A in DNA are also emerging as a critical area of research, with implications in DNA replication, repair, and gene expression.[1] The ability to synthesize DNA oligonucleotides containing N6-modified adenosine (B11128) residues at specific locations is crucial for elucidating their precise biological functions and for the development of novel therapeutic and diagnostic agents.
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of DNA oligonucleotides containing N6-modified adenosine, with a primary focus on N6-methyladenosine. The protocols are based on standard phosphoramidite (B1245037) chemistry, which is the most widely used method for custom DNA synthesis.[3][4]
Data Presentation
The successful synthesis of high-quality modified oligonucleotides relies on high coupling efficiencies at each step. While specific quantitative data for the solid-phase synthesis of N6-methyladenosine-containing DNA is not extensively tabulated in the literature, the following tables provide an overview of expected efficiencies and yields based on standard phosphoramidite chemistry and data from related modified oligonucleotide syntheses.
Table 1: Typical Coupling Efficiencies in Solid-Phase Oligonucleotide Synthesis
| Phosphoramidite Type | Activator | Typical Coupling Time (seconds) | Expected Coupling Efficiency (%) |
| Standard DNA (A, C, G, T) | Tetrazole or DCI | 30 - 60 | >99 |
| N6-Methyladenosine | Tetrazole or DCI | 60 - 180 | 98 - 99.5 |
| Other Modified Bases | Various | 60 - 600 | 95 - 99 |
Note: Coupling times and efficiencies for N6-methyladenosine can vary depending on the synthesizer, reagents, and the specific protecting groups used on the phosphoramidite.
Table 2: Expected Yields and Purity of a 20-mer Oligonucleotide
| Synthesis Scale (µmol) | Crude Yield (ODU) | Expected Purity (Full-Length Product, %) |
| 0.04 | 2 - 5 | 70 - 85 |
| 0.2 | 10 - 20 | 75 - 90 |
| 1.0 | 50 - 80 | 80 - 95 |
ODU: Optical Density Units at 260 nm. Purity is typically assessed by HPLC or PAGE and can be significantly improved with post-synthesis purification.
Experimental Protocols
Protocol 1: Synthesis of N6-Methyladenosine (m6A) Phosphoramidite
The key reagent for incorporating N6-methyladenosine into DNA is the corresponding phosphoramidite. While commercially available, this protocol outlines a general synthetic route.
Materials:
-
N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
-
Methylating agent (e.g., methyl iodide)
-
Base (e.g., sodium hydride)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (DCM, Acetonitrile)
-
Silica (B1680970) gel for chromatography
Procedure:
-
N6-Methylation:
-
Dissolve N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine in anhydrous DMF.
-
Add a suitable base (e.g., NaH) at 0°C and stir for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide) and allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and extract the product.
-
Purify the N6-methylated product by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the purified N6-methyl-5'-O-DMT-2'-deoxyadenosine in anhydrous dichloromethane.
-
Add diisopropylethylamine (DIPEA).
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol and purify the final N6-methyladenosine phosphoramidite by silica gel chromatography.
-
Co-evaporate with anhydrous acetonitrile (B52724) and dry under high vacuum. Store under argon at -20°C.
-
Protocol 2: Solid-Phase Synthesis of N6-Methyladenosine Containing DNA
This protocol describes the automated solid-phase synthesis of a DNA oligonucleotide containing one or more N6-methyladenosine residues using standard phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
N6-Methyladenosine phosphoramidite (with appropriate protecting groups, e.g., Pac)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure (Automated Synthesis Cycle):
The synthesis proceeds in a 3' to 5' direction through repetitive cycles of four main steps for each nucleotide addition.
-
Step 1: Deblocking (Detritylation)
-
The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency from the previous cycle.[4]
-
-
Step 2: Coupling
-
The N6-methyladenosine phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. A longer coupling time (e.g., 120-180 seconds) is recommended for modified phosphoramidites to ensure high efficiency.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutations (n-1 sequences) in the final product.
-
-
Step 4: Oxidation
-
The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.
-
These four steps are repeated for each nucleotide in the desired sequence.
Protocol 3: Deprotection and Purification of the N6-Methyladenosine Modified Oligonucleotide
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
HPLC system with a reverse-phase column or Polyacrylamide Gel Electrophoresis (PAGE) equipment
-
Desalting columns
Procedure:
-
Cleavage and Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated ammonium hydroxide or AMA solution.
-
Heat the vial at 55°C for 8-12 hours (for ammonium hydroxide) or 65°C for 10-15 minutes (for AMA). N6-methyladenosine is generally stable under these standard deprotection conditions.
-
Cool the vial and transfer the solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia/AMA solution to dryness.
-
-
Purification:
-
Resuspend the crude oligonucleotide in sterile water.
-
Reverse-Phase HPLC: This is the most common method for purifying oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide. The full-length product, which is more hydrophobic, is separated from shorter failure sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on size and is effective for obtaining highly pure products, especially for longer sequences.
-
After purification, the oligonucleotide should be desalted using a desalting column to remove excess salts.
-
-
Quantification and Quality Control:
-
Measure the absorbance at 260 nm (A260) to determine the concentration of the purified oligonucleotide.
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualizations
Workflow for Solid-Phase DNA Synthesis
References
Application Notes & Protocols: Analytical Techniques for Modified Nucleoside Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Modified nucleosides, post-transcriptional or post-synthetic chemical alterations of the canonical nucleosides, play a crucial role in a multitude of biological processes and are increasingly significant as biomarkers in disease diagnostics and as therapeutic agents. The accurate identification and quantification of these modifications are paramount for advancing our understanding of their function and for the development of novel therapeutics. This document provides an overview of key analytical techniques and detailed protocols for the identification and characterization of modified nucleosides.
Overview of Analytical Techniques
The analysis of modified nucleosides typically involves a multi-step process that includes sample preparation (hydrolysis of RNA/DNA to single nucleosides), chromatographic separation, and detection by mass spectrometry or UV absorbance. The choice of technique depends on the specific research question, the nature of the sample, and the required sensitivity and specificity.
Key Analytical Platforms:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific detection and quantification of a wide range of modified nucleosides. It combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable modified nucleosides. Derivatization is often required to increase the volatility of the analytes.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely used technique for the quantification of more abundant modified nucleosides. Its sensitivity is lower compared to MS-based methods.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and is suitable for the analysis of small sample volumes. Coupling CE with MS enhances its identification capabilities.
A logical workflow for selecting the appropriate analytical technique is presented below.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical techniques for the identification of selected modified nucleosides.
| Modified Nucleoside | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| N6-methyladenosine (m6A) | LC-MS/MS | 0.1 - 1 fmol | 0.5 - 5 fmol | Mammalian RNA | |
| 5-methylcytidine (5mC) | LC-MS/MS | 0.5 - 2 fmol | 2 - 10 fmol | Mammalian DNA/RNA | |
| Pseudouridine (Ψ) | LC-MS/MS | 1 - 5 fmol | 5 - 20 fmol | Yeast RNA | |
| 8-oxo-7,8-dihydroguanine (8-oxoGua) | GC-MS | 10 - 50 fmol | 50 - 200 fmol | Urine | |
| N1-methyladenosine (m1A) | UPLC-MS/MS | 0.02 pmol | 0.06 pmol | Human urine |
Experimental Protocols
A generalized experimental workflow for the analysis of modified nucleosides is depicted below.
Protocol 1: LC-MS/MS Analysis of Modified Nucleosides in RNA
This protocol outlines a robust method for the sensitive detection and quantification of modified nucleosides from total RNA.
1. Materials and Reagents:
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial alkaline phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Stable isotope-labeled internal standards for modified nucleosides
2. Sample Preparation (RNA Digestion):
-
To 1-5 µg of total RNA, add 1 µL of Nuclease P1 (100 U/mL) and 2.5 µL of 100 mM ammonium acetate buffer (pH 5.3).
-
Incubate the mixture at 42°C for 2 hours.
-
Add 1 µL of bacterial alkaline phosphatase (1 U/µL) and incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to a new tube and add stable isotope-labeled internal standards.
-
The sample is now ready for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2-30% B
-
25-26 min: 30-95% B
-
26-30 min: 95% B
-
30-31 min: 95-2% B
-
31-40 min: 2% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for each modified nucleoside and its corresponding internal standard should be established. For example:
-
m6A: m/z 282.1 -> 150.1
-
5mC: m/z 244.1 -> 112.1
-
5. Data Analysis:
-
Integrate the peak areas for each endogenous modified nucleoside and its corresponding stable isotope-labeled internal standard.
-
Calculate the ratio of the endogenous nucleoside peak area to the internal standard peak area.
-
Quantify the amount of each modified nucleoside using a standard curve generated from known concentrations of authentic standards.
Considerations for Method Development
-
Sample Purity: High-quality, intact RNA or DNA is crucial for accurate quantification.
-
Complete Digestion: Incomplete enzymatic digestion can lead to an underestimation of modified nucleosides.
-
Internal Standards: The use of stable isotope-labeled internal standards is essential for correcting for variations in sample preparation and instrument response.
-
Chromatographic Resolution: Baseline separation of isomeric modified nucleosides is critical for their unambiguous identification and quantification.
-
Matrix Effects: Biological matrices can interfere with the ionization of target analytes. Matrix effects should be evaluated and minimized.
Conclusion
The analytical techniques described provide powerful tools for the identification and quantification of modified nucleosides. The choice of the most appropriate method depends on the specific research goals and available instrumentation. The provided LC-MS/MS protocol offers a robust and sensitive approach for the targeted analysis of modified nucleosides in biological samples. Further optimization may be required based on the specific nucleosides of interest and the sample matrix.
protocol for radioligand binding assays with 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
An Application Note and Protocol for Radioligand Binding Assays with 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a purine (B94841) nucleoside analog with potential applications in drug discovery, particularly in cancer research due to the known antitumor activities of similar compounds which can inhibit DNA synthesis and induce apoptosis.[1] This document provides a detailed protocol for conducting radioligand binding assays to characterize the interaction of this compound with adenosine (B11128) receptors. Given that N6-benzyladenosine derivatives have shown affinity for adenosine receptors, particularly the A3 subtype, this protocol is designed with a focus on this potential target.[2]
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a ligand for a receptor.[3][4][5] This protocol outlines the necessary steps for membrane preparation, the binding assay procedure, and subsequent data analysis to determine key parameters such as the inhibition constant (Ki) of this compound.
Quantitative Data Summary
The following table summarizes typical binding affinities for standard ligands at human adenosine A2A and A3 receptors, which can be used as controls and for comparison when evaluating this compound.
| Receptor Subtype | Ligand | Parameter | Value (nM) |
| Human A2A | [3H]CGS 21680 | Kd | 27 |
| NECA | IC50 | 28 | |
| CGS 21680 | IC50 | 55 | |
| 8-Cyclopentyl-1,3-dipropylxanthine | IC50 | 40 | |
| Human A3 | [125I]AB-MECA | Ki | 0.27 |
| NECA | IC50 | 27 | |
| IB-MECA | IC50 | 0.27 | |
| CGS 21680 | IC50 | 2400 | |
| 8-Cyclopentyl-1,3-dipropylxanthine | IC50 | 3000 |
Data compiled from publicly available assay information.[6][7]
Experimental Protocols
Membrane Preparation from Cells Expressing Adenosine Receptors
This protocol describes the preparation of cell membranes from cultured cells overexpressing a specific adenosine receptor subtype (e.g., human A3).
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold
-
Protease Inhibitor Cocktail
-
Sucrose (B13894) Solution (10% in Lysis Buffer)
-
BCA Protein Assay Kit
-
Cultured cells expressing the target adenosine receptor
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Centrifuge cells at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing Protease Inhibitor Cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or similar device on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[8]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final membrane pellet in Lysis Buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay
This protocol details a competition binding assay to determine the affinity (Ki) of this compound for a target adenosine receptor.
Materials:
-
Prepared cell membranes (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4
-
Radioligand (e.g., [125I]AB-MECA for A3 receptors) at a concentration close to its Kd
-
Non-specific binding control (e.g., 10 µM NECA)
-
This compound stock solution
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate harvester and scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in Assay Buffer to a final concentration of 5-20 µg protein per well.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer or non-specific binding control.
-
50 µL of the serially diluted this compound or buffer for total binding.
-
50 µL of the radioligand solution.
-
100 µL of the diluted membrane preparation.
-
-
The final assay volume is 250 µL.[8]
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[6][8]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a microplate harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters for 30 minutes at 50°C.[8]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of an unlabeled ligand) from the total binding (counts with no competitor).
-
Plot the specific binding as a function of the logarithm of the competitor concentration (this compound).
-
Fit the data using a non-linear regression model (e.g., one-site fit, log(inhibitor) vs. response) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
Caption: Adenosine A3 receptor signaling pathway.
Experimental Workflow
Caption: Radioligand binding assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Oligonucleotide Synthesis with Modified Nucleosides
Welcome to the technical support center for oligonucleotide synthesis featuring modified nucleosides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing, purifying, and characterizing modified oligonucleotides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency when using modified phosphoramidites?
A1: Low coupling efficiency with modified phosphoramidites can stem from several factors. Modified reagents often exhibit different reactivity compared to standard phosphoramidites.[1] It is not uncommon for a modified reagent to have a coupling efficiency as low as 90%.[1] Key causes include:
-
Steric Hindrance: The modification itself can physically block the 5'-hydroxyl group of the growing oligonucleotide chain from attacking the phosphoramidite (B1245037).
-
Reagent Quality: Degradation of the phosphoramidite due to moisture or improper storage can significantly reduce its reactivity.[2][3] Ensure that reagents are stored under anhydrous conditions.
-
Activator Incompatibility: The standard activator (e.g., tetrazole) may not be optimal for all modified amidites. A stronger activator might be necessary.
-
Extended Coupling Times: Modified phosphoramidites often require longer coupling times to achieve high efficiency. It's crucial to optimize this parameter for each specific modification.
Q2: I'm observing a significant n-1 peak after purification. What is the likely cause and how can I fix it?
A2: A prominent n-1 peak, representing the full-length oligonucleotide minus one nucleotide, is a common impurity. This is often a result of incomplete capping of unreacted 5'-hydroxyl groups during the synthesis cycle.[3] If these uncapped sequences react in the subsequent cycle, they will be one base shorter than the desired product. Inefficient capping can lead to a large population of n-1-mer failure sequences, which complicates analysis and purification.[3]
To address this, ensure your capping solution is fresh and effective. For some modified nucleosides that may hinder the capping reaction, extending the capping time or using a more potent capping reagent may be necessary.
Q3: My modified oligonucleotide is showing incomplete deprotection. What steps should I take?
A3: Incomplete deprotection is a frequent issue, especially with sensitive or complex modifications that require milder deprotection conditions than standard oligonucleotides.[1][4] The choice of deprotection strategy must consider the sensitivity of all components of the oligonucleotide to avoid degradation while ensuring complete removal of protecting groups.[4]
-
Review Deprotection Conditions: Ensure the deprotection time, temperature, and reagent are appropriate for all modifications present in your sequence. Some modifications are not stable under standard ammonium (B1175870) hydroxide (B78521) treatment.[5]
-
Alternative Reagents: Consider using alternative deprotection reagents like methylamine (B109427) or gas-phase deprotection for sensitive modifications.[6]
-
Two-Step Deprotection: For certain modifications, a two-step deprotection protocol may be necessary to selectively remove different protecting groups.[7]
Q4: Why is the purification of my modified oligonucleotide proving difficult?
A4: Purification of modified oligonucleotides can be challenging due to several factors. The presence of modifications can alter the charge and hydrophobicity of the oligonucleotide, causing it to behave differently during chromatography compared to unmodified sequences.[8][9] This can lead to co-elution with failure sequences or other impurities.[1] For example, oligonucleotides with G-rich sequences have a tendency to form aggregates, leading to poor chromatographic behavior.[9]
Consider optimizing your purification method. For instance, ion-pairing reversed-phase HPLC (IP-RP-HPLC) is often effective for modified oligonucleotides as it separates based on both charge and hydrophobicity.[10][11] Anion-exchange HPLC, which separates based on the number of phosphate (B84403) groups, can also be a powerful tool.[10][12]
Troubleshooting Guides
Guide 1: Low Synthesis Yield
This guide addresses common causes of low overall yield in modified oligonucleotide synthesis.
| Symptom | Possible Cause | Recommended Action | Relevant Data/Protocol |
| Low Trityl Signal | Poor coupling efficiency of one or more phosphoramidites. | Optimize coupling time for modified amidites. Use a stronger activator. Ensure reagents are anhydrous.[2][3] | See Protocol 1: Optimization of Coupling Time. |
| Multiple Peaks in Crude Product Analysis | Inefficient capping, leading to multiple failure sequences. | Use fresh capping reagents. Extend capping time. | |
| Loss of Product During Deprotection | Degradation of a sensitive modification during deprotection. | Use milder deprotection conditions (e.g., lower temperature, alternative base).[1][5] | See Table 1 for recommended deprotection conditions. |
| Low Recovery After Purification | Co-elution of product with impurities. The presence of modifications can cause the product to co-elute with shorter fragments.[1] | Optimize the purification gradient and mobile phase composition. Consider an orthogonal purification method (e.g., AEX-HPLC followed by RP-HPLC).[10] |
Table 1: Recommended Deprotection Conditions for Sensitive Modifications
| Modification Type | Standard Deprotection (Ammonium Hydroxide) | Alternative/Mild Conditions | Reference |
| Fluorescent Dyes (e.g., Cy5) | Often unstable, especially for longer oligos.[5] | t-Butylamine/water (1:3) for 6 hours at 60°C.[6] | [5][6] |
| Methylphosphonate Backbone | Degrades completely.[2] | Ethylenediamine (B42938) (EDA), potentially with a pre-treatment to avoid side reactions.[2] | [2] |
| 2'-O-silyl RNA Monomers | Requires a separate fluoride (B91410) treatment step. | Tetrabutylammonium fluoride (TBAF) in a well-dried solvent.[2] | [2] |
| 5'-MMT Protected Amines | Avoid temperatures > 37°C to prevent MMT loss.[6] | Deprotect at room temperature. | [6] |
Guide 2: Characterization Issues
This guide provides troubleshooting for common issues encountered during the analysis of modified oligonucleotides.
| Symptom | Possible Cause | Recommended Action | Relevant Data/Protocol |
| Mass Spectrometry (MS) Signal is Weak or Absent | Residual salts from purification suppressing ionization. | Desalt the sample using size-exclusion chromatography or ultrafiltration.[8][11] | |
| Unexpected Mass Observed in MS | Incomplete deprotection or formation of adducts during synthesis/deprotection. | Re-treat with appropriate deprotection conditions. Analyze synthesis and deprotection steps for potential side reactions. | See Protocol 2: Analysis of Unexpected Mass Adducts. |
| Broad or Tailing Peaks in HPLC | Oligonucleotide aggregation (common for G-rich sequences).[9] Secondary structures. | Add a denaturant (e.g., formamide) to the sample. Heat the sample before injection. Optimize mobile phase pH. | |
| Inaccurate Quantification by UV-Vis | The modification absorbs at 260 nm, affecting the extinction coefficient. | Use an experimentally determined or calculated extinction coefficient that accounts for the modification. |
Experimental Protocols
Protocol 1: Optimization of Coupling Time for Modified Phosphoramidites
-
Objective: To determine the optimal coupling time for a modified phosphoramidite to maximize coupling efficiency.
-
Materials:
-
DNA synthesizer
-
Standard and modified phosphoramidites
-
Activator solution
-
CPG solid support
-
Reagents for detritylation, capping, and oxidation
-
Trityl cation colorimetric quantification reagents
-
-
Methodology:
-
Set up parallel syntheses of a short, standard sequence (e.g., a 5-mer).
-
In each synthesis, incorporate the modified phosphoramidite at a central position.
-
Vary the coupling time for the modified phosphoramidite in each synthesis (e.g., 30s, 60s, 120s, 240s, 480s). Keep all other synthesis parameters constant.
-
After the coupling step for the modified amidite, collect the trityl cation from the detritylation step.
-
Quantify the amount of trityl cation released using a UV-Vis spectrophotometer.
-
Compare the trityl yields for each coupling time. The optimal time will correspond to the highest trityl yield.
-
Confirm the results by synthesizing the full-length oligo with the optimized coupling time and analyzing the final product purity by HPLC and MS.
-
Protocol 2: Analysis of Unexpected Mass Adducts
-
Objective: To identify the source of an unexpected mass adduct observed during MS analysis.
-
Materials:
-
Crude and purified oligonucleotide samples
-
LC-MS system
-
Deprotection reagents
-
-
Methodology:
-
Analyze Crude Product: Perform LC-MS analysis on the crude oligonucleotide before purification. This can help determine if the adduct is formed during synthesis or deprotection.
-
Investigate Deprotection: If the adduct is absent in the crude product, it is likely formed during deprotection.
-
Review the deprotection chemistry for known side reactions with the specific nucleobases or modifications in your sequence. For example, ethylenediamine can cause transamination of N4-benzoyl cytidine.[2]
-
Perform the deprotection under milder conditions (e.g., lower temperature, shorter time) and re-analyze by LC-MS.
-
-
Investigate Synthesis Cycle: If the adduct is present in the crude product, it may be formed during the synthesis cycle.
-
A common source of adducts is the capping step. For instance, if N-methylimidazole (NMI) is used as a capping activator, it can lead to modifications on dG.[2]
-
Synthesize a short oligonucleotide containing the suspected modified base and analyze it after each step of the synthesis cycle (post-coupling, post-capping, post-oxidation) to pinpoint the source of the adduct.
-
-
Visualizations
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
Caption: Logical workflow for troubleshooting low synthesis yield.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 8. gilson.com [gilson.com]
- 9. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 10. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
- 11. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 12. labcluster.com [labcluster.com]
optimizing coupling efficiency of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2’-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite and what are its primary applications?
A1: this compound phosphoramidite is a modified nucleoside building block used in the chemical synthesis of DNA oligonucleotides. The 4-methoxybenzyl (PMB) group protects the N6 position of adenosine (B11128). This modification is often incorporated to study DNA-protein interactions, create therapeutic oligonucleotides, or introduce specific functionalities into a DNA strand.
Q2: How should I store and handle this phosphoramidite to ensure its stability?
A2: Like most phosphoramidites, this reagent is sensitive to moisture and oxidation. It should be stored in a freezer at or below -10°C under an inert atmosphere (e.g., argon or nitrogen). Before use, allow the vial to warm to room temperature before opening to prevent condensation. Once dissolved in anhydrous acetonitrile (B52724), the solution should be used as soon as possible, ideally within 2-3 days, and stored under an inert atmosphere.
Q3: What is the impact of the N6-(4-methoxybenzyl) group on the properties of the resulting oligonucleotide?
A3: The N6-(4-methoxybenzyl) group is a bulky modification that can influence the hybridization properties of the oligonucleotide, potentially altering its melting temperature (Tm) and binding affinity to target sequences. The presence of this group can also affect the oligonucleotide's interaction with enzymes and other proteins.
Q4: Is the 4-methoxybenzyl protecting group removable?
A4: Yes, the 4-methoxybenzyl (PMB) group can be removed under specific deprotection conditions, typically involving acidic treatment. This allows for the synthesis of an oligonucleotide with a free N6-amino group at the desired adenosine position if needed.
Troubleshooting Guide
Low Coupling Efficiency
Q: I am observing low coupling efficiency when using this compound phosphoramidite. What are the potential causes and how can I resolve this?
A: Low coupling efficiency with this modified phosphoramidite can stem from several factors, often related to steric hindrance from the bulky N6-protecting group or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Inadequate Coupling Time: The bulky 4-methoxybenzyl group can sterically hinder the coupling reaction, requiring a longer time to proceed to completion compared to standard phosphoramidites.
-
Solution: Extend the coupling time. While standard DNA phosphoramidites couple efficiently in under a minute, modified phosphoramidites often require longer times.[1] We recommend starting with a coupling time of 3-5 minutes and optimizing from there. For particularly challenging sequences, times up to 10-15 minutes may be necessary.
-
-
Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling, especially for sterically hindered phosphoramidites.[][3]
-
Solution: Consider using a more potent activator. While 1H-Tetrazole is standard, activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) often provide better results for modified phosphoramidites due to their lower pKa values, which can enhance the reaction rate.[4] 4,5-Dicyanoimidazole (DCI) is another option known to be effective for sterically demanding couplings.[4]
-
-
Reagent Quality: The presence of moisture in the acetonitrile, activator solution, or the phosphoramidite itself can significantly reduce coupling efficiency.[5]
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened, high-quality anhydrous acetonitrile. Ensure the phosphoramidite is properly stored and handled to prevent degradation.
-
-
Phosphoramidite Concentration: An incorrect concentration of the phosphoramidite solution can lead to incomplete coupling.
-
Solution: Verify the concentration of your phosphoramidite solution. Ensure it is fully dissolved in anhydrous acetonitrile at the recommended concentration (typically 0.1 M).
-
Incomplete Deprotection
Q: I am having trouble completely removing the 4-methoxybenzyl (PMB) group after synthesis. What deprotection conditions do you recommend?
A: The PMB group is more stable than standard base protecting groups and requires specific conditions for its removal.
Recommended Deprotection Protocol:
-
Standard Base Deprotection: First, treat the synthesized oligonucleotide with concentrated ammonium (B1175870) hydroxide (B78521) or an AMA (ammonium hydroxide/methylamine) solution to remove the standard base and phosphate (B84403) protecting groups.
-
PMB Group Removal: The PMB group is typically removed under acidic conditions. A common method is treatment with a solution of trifluoroacetic acid (TFA).[6]
-
Procedure: After standard deprotection and desalting, treat the oligonucleotide with a solution of 80% acetic acid or a mild TFA solution (e.g., 5-10% TFA in water or an appropriate buffer) at room temperature. The reaction time will need to be optimized, but a starting point is 1-2 hours. Monitor the deprotection by HPLC or mass spectrometry.
-
Troubleshooting Incomplete PMB Deprotection:
-
Extend Reaction Time/Increase Temperature: If deprotection is incomplete, you can extend the incubation time with the acidic solution or cautiously increase the temperature (e.g., to 37°C).
-
Alternative Reagents: For more stubborn cases, stronger Lewis acids have been used for PMB deprotection in other contexts, but these should be used with caution to avoid depurination of the oligonucleotide.[7]
Side Reactions
Q: Are there any common side reactions I should be aware of when using this phosphoramidite?
A: A primary concern with any modified adenosine, particularly during the final deprotection steps, is the potential for depurination, especially under harsh acidic conditions.
Potential Side Reaction and Mitigation:
-
Depurination: Prolonged exposure to strong acids during PMB deprotection can lead to the cleavage of the glycosidic bond, resulting in an abasic site.
-
Mitigation: Use the mildest acidic conditions that are effective for PMB removal. Carefully monitor the deprotection reaction to avoid over-exposure to the acid. Keep the temperature as low as possible.
-
Data Presentation
Table 1: Recommended Coupling Conditions for this compound Phosphoramidite
| Parameter | Standard Phosphoramidites | Recommended for N6-(4-methoxybenzyl)-dA | Rationale for Modification |
| Coupling Time | 30-60 seconds | 3 - 10 minutes | The bulky N6-protecting group causes steric hindrance, requiring a longer reaction time for efficient coupling.[1] |
| Activator | 1H-Tetrazole (0.45 M) | 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 5-Benzylthio-1H-tetrazole (BTT) (0.3 M) or 4,5-Dicyanoimidazole (DCI) (1 M) | More acidic or more nucleophilic activators can enhance the coupling rate of sterically hindered phosphoramidites.[4] |
| Phosphoramidite Conc. | 0.1 M | 0.1 M | Standard concentration is typically sufficient. |
| Solvent | Anhydrous Acetonitrile | High-purity, Anhydrous Acetonitrile (<30 ppm H₂O) | Moisture significantly reduces coupling efficiency.[5] |
Table 2: Deprotection Protocols
| Step | Reagent | Conditions | Purpose |
| 1. Standard Deprotection | Concentrated Ammonium Hydroxide / 40% Methylamine (B109427) (AMA) (1:1) | 10-15 minutes at 65°C | Cleavage from solid support and removal of standard base and phosphate protecting groups. |
| 2. PMB Group Removal | 80% Acetic Acid or 5-10% Trifluoroacetic Acid (TFA) in water | 1-2 hours at room temperature (optimize as needed) | Selective cleavage of the 4-methoxybenzyl protecting group.[6] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound Phosphoramidite
-
Preparation: Ensure the this compound phosphoramidite is fully dissolved in high-purity, anhydrous acetonitrile to a final concentration of 0.1 M under an inert atmosphere.
-
Synthesizer Setup: Program your DNA synthesizer to deliver the modified phosphoramidite with an extended coupling time.
-
Initial Recommended Time: 5 minutes.
-
Activator: Use a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
-
Synthesis Cycle:
-
Deblocking: Standard detritylation with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Coupling: Deliver the activated phosphoramidite solution to the synthesis column and allow the reaction to proceed for the programmed extended coupling time.
-
Capping: Standard capping of unreacted 5'-hydroxyl groups.
-
Oxidation: Standard oxidation of the phosphite (B83602) triester to the phosphate triester.
-
-
Monitoring: Monitor the coupling efficiency via the trityl cation release during the subsequent deblocking step. A consistent and strong orange color indicates high coupling efficiency.
Protocol 2: Deprotection of Oligonucleotides Containing N6-(4-methoxybenzyl)adenosine
-
Cleavage and Standard Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial and heat at 65°C for 15 minutes.
-
Cool the vial and transfer the supernatant to a new tube. Evaporate the solvent.
-
-
PMB Group Removal:
-
Resuspend the crude, deprotected oligonucleotide in a solution of 80% acetic acid.
-
Incubate at room temperature for 1-2 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or mass spectrometry.
-
Once the deprotection is complete, neutralize the solution carefully with a base such as triethylamine (B128534) or ammonium hydroxide.
-
-
Purification: Purify the final oligonucleotide product using standard methods such as HPLC or gel electrophoresis.
Visualizations
Caption: Workflow for oligonucleotide synthesis incorporating this compound phosphoramidite.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 7. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
Technical Support Center: Synthesis of N6-Modified Deoxyadenosine
Welcome to the technical support center for the synthesis of N6-modified deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of N6-modified deoxyadenosine?
A1: The two most prevalent side reactions are depurination and the Dimroth rearrangement. Depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the deoxyribose sugar, is often promoted by acidic conditions used for detritylation during solid-phase synthesis. The Dimroth rearrangement can occur during N6-alkylation, where initial alkylation at the N1 position is followed by a rearrangement to the desired N6-substituted product.
Q2: How can I minimize depurination during my synthesis?
A2: Minimizing depurination involves careful selection of protecting groups and reaction conditions. Using N6-protecting groups that are more resistant to acidic conditions can significantly reduce depurination. For instance, dialkylformamidine protecting groups have been shown to be more stable than the traditional benzoyl group under acidic detritylation conditions. Additionally, minimizing the exposure time to acidic reagents is crucial.
Q3: I am seeing an unexpected isomer of my desired N6-alkylated product. What could be the cause?
A3: The formation of an unexpected isomer is often due to a Dimroth rearrangement. The alkylating agent may first react at the N1 position of the adenine (B156593) ring, which is kinetically favored under certain conditions. This N1-alkylated intermediate can then rearrange to the thermodynamically more stable N6-alkylated product. The rate of this rearrangement is influenced by factors such as the solvent, temperature, and the nature of the alkylating agent.
Q4: What analytical techniques are best suited for identifying side products in my reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the reaction mixture. It allows for the separation and quantification of the desired product from starting materials and side products like the depurinated base (e.g., N6-benzoyladenine) or the N1-alkylated intermediate. Mass spectrometry (MS) coupled with HPLC (LC-MS) can further aid in the identification of these species by providing molecular weight information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired N6-acylated/alkylated product. | Incomplete reaction; significant side product formation (depurination or Dimroth rearrangement); degradation of product during work-up or purification. | - Ensure all reagents are pure and dry. - Optimize reaction time and temperature. - For N6-alkylation, consider a two-step procedure involving N1-alkylation followed by a controlled Dimroth rearrangement. - Use a milder purification method to avoid product degradation. |
| Presence of a significant peak corresponding to the free N6-modified adenine base in HPLC analysis. | Depurination has occurred, likely during an acidic step such as detritylation in solid-phase synthesis or acidic work-up. | - Reduce the time of exposure to acidic conditions. - Use a less harsh acidic reagent for detritylation (e.g., dichloroacetic acid instead of trichloroacetic acid). - Employ an acid-labile N6-protecting group that is cleaved under milder conditions. |
| Identification of an unexpected isomer by NMR or MS. | The product is likely the result of a Dimroth rearrangement from an N1-alkylated intermediate. | - Modify the alkylation conditions (e.g., change the solvent or base) to favor direct N6-alkylation. - Alternatively, embrace the rearrangement by optimizing conditions to drive the conversion of the N1-isomer to the desired N6-product completely. This may involve heating the reaction mixture after the initial alkylation. |
| Difficulty in purifying the final product from starting materials or side products. | Similar polarities of the desired product and impurities. | - Optimize the HPLC gradient or solvent system for better separation. - Consider using a different stationary phase for chromatography. - If possible, recrystallization can be an effective purification method. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of N6-benzoyl-2'-deoxyadenosine under different conditions, highlighting the impact of the synthetic strategy on product yield.
| Method | Key Reagents | Purity | Yield | Reference |
| Trimethylsilyl protection followed by benzoylation | 2'-deoxyadenosine (B1664071), trimethylchlorosilane, benzoyl chloride, ammonia (B1221849) | >98% | ~85% | General literature procedure |
| "Green" synthesis via aminolysis and alcoholysis | Adenosine (B11128), methyl benzoate, toluene, p-trifluoroacetic acid | 99.5% | 93.3% | [1] |
| "Green" synthesis with ethyl benzoate | Adenosine, ethyl benzoate, ethylbenzene, sodium bicarbonate | 99.6% | 92.0% | [1] |
Experimental Protocols
Protocol 1: Synthesis of N6-Benzoyl-2'-deoxyadenosine (Conventional Method)
-
Silylation: Dissolve 2'-deoxyadenosine in dry pyridine. Add trimethylchlorosilane dropwise at 0°C and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Benzoylation: Cool the reaction mixture to 0°C and add benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Deprotection: Quench the reaction with methanol (B129727) and then add aqueous ammonia to remove the silyl (B83357) protecting groups.
-
Work-up and Purification: Concentrate the mixture under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield N6-benzoyl-2'-deoxyadenosine.
Protocol 2: Synthesis of N6-Alkyl-2'-deoxyadenosine via N1-Alkylation and Dimroth Rearrangement.[2]
-
Protection: Protect the 3' and 5' hydroxyl groups of 2'-deoxyadenosine with acetyl groups using acetic anhydride (B1165640) in pyridine.
-
N1-Alkylation: React the di-O-acetyl-2'-deoxyadenosine with an alkyl halide (e.g., benzyl (B1604629) bromide or isopentenyl bromide) in DMF in the presence of a base like BaCO3 and a catalyst such as KI. This step yields the 1-N-substituted derivative.[2]
-
Dimroth Rearrangement and Deprotection: Treat the N1-alkylated intermediate with aqueous ammonia. This step simultaneously induces the Dimroth rearrangement to the N6-substituted product and removes the acetyl protecting groups.
-
Purification: The final N6-alkyl-2'-deoxyadenosine is purified by column chromatography.
Visualizations
Caption: Pathway of depurination side reaction.
Caption: Dimroth rearrangement pathway in N6-alkylation.
Caption: General experimental workflow.
References
lability of the 4-methoxybenzyl protecting group in acidic conditions
Welcome to the technical support center for the 4-methoxybenzyl (PMB) protecting group. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the lability of the PMB group under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-methoxybenzyl (PMB) group sensitive to acidic conditions?
A1: The PMB (or MPM) group's sensitivity to acid stems from the electron-donating effect of the para-methoxy group. This group stabilizes the formation of the 4-methoxybenzyl carbocation intermediate that is generated upon cleavage, making it significantly more labile than an unsubstituted benzyl (B1604629) (Bn) group under acidic conditions.[1][2][3]
Q2: What are the most common acidic reagents for PMB group cleavage?
A2: A range of Brønsted and Lewis acids can be used. Trifluoroacetic acid (TFA) is one of the most frequently employed reagents, often used in dichloromethane (B109758) (DCM).[4][5][6] Other common acids include neat formic acid, hydrochloric acid (HCl), and stronger acids like triflic acid (TfOH).[4][5] Lewis acids such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and zinc triflate (Zn(OTf)₂) are also effective.[4][7]
Q3: Can I selectively cleave a PMB group in the presence of other acid-sensitive groups?
A3: Yes, selectivity is a key advantage of the PMB group.
-
vs. Benzyl (Bn) ethers: PMB ethers can be selectively cleaved in the presence of benzyl ethers using appropriate acidic conditions.[5]
-
vs. Boc-carbamates: While strong TFA conditions will cleave both, it has been shown that stoichiometric amounts of p-toluenesulfonic acid (TsOH) can cleave PMB esters in the presence of Boc groups.[4] Conversely, PMB ethers have been shown to be stable under conditions that remove a Boc group.
-
vs. Silyl (B83357) ethers (TBS, TBDPS): PMB ethers can be cleaved in the presence of more robust silyl ethers like TBDPS.[8] However, more acid-labile silyl ethers like TBS may be cleaved concurrently, especially if local acidity increases during the reaction.[9] Careful selection of mild acidic reagents is crucial.
-
vs. Benzyl esters: PMB esters can be selectively cleaved in the presence of benzyl esters using 10% TFA in DCM.[4]
Q4: What is the purpose of adding a scavenger like anisole (B1667542) or 1,3-dimethoxybenzene (B93181) during deprotection?
A4: The cleavage of the PMB group generates a reactive 4-methoxybenzyl carbocation. This cation can potentially re-alkylate the deprotected alcohol or react with other nucleophilic functional groups in the substrate (a Friedel-Crafts type side reaction).[10] Scavengers, such as anisole, triethylsilane (TES), or 1,3-dimethoxybenzene, are electron-rich aromatic compounds that act as cation traps, intercepting the carbocation and preventing unwanted side reactions.[5][8][10]
Troubleshooting Guide
Issue 1: My PMB deprotection is incomplete or sluggish.
| Potential Cause | Solution |
| Insufficient Acid Strength/Concentration | The chosen acid may be too weak for your specific substrate. Using a stronger acid like triflic acid (TfOH) instead of TFA, or increasing the concentration of the acid, can accelerate the reaction.[5] |
| Steric Hindrance | While less of a factor than in other reactions, a highly hindered PMB ether might react slower.[4] Consider increasing the reaction time or temperature moderately. |
| Solvent Effects | The polarity of the solvent can influence reaction rates. For HCl-mediated cleavage, more polar solvents like nitromethane (B149229) result in faster rates than less polar ones like ethyl acetate.[4] |
| Poor Reagent Quality | Ensure your acidic reagent (e.g., TFA) has not degraded. Use a fresh bottle if in doubt. |
Issue 2: I am observing unexpected side products.
| Potential Cause | Solution |
| Alkylation by PMB Cation | The liberated 4-methoxybenzyl cation is electrophilic and can react with nucleophiles on your substrate or solvent. |
| Cleavage of Other Protecting Groups | The acidic conditions are too harsh and are cleaving other acid-labile groups (e.g., Boc, TBS, acetals). |
| Substrate Degradation | The substrate itself is not stable under the strong acidic conditions employed. |
Quantitative Data on Acidic Deprotection
The following tables summarize various conditions reported for the acidic cleavage of PMB ethers. Yields are substrate-dependent and these tables should be used as a general guide.
Table 1: Deprotection using Trifluoroacetic Acid (TFA)
| Substrate Type | Reagent/Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| PMB Ester | 10% TFA in DCM | RT | - | Quantitative | Selective over benzyl esters.[4] |
| N-PMB Pyrazolone (B3327878) | Neat TFA | Reflux | 24 h | >95% | Deprotection of parent pyrazolone was slower.[11] |
| PMB Ether | TFA / Anisole in DCM | RT | - | - | Common general condition.[10] |
Table 2: Deprotection using Triflic Acid (TfOH)
| Substrate Type | Reagent/Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Primary Alcohol PMB Ether | 0.5 eq. TfOH in DCM | 21 | 15 min | 94% | No scavenger needed for this substrate.[5] |
| Secondary Alcohol PMB Ether | 0.5 eq. TfOH in DCM | 21 | 15 min | 88-92% | No scavenger needed.[5] |
| Complex Molecule PMB Ether | 0.5 eq. TfOH, 3 eq. 1,3-dimethoxybenzene in DCM | 21 | 10 min | 79-91% | Scavenger is crucial for preventing side reactions.[5] |
Table 3: Deprotection using Other Acidic Systems
| Substrate Type | Reagent/Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Various PMB Ethers | cat. HCl in DCM/HFIP (1:1) | RT | < 5 min | 80-95% | Highly efficient method; HFIP enhances acidity.[8] |
| PMB Esters | Neat formic acid | RT | - | - | Effective for N-protected amino acid derivatives.[4] |
| Various PMB Ethers | 20 mol% Zn(OTf)₂ in Acetonitrile | RT | 15-120 min | High | Highly selective; tolerates acid-sensitive groups.[7] |
| PMB Ester (β-lactam) | Neat Phenol | 60 | - | - | Mild conditions for highly acid-sensitive substrates.[4] |
Experimental Protocols
Protocol 1: General PMB Deprotection with TFA and a Scavenger
-
Preparation : Dissolve the PMB-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Scavenger Addition : Add a cation scavenger, such as anisole or 1,3-dimethoxybenzene (1.5–3.0 equivalents).
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5–10 equivalents or as a 10-50% solution in DCM) dropwise.
-
Reaction Monitoring : Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with DCM (2x).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: High-Yield Deprotection with Catalytic Triflic Acid (TfOH)
-
Preparation : Dissolve the PMB-protected substrate (1.0 equivalent) and 1,3-dimethoxybenzene (3.0 equivalents) in anhydrous DCM (approx. 0.2 M).
-
Acid Addition : Add a solution of triflic acid (TfOH, 0.5 equivalents) in DCM dropwise to the stirred solution at room temperature.
-
Reaction Monitoring : The reaction is typically very fast. Stir for 10-15 minutes and check for completion by TLC.
-
Workup : Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction and Isolation : Follow steps 6-8 from Protocol 1 to isolate and purify the final product.
Visual Guides
Caption: Workflow for selecting acidic deprotection conditions for PMB ethers.
Caption: General mechanism of acid-catalyzed PMB ether cleavage.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 7. A Facile, Efficient and Selective Deprotection of P - Methoxy Ben...: Ingenta Connect [ingentaconnect.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Selective Deprotection of 4-Methoxybenzyl (PMB) Group on Deoxyadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective deprotection of the 4-methoxybenzyl (PMB) group from the N6-position of 2'-deoxyadenosine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective deprotection of the N6-PMB group on deoxyadenosine (B7792050)?
A1: The most common methods for selectively removing the PMB group from the N6-position of deoxyadenosine are oxidative cleavage and acid-catalyzed hydrolysis.
-
Oxidative Cleavage: This is typically performed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[1][2][3] This method is favored for its mild and neutral reaction conditions, which helps in preserving other acid- or base-labile protecting groups.[1][4]
-
Acid-Catalyzed Hydrolysis: Reagents such as trifluoroacetic acid (TFA) can be used to cleave the PMB group.[5] However, this method requires careful control to prevent the cleavage of the acid-sensitive glycosidic bond of the deoxyadenosine.[6][7]
Q2: Why is DDQ a preferred reagent for PMB deprotection on nucleosides?
A2: DDQ is often preferred due to its high selectivity for the electron-rich PMB group over other protecting groups commonly used in nucleoside chemistry, such as TBDMS, Ac, or Bz. The reaction proceeds under neutral conditions, which minimizes the risk of side reactions like depurination (cleavage of the glycosidic bond) that can occur under acidic conditions.[1][6]
Q3: What are the potential side reactions to be aware of during the deprotection of N6-PMB-deoxyadenosine?
A3: Potential side reactions include:
-
Incomplete Deprotection: The reaction may not go to completion, leaving some of the starting material.
-
Glycosidic Bond Cleavage: Particularly under strong acidic conditions, the bond between the adenine (B156593) base and the deoxyribose sugar can be cleaved, leading to the formation of free adenine and the sugar moiety.[6][7]
-
Oxidation of the Adenine Ring: Although less common with DDQ, harsh oxidative conditions could potentially lead to oxidation of the purine (B94841) ring.
-
Formation of Side Products from Scavengers: If scavengers are used to trap the p-methoxybenzaldehyde byproduct, they may introduce additional impurities.[1]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A successful reaction will show the disappearance of the starting material (N6-PMB-2'-deoxyadenosine) and the appearance of the desired product (2'-deoxyadenosine).
Q5: What is the work-up procedure after DDQ-mediated deprotection?
A5: A typical work-up involves filtering the reaction mixture to remove the precipitated 2,3-dichloro-5,6-dicyanohydroquinone (DDQH2), followed by washing the filtrate with a sodium bicarbonate solution to remove any acidic impurities.[8] The organic layer is then dried and concentrated. Purification is usually achieved by column chromatography on silica (B1680970) gel.[1][8]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC analysis shows a significant amount of starting material remaining after the expected reaction time. | Insufficient reagent (DDQ or acid). | Increase the equivalents of the deprotecting agent. For DDQ, using 1.2-1.5 equivalents is common.[1] |
| Low reaction temperature. | If the reaction is being run at 0°C or room temperature, consider gently warming the reaction mixture (e.g., to 40-50°C), while carefully monitoring for side product formation. | |
| Poor quality of the reagent. | Use a fresh, high-purity batch of the deprotecting agent. DDQ can degrade over time. | |
| Presence of water in the reaction (for acid-catalyzed deprotection). | Ensure all solvents and reagents are anhydrous. |
Problem 2: Formation of a Major Unidentified Side Product
| Symptom | Possible Cause | Suggested Solution |
| A significant new spot appears on the TLC plate, which is not the desired product. | Cleavage of the glycosidic bond (depurination). | If using acidic conditions, reduce the concentration of the acid, lower the reaction temperature, or decrease the reaction time. Consider switching to a milder method like DDQ deprotection. Studies have shown that the glycosidic bond in deoxyadenosine is susceptible to acid hydrolysis.[6][7] |
| Over-oxidation of the product. | If using an oxidative method, reduce the equivalents of the oxidizing agent or lower the reaction temperature. | |
| Reaction with solvent. | Ensure the solvent is inert under the reaction conditions. For example, with DDQ, dichloromethane (B109758) is a common and suitable solvent.[1] |
Problem 3: Difficulty in Purifying the Product
| Symptom | Possible Cause | Suggested Solution |
| The product is difficult to separate from byproducts (e.g., p-methoxybenzaldehyde or DDQH2) by column chromatography. | Co-elution of the product and byproducts. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. For DDQ reactions, filtering the crude mixture through a pad of Celite before concentration can help remove a significant portion of the DDQH2 byproduct.[8] |
| The product is highly polar and streaks on the silica gel column. | Consider using a different stationary phase for chromatography, such as reverse-phase silica gel. Adding a small amount of a polar solvent like methanol (B129727) to the elution solvent can sometimes improve the peak shape. |
Data Presentation
Table 1: Comparison of Common Deprotection Methods for N6-PMB-2'-deoxyadenosine
| Method | Reagent | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Oxidative Cleavage | DDQ | 1.2 - 1.5 | Dichloromethane/Water (18:1) | 0 to RT | 1 - 4 h | 85 - 95 | Mild conditions, high selectivity.[1] |
| Acid-Catalyzed | TFA | 10% in DCM | Dichloromethane | 0 to RT | 30 min - 2 h | 70 - 85 | Risk of glycosidic bond cleavage.[5][9] |
| Oxidative Cleavage | CAN | 2.0 - 2.5 | Acetonitrile/Water | 0 to RT | 1 - 3 h | 80 - 90 | Can be less selective than DDQ. |
Note: The provided data are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Selective Deprotection of N6-(4-methoxybenzyl)-2'-deoxyadenosine using DDQ
-
Preparation: Dissolve N6-(4-methoxybenzyl)-2'-deoxyadenosine (1.0 eq) in a mixture of dichloromethane (DCM) and water (18:1 v/v). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: To the stirred solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated hydroquinone. Wash the Celite pad with DCM.
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2'-deoxyadenosine.
Visualizations
Caption: General experimental workflow for the selective deprotection of the PMB group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 6. The Oxidatively-Induced DNA Lesions 8,5′-Cyclo-2′-Deoxyadenosine and 8-Hydroxy-2′-Deoxyadenosine Are Strongly Resistant to Acid-Induced Hydrolysis of the Glycosidic Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum theoretical study of cleavage of the glycosidic bond of 2'-deoxyadenosine: base excision-repair mechanism of DNA by MutY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Depurination of Modified Deoxyadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering depurination of modified deoxyadenosine (B7792050) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem during oligonucleotide synthesis?
A1: Depurination is the cleavage of the N-glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the deoxyribose sugar in the DNA backbone.[1][2] This results in an abasic site, which is an internucleotide linkage missing its purine base.[2] During the final basic deprotection step of oligonucleotide synthesis, this abasic site is unstable and leads to the cleavage of the oligonucleotide chain, resulting in truncated, shorter fragments.[2] If a DMT-on purification strategy is used, these 5'-DMT-containing truncated fragments will co-elute with the desired full-length oligonucleotide, leading to a final product of lower purity.[2]
Q2: What are the primary causes of depurination of modified deoxyadenosine during synthesis?
A2: The primary cause of depurination is exposure to acidic conditions, particularly during the repeated detritylation steps required to remove the 5'-dimethoxytrityl (DMT) protecting group.[1][3] The use of electron-withdrawing acyl protecting groups on the exocyclic amine of deoxyadenosine can further destabilize the glycosidic bond, making it more susceptible to cleavage in acidic environments.[2] Modified deoxyadenosines can be inherently more acid-sensitive than their canonical counterpart.
Q3: How can I detect if depurination is occurring in my synthesis?
A3: Depurination can be indirectly detected by analyzing the final oligonucleotide product using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or capillary electrophoresis (CE). The presence of multiple shorter fragments, especially those that co-elute with the full-length product during a DMT-on purification, is a strong indicator of depurination. Mass spectrometry can also be used to identify the masses of these truncated species.
Q4: What are "mild" deprotection conditions and when should I use them?
A4: "Mild" deprotection conditions refer to the use of reagents and protocols that are less harsh than standard ammonium (B1175870) hydroxide (B78521) treatment at elevated temperatures. These are crucial when working with modified nucleosides that are sensitive to standard deprotection conditions.[4] Examples include using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) for rapid deprotection at room temperature or employing UltraMILD monomers with specific protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG, which can be deprotected with potassium carbonate in methanol.[4][5] You should consider using mild deprotection conditions whenever you are synthesizing oligonucleotides containing sensitive modified bases, dyes, or linkers.
Troubleshooting Guide
This guide provides solutions to common problems related to the depurination of modified deoxyadenosine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of full-length product and presence of multiple shorter fragments after purification. | Excessive depurination during synthesis. | 1. Switch to a more labile exocyclic amine protecting group: Instead of standard benzoyl (Bz) protection for deoxyadenosine, consider using phenoxyacetyl (Pac) or tert-butylphenoxyacetyl (tBPAC), which are more easily removed under milder conditions.[6][7][8] 2. Use electron-donating protecting groups: Formamidine protecting groups (e.g., dimethylformamidine - dmf) are electron-donating and stabilize the glycosidic bond, thus reducing depurination.[2] 3. Optimize detritylation conditions: Reduce the concentration of the acid (e.g., dichloroacetic acid - DCA) or the exposure time during the detritylation step.[1][9] Consider using a buffered detritylation solution (e.g., 10 mM NaOAc, pH 3.0-3.2) to maintain a less acidic environment.[3] |
| Significant depurination observed even with standard deoxyadenosine. | Prolonged exposure to acid during synthesis or workup. | 1. Minimize acid exposure during Trityl-on purification: If using cartridge-based purification, limit the acid exposure time for detritylation to 1 minute.[1] 2. Quench the detritylation solution: After detritylation, immediately quench the acid with a basic solution or the oxidizer solution to neutralize it.[2] 3. Use an alternative cleavage/deprotection reagent: Instead of concentrated ammonium hydroxide, consider using AMA for faster cleavage and deprotection at room temperature, or t-Butylamine/water (1:3) for 6 hours at 60°C for sensitive oligonucleotides.[4] |
| Modified deoxyadenosine is highly acid-sensitive, leading to almost complete degradation. | The inherent chemical nature of the modification makes it unstable under standard synthesis conditions. | 1. Employ UltraMILD synthesis and deprotection: Use phosphoramidites with highly labile protecting groups (e.g., Pac-dA) in conjunction with UltraMILD deprotection reagents like potassium carbonate in methanol.[4] 2. Consider thermolabile protecting groups: These groups can be removed by heating under neutral or mildly basic conditions, completely avoiding acidic steps.[10] 3. Explore alternative synthesis strategies: For extremely sensitive modifications, post-synthetic modification on a solid support or in solution might be a more viable approach. |
Data Summary
The choice of protecting group and deprotection conditions significantly impacts the degree of depurination. The following tables summarize key quantitative data from cited literature.
Table 1: Comparison of Depurination Half-Times for N6-benzoyl-deoxyadenosine (dABz) under Different Acidic Conditions
| Detritylation Reagent | Concentration | Depurination Half-Time (t1/2) | Reference |
| Dichloroacetic Acid (DCA) | 3% in CH2Cl2 | Longest | [9] |
| Dichloroacetic Acid (DCA) | 15% in CH2Cl2 | 3-fold faster than 3% DCA | [9] |
| Trichloroacetic Acid (TCA) | 3% in CH2Cl2 | 4-fold faster than 3% DCA | [9] |
Table 2: Stability of 2-chloro-2'-deoxyadenosine (2-CdA) at 37°C
| pH | Half-Life (T1/2) | Remaining 2-CdA after 6h | Reference |
| 2 | 1.6 hours | 13% | [11] |
| 1 | 0.37 hours | 2% (after 2h) | [11] |
| Neutral/Basic | Stable | Not specified | [11] |
Experimental Protocols
Protocol 1: Mild Detritylation using a Buffered Solution
This protocol is designed to minimize depurination by maintaining a less acidic environment during the detritylation step.
-
Reagent Preparation: Prepare a 10 mM sodium acetate (B1210297) (NaOAc) buffer and adjust the pH to 3.0-3.2 with acetic acid.
-
Detritylation Step: During solid-phase synthesis, replace the standard detritylation solution (e.g., 3% DCA in dichloromethane) with the prepared NaOAc buffer.
-
Monitoring: The progress of the detritylation can be monitored by observing the color of the trityl cation released. The reaction time may need to be extended compared to standard conditions.
-
Washing: After complete detritylation, thoroughly wash the solid support with acetonitrile (B52724) to remove the buffer salts and the cleaved trityl groups before proceeding to the next coupling step.
Protocol 2: UltraFAST Cleavage and Deprotection using AMA
This protocol is suitable for oligonucleotides with modifications that are sensitive to prolonged exposure to strong bases at high temperatures.
-
Reagent: Use AMA, which is a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (B109427) (40%).
-
Cleavage from Support: After synthesis, pass the AMA solution through the synthesis column for 5 minutes at room temperature to cleave the oligonucleotide from the solid support. Collect the solution.
-
Deprotection: Heat the collected solution containing the oligonucleotide in a sealed vial at 65°C for 10 minutes.
-
Evaporation: After deprotection, cool the vial and evaporate the AMA solution to obtain the deprotected oligonucleotide.
Note: When using the UltraFAST protocol, it is crucial to use acetyl (Ac) protected dC to prevent base modification.[4]
Visualizations
Caption: Mechanism of depurination during oligonucleotide synthesis.
Caption: Troubleshooting workflow for preventing depurination.
References
- 1. phenomenex.com [phenomenex.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. openaccessgovernment.org [openaccessgovernment.org]
- 11. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Oligonucleotides with Hydrophobic Modifications
Welcome to the technical support center for oligonucleotide purification. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of oligonucleotides containing hydrophobic modifications. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to purify oligonucleotides with hydrophobic modifications?
Hydrophobic modifications, such as cholesterol, lipids, or fluorescent dyes, are added to oligonucleotides to enhance properties like cellular uptake, stability, and in vivo tracking.[1][2] However, these modifications significantly increase the overall hydrophobicity of the molecule, leading to several purification challenges:
-
Increased Retention: The modified oligonucleotides bind very strongly to reversed-phase chromatography media, requiring higher concentrations of organic solvent to elute, which can complicate separation from hydrophobic impurities.[3]
-
Aggregation: Hydrophobic molecules tend to aggregate in aqueous solutions, which can lead to poor peak shapes, low recovery, and even column clogging.[4]
-
Complex Impurity Profiles: Syntheses involving these modifications can generate a complex mixture of impurities, including unconjugated dyes or linkers and failure sequences that are themselves hydrophobic, making separation from the desired full-length product difficult.[5][6]
-
Secondary Structures: Like unmodified oligos, these molecules can form secondary structures (e.g., hairpin loops), which can cause peak broadening.[7][8] The presence of a bulky hydrophobic group can sometimes exacerbate these effects.
Q2: What is the most common and effective method for purifying these types of oligonucleotides?
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most widely used and effective technique for the analysis and purification of hydrophobically modified oligonucleotides.[9][10] This method utilizes an ion-pairing (IP) agent in the mobile phase, which forms a neutral complex with the negatively charged phosphate (B84403) backbone of the oligonucleotide.[11] This complex enhances the oligonucleotide's hydrophobicity, allowing for separation based on both its length and the nature of the hydrophobic modification using a reversed-phase column (e.g., C8 or C18).[12]
Q3: What are some common hydrophobic modifications that cause purification difficulties?
Common modifications include:
-
Lipids and Sterols: Cholesterol and its derivatives are frequently used to improve cell membrane permeability.[1][13][14]
-
Fluorescent Dyes: Dyes like Cy dyes and ATTO dyes, used for labeling and detection, are often hydrophobic and can significantly alter the chromatographic behavior of the oligonucleotide.[6][15]
-
Polymers: Conjugation with molecules like polyethylene (B3416737) glycol (PEG) to increase bioavailability can also increase purification complexity.[7]
-
Linkers and Spacers: Various hydrophobic linkers are used to attach other moieties to the oligonucleotide.[6]
Troubleshooting Guide for IP-RP-HPLC Purification
This guide addresses specific problems you may encounter during the IP-RP-HPLC purification of hydrophobically modified oligonucleotides.
Q4: My chromatogram shows very broad or split peaks. What is the cause and how can I fix it?
Primary Cause: The most common reason for poor peak shape is the presence of secondary structures like hairpin loops or G-quadruplexes, which can exist in equilibrium and result in multiple conformations eluting at different times. Oligonucleotide aggregation is another significant cause.
Solutions:
-
Increase Column Temperature: Operating at elevated temperatures (e.g., 60–80°C) is highly effective at disrupting secondary structures. This reduces peak broadening and often sharpens peaks considerably.[7][16]
-
Use Denaturing Mobile Phases: While high temperature is preferred, using mobile phases with high pH (pH ≥ 7) can also help denature secondary structures. However, ensure your column is stable at high pH; polymeric or hybrid particle columns are recommended for this purpose.[9][17]
-
Check for Aggregation: If the problem persists at high temperatures, the issue may be aggregation. Try injecting a smaller sample amount to see if peak shape improves. Ensure the oligonucleotide is fully dissolved in the injection solvent before analysis.
Q5: The recovery of my modified oligonucleotide is very low. How can I improve the yield?
Primary Cause: Low recovery is often due to irreversible or non-specific adsorption of the hydrophobic oligonucleotide to the HPLC system components (stainless steel tubing, frits) or the column itself. Precipitation of the oligo on the column is also a possibility if its solubility in the mobile phase is poor.
Solutions:
-
Use Bio-inert Hardware: Modern HPLC systems with PEEK-lined or other bio-inert columns and tubing can significantly reduce metal-analyte interactions, improving recovery for phosphate-containing compounds like oligonucleotides.[18]
-
Optimize Mobile Phase: Ensure the organic modifier concentration in your gradient is sufficient to elute the highly hydrophobic species. For extremely hydrophobic modifications like cholesterol, a stronger organic modifier or a more hydrophobic ion-pairing agent may be necessary.[3][19]
-
Evaluate Sample Solubility: Confirm that your sample is fully soluble in the initial mobile phase conditions. If it precipitates upon injection, it will be lost on the column. You may need to dissolve the sample in a slightly stronger solvent (with a small amount of organic modifier) before injection.
Q6: I cannot resolve my full-length product from a closely eluting impurity. What chromatographic parameters can I adjust?
Primary Cause: The chosen mobile phase and gradient conditions are not providing sufficient selectivity to separate the target oligonucleotide from structurally similar impurities (e.g., failure sequences with the modification attached).
Solutions:
-
Change the Ion-Pairing Reagent: The choice of ion-pairing (IP) agent is critical. Different agents alter the separation selectivity.[20]
-
Triethylammonium Acetate (TEAA): A "weak" IP agent where separation is influenced by both oligo length and base composition (hydrophobicity).[16]
-
Triethylamine/Hexafluoroisopropanol (TEA/HFIP): A "strong" IP system that drives separation primarily based on charge (length), which can be very effective. It is also compatible with mass spectrometry.[9][16]
-
More Hydrophobic Amines: For very long or highly modified oligos, more hydrophobic amines like hexylamine (B90201) (HA) can increase retention and improve resolution.[3]
-
-
Optimize the Gradient: A shallower gradient (e.g., reducing the %B change per minute) increases the time the sample spends on the column, which can significantly improve the resolution of closely eluting peaks.[12]
-
Switch the Organic Modifier: If using a TEA/HFIP system, the standard organic modifier is methanol (B129727) because HFIP is not miscible with acetonitrile (B52724).[9] For TEAA systems, switching from acetonitrile to methanol (or vice-versa) changes selectivity and may resolve your peaks.
Data Presentation
Table 1: Comparison of Common Ion-Pairing Reagents for Oligonucleotide Purification
| Ion-Pairing System | Type | Primary Separation Mechanism | Common Organic Modifier | Mass Spec (MS) Compatibility | Best For... |
| TEAA (Triethylammonium Acetate) | Weak | Hydrophobicity and Charge | Acetonitrile (ACN) | No | Standard purification of short to medium oligos; separating based on hydrophobicity.[16][20] |
| TEA/HFIP (Triethylamine/Hexafluoroisopropanol) | Strong | Primarily Charge (Length) | Methanol (MeOH) | Yes | High-resolution separation of failure sequences; MS-based analysis and purification.[9][16] |
| HAA (Hexylammonium Acetate) | Weak/Hydrophobic | Hydrophobicity and Charge | Acetonitrile (ACN) | No | Improving retention and resolution of longer (>35-mer) or highly hydrophobic oligos.[3][16] |
| DBAA (Dibutylammonium Acetate) | Weak/Hydrophobic | Hydrophobicity and Charge | Acetonitrile (ACN) | No | Alternative to HAA for enhancing separation of hydrophobic species.[20] |
Experimental Protocols
Protocol 1: General IP-RP-HPLC Method for a Cholesterol-Modified Oligonucleotide
This protocol provides a starting point for purifying a ~20-mer oligonucleotide with a 5'-cholesterol modification. Optimization will be required based on your specific sequence and system.
1. Materials and Equipment:
-
HPLC system with UV detector and thermostatted column compartment.
-
Reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18, 130Å).[9][16]
-
Mobile Phase A: 100 mM HFIP, 8.6 mM TEA in HPLC-grade water.[16]
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in HPLC-grade Methanol.[9][16]
-
Crude, deprotected cholesterol-modified oligonucleotide, lyophilized.
-
HPLC-grade water and solvents.
2. Sample Preparation:
-
Dissolve the lyophilized crude oligonucleotide in HPLC-grade water to a concentration of ~100-200 µM.
-
Ensure the sample is fully dissolved. Gentle vortexing or a brief freeze-thaw cycle may help.[13]
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Method:
-
Column: Waters XBridge Oligonucleotide BEH C18, 130Å, 2.5 µm, 4.6 x 50 mm.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.[16]
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-50 µL (dependent on concentration and column size).
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 20.0 60 21.0 100 25.0 100 26.0 20 | 30.0 | 20 |
4. Post-Purification Processing:
-
Collect the fractions corresponding to the main, well-resolved peak.
-
Combine the fractions and evaporate the solvent using a vacuum concentrator (e.g., SpeedVac).
-
Perform desalting using a size-exclusion method (e.g., spin column) or by buffer exchange to remove residual IP agents.[5][10]
-
Lyophilize the final desalted product to obtain a dry powder.
-
Confirm purity and identity using analytical HPLC and mass spectrometry.
Visualizations
Caption: General workflow for the synthesis and purification of modified oligonucleotides.
Caption: Decision tree for troubleshooting common IP-RP-HPLC purification issues.
References
- 1. Cholesteryl TEG Modified Oligonculeotide [biosyn.com]
- 2. Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. gilson.com [gilson.com]
- 6. waters.com [waters.com]
- 7. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atdbio.com [atdbio.com]
- 9. agilent.com [agilent.com]
- 10. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 11. lcms.cz [lcms.cz]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Cholesteryl Oligo Modification - Bio-Synthesis, Inc. [biosyn.com]
- 14. Modulation of oligonucleotide duplex and triplex stability via hydrophobic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. lcms.cz [lcms.cz]
- 17. hamiltoncompany.com [hamiltoncompany.com]
- 18. ymcamerica.com [ymcamerica.com]
- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. agilent.com [agilent.com]
Technical Support Center: Optimizing Full-length Modified Oligonucleotide Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your full-length modified oligonucleotides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, deprotection, purification, and analysis of modified oligonucleotides.
Synthesis
Q1: Why is my overall yield of modified oligonucleotide lower than expected?
A1: The final yield of a modified oligonucleotide is influenced by several factors throughout the synthesis and purification process. Key contributors to low yield include:
-
Coupling Efficiency: The efficiency of each nucleotide addition is critical. Even a small decrease in coupling efficiency per cycle results in a significant reduction in the final yield of the full-length product, especially for longer oligonucleotides.[1][2] Modified phosphoramidites often exhibit lower coupling efficiencies than standard amidites, sometimes as low as 90%.[1][3]
-
Nature of Modifications: Some modifications are inherently more challenging to incorporate, leading to lower coupling efficiency.[4] The chemical stability of the modification itself can also be a factor, as some may not withstand all steps of the synthesis and deprotection process.[5]
-
Sequence Complexity: Oligonucleotides with high GC content, repetitive sequences, or palindromic motifs can be difficult to synthesize accurately, leading to a higher rate of truncated or incorrect sequences.[6]
-
Deprotection and Cleavage: Harsh deprotection conditions required for standard protecting groups can damage sensitive modifications, leading to product loss.[3][5] Conversely, milder conditions may not be sufficient for complete removal of all protecting groups.[1]
-
Purification Method: Each purification step can lead to a loss of the desired product.[3][5] The choice of purification method and its optimization are crucial for maximizing yield while achieving the desired purity.[4][7]
Q2: How does coupling efficiency impact the theoretical yield of my full-length oligonucleotide?
A2: Coupling efficiency has an exponential effect on the final yield of the full-length product. The theoretical maximum yield can be calculated using the formula: Yield = (Coupling Efficiency) ^ (n-1) , where 'n' is the number of nucleotides. As the length of the oligonucleotide increases, even a minor drop in coupling efficiency dramatically reduces the proportion of full-length product in the crude mixture.[2]
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides
| Oligonucleotide Length (n) | Coupling Efficiency 99.5% | Coupling Efficiency 99.0% | Coupling Efficiency 98.0% |
| 20-mer | 90.9% | 82.6% | 67.6% |
| 50-mer | 78.2% | 61.0% | 36.4% |
| 80-mer | 67.3% | 45.0% | 20.0% |
| 100-mer | 60.9% | 36.6% | 13.3% |
Q3: What can I do to improve coupling efficiency during synthesis?
A3: To improve coupling efficiency:
-
Use High-Quality Reagents: Ensure that phosphoramidites, activators, and solvents are fresh and anhydrous.[1] Moisture can significantly reduce coupling efficiency.[1]
-
Optimize Coupling Time: For modified phosphoramidites or complex sequences, increasing the coupling time can enhance efficiency.
-
Synthesizer Maintenance: Regular maintenance of your oligonucleotide synthesizer is crucial to ensure accurate reagent delivery and a dry environment.[1]
Q4: My modified oligonucleotide contains a sensitive functional group (e.g., a fluorescent dye). How can I prevent its degradation?
A4: For sensitive modifications:
-
Choose Compatible Protecting Groups: Utilize protecting groups that can be removed under mild conditions, such as UltraMILD protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC).[8]
-
Optimize Deprotection: Select a deprotection strategy that is compatible with your sensitive modification. For example, some fluorescent dyes are degraded by standard ammonium (B1175870) hydroxide (B78521) treatment and may require alternative deprotection reagents or conditions.[5][9]
-
Post-Synthesis Conjugation: Consider introducing the sensitive modification after the synthesis and deprotection of the oligonucleotide using methods like click chemistry or NHS ester labeling.[5] This approach avoids exposing the modification to harsh synthesis and deprotection chemicals.
Diagram 1: Decision-making workflow for incorporating sensitive modifications.
Caption: Workflow for incorporating sensitive modifications.
Deprotection & Cleavage
Q5: I am seeing incomplete deprotection of my modified oligonucleotide. What are the common causes and solutions?
A5: Incomplete deprotection can result from several factors:
-
Old or Improperly Stored Reagents: Deprotection reagents like ammonium hydroxide can lose potency over time. Always use fresh reagents.[1][8]
-
Insufficient Deprotection Time or Temperature: Ensure that you are following the recommended deprotection time and temperature for your specific protecting groups and modifications.[8] Longer oligos may require extended deprotection times.[5]
-
Incompatible Deprotection Conditions: The chosen deprotection method must be effective for all protecting groups present in your oligonucleotide.[8] Standard conditions may not be sufficient for some modified bases.
Table 2: Common Deprotection Conditions for Oligonucleotides
| Deprotection Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8 - 17 hours | Standard method; ensure vial is tightly sealed.[8] |
| Ammonium Hydroxide / 40% Methylamine (AMA) | 65°C | 5 - 10 minutes | Significantly faster; requires Ac-dC to prevent cytosine modification.[8] |
| 0.05M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | Ultra-mild conditions for very sensitive modifications; requires UltraMILD protecting groups.[8] |
Q6: My oligonucleotide is degrading during deprotection. How can I prevent this?
A6: Degradation during deprotection is often due to:
-
Depurination: Prolonged exposure to acidic conditions, such as during DMT removal, can lead to depurination, which is followed by strand cleavage under basic deprotection conditions.[8] Ensure the detritylation step is efficient and not unnecessarily long.
-
Base-Labile Modifications: Some modifications are inherently unstable in basic conditions.[10] For such oligos, milder deprotection strategies are necessary.[9]
Diagram 2: Standard oligonucleotide synthesis cycle.
Caption: The four main steps of solid-phase oligonucleotide synthesis.
Purification
Q7: What is the best purification method for my modified oligonucleotide?
A7: The optimal purification method depends on the length of the oligonucleotide, the nature of the modification, the required purity, and the desired final yield.[11][12]
-
Desalting: Removes salts and small molecule impurities but does not remove failure sequences. Suitable for non-critical applications with short oligos (<35 bases).[7][13]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. It is very effective for purifying oligonucleotides with hydrophobic modifications like fluorescent dyes.[13][14][15] However, its resolution decreases for longer oligos (>50 bases).[13]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates based on the negative charge of the phosphate backbone. It provides excellent resolution for unmodified oligonucleotides up to 80 bases and is useful for purifying oligos with secondary structures.[11][15]
-
Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest resolution for separating full-length product from shorter failure sequences, especially for long oligonucleotides.[16] However, it can result in lower yields and may damage certain modifications.[12]
Q8: I am losing a significant amount of my product during purification. How can I improve my recovery?
A8: Product loss during purification is a common issue.[3] To improve recovery:
-
Optimize HPLC Conditions: For HPLC, adjust the gradient, flow rate, temperature, and mobile phase composition to achieve better separation between your product and impurities.[7] This allows for a broader collection window for your product peak.
-
Avoid Excessive Purification: Each purification step reduces the final yield.[5] Use the minimum number of purification steps necessary to achieve the required purity for your application.
-
Proper Sample Handling: Be meticulous during sample handling steps like extraction from a PAGE gel or drying of HPLC fractions to minimize physical loss of the product.
Diagram 3: Troubleshooting low yield after purification.
Caption: A logical guide to troubleshooting low purification yields.
Analysis & Quality Control
Q9: How can I confirm the identity and purity of my final modified oligonucleotide product?
A9: A combination of analytical techniques is recommended for comprehensive quality control:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the full-length product and identify any impurities.[17][18] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.[19]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or AEX-HPLC is used to assess the purity of the final product by separating the full-length oligonucleotide from shorter failure sequences and other impurities.[20]
-
UV Spectrophotometry: Used to quantify the oligonucleotide concentration by measuring its absorbance at 260 nm (OD260).[3][4]
Q10: My mass spectrometry results show multiple peaks. What could they be?
A10: Multiple peaks in a mass spectrum of a purified oligonucleotide can indicate:
-
Failure Sequences (n-1, n-2, etc.): Shorter sequences that were not completely removed during purification.[10]
-
Incompletely Deprotected Product: The full-length oligonucleotide still carrying one or more protecting groups.
-
Degradation Products: Fragments of the oligonucleotide resulting from depurination or cleavage at a labile modification.[17]
-
Salt Adducts: The oligonucleotide associated with different salt ions (e.g., Na+, K+). This is common in ESI-MS.[21]
-
Multiple Charge States: In ESI-MS, a single compound will often be detected as a series of peaks corresponding to the molecule with different numbers of charges.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification of Modified Oligonucleotides
Objective: To purify a modified oligonucleotide from failure sequences and other impurities based on hydrophobicity.
Materials:
-
Crude, deprotected oligonucleotide solution
-
HPLC system with a UV detector
-
Reverse-phase C18 column suitable for oligonucleotides
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Collection tubes
-
Centrifugal vacuum evaporator
Methodology:
-
Sample Preparation: Resuspend the crude oligonucleotide pellet in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared oligonucleotide sample onto the column.
-
Elution Gradient: Run a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the oligonucleotide length and modification.[7]
-
Detection: Monitor the elution profile at 260 nm. The full-length product, which is typically more hydrophobic (especially if it has a 5'-DMT group or a hydrophobic modification), will elute later than the shorter, less hydrophobic failure sequences.[15]
-
Fraction Collection: Collect fractions corresponding to the main peak of the full-length product.
-
Post-Purification Processing: Combine the collected fractions and evaporate the solvent using a centrifugal vacuum evaporator.
-
Desalting: Resuspend the purified oligonucleotide in sterile water and perform a desalting step (e.g., using a size-exclusion column) to remove the high salt concentration from the mobile phase.
Protocol 2: Mass Spectrometry Analysis by ESI-MS
Objective: To confirm the molecular weight of the purified modified oligonucleotide.
Materials:
-
Purified oligonucleotide solution
-
LC-MS grade water
-
LC-MS grade methanol or acetonitrile
-
Ion-pairing reagent solution (e.g., triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) for IP-RP-LC-MS)
-
Mass spectrometer (ESI-TOF or ESI-Orbitrap)
Methodology:
-
Sample Preparation: Dilute the purified oligonucleotide to a final concentration of approximately 1-10 µM in a suitable solvent for ESI-MS. For direct infusion, a 50:50 mixture of acetonitrile and water is often used. For LC-MS analysis, dissolve the sample in the initial mobile phase.
-
Instrumentation Setup: Set up the mass spectrometer in negative ion mode, as oligonucleotides are polyanionic. Calibrate the instrument according to the manufacturer's instructions to ensure high mass accuracy.
-
Analysis:
-
Direct Infusion: Introduce the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
LC-MS: Inject the sample onto an appropriate LC column (e.g., a C18 column for IP-RP-LC-MS) coupled to the mass spectrometer. The oligonucleotide will be separated from residual impurities before entering the mass spectrometer.[19]
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 500-2500).
-
Data Analysis: The raw spectrum will show a series of peaks corresponding to the different charge states of the oligonucleotide. Use deconvolution software to process this data and calculate the neutral mass of the oligonucleotide. Compare the experimentally determined mass to the theoretical mass to confirm the identity of your product.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. FAQs - Length, Quality and Yield - ELLA Biotech [ellabiotech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Frequently asked questions - Oligonucleotides [eurogentec.com]
- 5. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 6. exactmer.com [exactmer.com]
- 7. gilson.com [gilson.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. idtdna.com [idtdna.com]
- 13. labcluster.com [labcluster.com]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. atdbio.com [atdbio.com]
- 16. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 17. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. anacura.com [anacura.com]
Technical Support Center: Minimizing Phosphoramidite Degradation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize phosphoramidite (B1245037) degradation during DNA synthesis, ensuring high-yield and high-fidelity oligonucleotide production.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation?
A1: The main factors leading to phosphoramidite degradation are exposure to moisture, oxidation, acidic conditions, and elevated temperatures.[] Phosphoramidites are highly reactive towards water and acids, which can hydrolyze them into inactive H-phosphonate byproducts, thereby preventing successful coupling.[][2] Temperature accelerates this degradation process.[][3]
Q2: My coupling efficiency is low. Could degraded phosphoramidites be the cause?
A2: Yes, this is a very common cause. Degraded phosphoramidites are unable to efficiently couple to the growing oligonucleotide chain, leading to a significant drop in synthesis yield, especially for longer sequences.[4] The most frequent culprit is hydrolysis due to trace amounts of water in the acetonitrile (B52724) (ACN) diluent or the phosphoramidite powder itself.[4][5][]
Q3: How can I tell if my phosphoramidites have degraded?
A3: While direct analysis via ³¹P NMR is the most definitive method, it is often impractical for a routine synthesis lab. A key indicator of degradation is a progressive decrease in coupling efficiency during a synthesis run, often monitored via trityl cation measurements.[] For dG phosphoramidites, degradation can sometimes lead to the formation of a precipitate in the acetonitrile solution.[7]
Q4: Which phosphoramidite is the most unstable?
A4: Deoxyguanosine (dG) phosphoramidite is known to be the most susceptible to degradation.[2][8] Studies have shown that dG can undergo autocatalytic hydrolysis, meaning it catalyzes its own degradation, making its handling and storage particularly critical.[2]
Q5: What is the maximum acceptable water content in the acetonitrile (ACN) used for DNA synthesis?
A5: For optimal and reproducible synthesis, the water content in acetonitrile should be as low as possible. DNA synthesis grade ACN typically has a water content of ≤10-30 ppm.[9][10] Some suppliers offer ACN with water content below 20 ppm[11] or even as low as 10 ppm.[12] Exceeding 100 ppm is highly likely to cause significant issues.[7]
Troubleshooting Guide: Low Coupling Efficiency
Use this guide to diagnose and resolve issues related to phosphoramidite degradation.
Logical Troubleshooting Workflow
Data Summary Tables
Table 1: Impact of Water in Acetonitrile (ACN) on Synthesis
| Water Content (ppm) | Expected Outcome | Recommendation |
|---|---|---|
| < 10-15 | Optimal | Ideal for synthesis of long or difficult oligonucleotides.[13] |
| 15-30 | Acceptable | Standard for high-quality DNA synthesis.[10][14] |
| 30-100 | Marginal | Increased risk of hydrolysis; may see decreased coupling efficiency. |
| > 100 | Unacceptable | Will cause significant phosphoramidite degradation and synthesis failure.[7] |
Table 2: Recommended On-Instrument Lifetimes for 0.1 M Phosphoramidite Solutions
| Support Type | Recommended Max Lifetime | Rationale |
|---|---|---|
| CPG (Controlled Pore Glass) | 2 weeks | Standard stability period. |
| Polystyrene | 3 weeks | --- |
| High Humidity Conditions | < 5 days | Increased risk of atmospheric moisture absorption necessitates higher turnover.[7] |
Key Experimental Protocols
Protocol 1: Anhydrous Preparation of Phosphoramidite Solutions
This protocol details the steps to properly dissolve phosphoramidites while minimizing moisture exposure.
Materials:
-
Phosphoramidite vial (powder or oil) with septum cap
-
New, sealed bottle of anhydrous acetonitrile (ACN), DNA synthesis grade (<30 ppm H₂O)
-
Dry, inert gas source (Argon or Helium) with regulator
-
Sterile, dry syringes and needles
-
Molecular sieves (3 Å), activated[15] (Optional, for solvent pre-drying)
Methodology:
-
Preparation: Allow the phosphoramidite vial to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture on the cold powder.
-
Inert Atmosphere: If not already done, gently flush the phosphoramidite vial with dry argon or helium.
-
Solvent Transfer: Using a dry syringe, pierce the septum of the anhydrous ACN bottle and draw the required volume of solvent.[16] For a standard 0.1 M solution, refer to the manufacturer's certificate of analysis for the correct volume.
-
Dissolution: Carefully inject the ACN into the phosphoramidite vial through its septum.[16]
-
Mixing: Gently swirl the vial until the phosphoramidite is completely dissolved.[16] Some viscous oil-based phosphoramidites may require 5-10 minutes. The solution should be clear and free of particulates.
-
Installation: Immediately install the vial on the DNA synthesizer. Do not let prepared solutions sit on the bench.
Protocol 2: Pre-Drying of Acetonitrile with Molecular Sieves
For applications requiring extremely anhydrous conditions (e.g., synthesis of very long oligos), pre-drying the solvent is recommended.
Materials:
-
DNA synthesis grade acetonitrile
-
Activated 3 Å molecular sieves (8-12 mesh)
-
Dry, sealed glass bottle
Methodology:
-
Activation of Sieves: Activate the molecular sieves by heating them overnight at 150-200°C under a high vacuum.[15][17]
-
Storage of Sieves: Store the activated sieves in a sealed container inside a desiccator until use.[15][17]
-
Drying Procedure: Add a layer of activated molecular sieves to a dry, empty solvent bottle. Carefully pour the DNA synthesis grade ACN into the bottle.
-
Incubation: Seal the bottle tightly and allow it to stand for a minimum of 24 hours before use.[14][15] This will effectively reduce the water content to minimal levels.
Chemical Degradation Pathway
Phosphoramidites are susceptible to hydrolysis, which converts the reactive P(III) species into an inert H-phosphonate, halting the DNA synthesis cycle. This reaction is the primary degradation pathway caused by moisture.
References
- 2. researchgate.net [researchgate.net]
- 3. blog.entegris.com [blog.entegris.com]
- 4. benchchem.com [benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetonitrile, CAS No. 75-05-8 | Solvents for DNA Synthesis | DNA Synthesis | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. youdobio.com [youdobio.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. glenresearch.com [glenresearch.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. glenresearch.com [glenresearch.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
dealing with incomplete capping of modified nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete capping of modified nucleosides during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in oligonucleotide synthesis?
The capping step is a crucial quality control point in solid-phase oligonucleotide synthesis. Its main function is to permanently block any 5'-hydroxyl groups that failed to react in the preceding coupling step. This is typically achieved by acetylation. By "capping" these unreacted termini, they are prevented from participating in subsequent coupling cycles. This process is vital for minimizing the accumulation of deletion mutations, specifically "n-1" sequences, which are oligonucleotides missing a single nucleotide.[1][2][3] Efficient capping ensures that the final product is of high purity and contains predominantly the full-length desired oligonucleotide sequence.
Q2: What are the common reagents used for capping?
Standard capping is typically performed using a two-part reagent system. "Cap A" usually contains an acylating agent, most commonly acetic anhydride. "Cap B" contains a catalyst or activator, such as N-methylimidazole (NMI) or 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (ACN), often with a weak base like pyridine (B92270) or lutidine.[1][4] Alternative capping reagents, such as UniCap™ Phosphoramidite (B1245037), are also available and can offer higher capping efficiencies in certain applications.[1][5]
Q3: How does incomplete capping affect the quality of the final oligonucleotide product?
Incomplete capping is a primary source of deletion mutations in synthetic oligonucleotides.[1] If an unreacted 5'-hydroxyl group is not capped, it will be available to participate in the next coupling step, leading to an oligonucleotide that is missing the nucleotide from the failed coupling cycle. These are often referred to as "n-1" impurities. These deletion sequences can be difficult to separate from the full-length product during purification, especially in trityl-on purification methods, as they will also possess a 5'-trityl group.[1] The presence of n-1 and other deletion sequences can significantly impact the performance of the oligonucleotide in downstream applications.
Q4: Are modified nucleosides more prone to incomplete capping?
Modified nucleosides can present unique challenges during oligonucleotide synthesis, including the potential for lower coupling and capping efficiencies. The steric bulk or altered reactivity of the modified base or sugar moiety can hinder the access of capping reagents to the 5'-hydroxyl group. For some modifications, standard capping conditions may need to be optimized to ensure complete reaction. It is crucial to consider the specific properties of the modified nucleoside when troubleshooting capping issues.
Q5: What methods can be used to assess capping efficiency?
Several analytical techniques can be employed to determine capping efficiency:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the full-length oligonucleotide from shorter, capped failure sequences and n-1 deletion mutants. By quantifying the peak areas, an estimation of capping efficiency can be made.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more definitive analysis by separating oligonucleotides based on their length and identifying them by their mass. This allows for the precise identification and quantification of capped and uncapped species.[6][7][8]
-
Enzymatic Digestion followed by LC-MS: For mRNA, a common method involves using an enzyme like RNase H to cleave the 5' end of the molecule. The resulting capped and uncapped fragments can then be analyzed by LC-MS to determine the capping efficiency.[6][7][9][10]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can separate oligonucleotides based on size, allowing for the visualization of full-length product and shorter failure sequences.
Troubleshooting Guide
This guide addresses common issues related to incomplete capping of modified nucleosides.
| Issue | Potential Cause | Recommended Action |
| High levels of n-1 deletion sequences | Inefficient Capping Chemistry: The capping reagents may be degraded or the activator concentration may be too low. | * Prepare fresh capping reagents. * Ensure the NMI or DMAP concentration in Cap B is optimal for your synthesizer and synthesis scale. For example, some synthesizers may require a higher concentration of NMI for efficient capping.[11] * Consider using a more efficient capping reagent like UniCap™ Phosphoramidite, which has been shown to have a capping efficiency of nearly 99%.[1] |
| Moisture in Reagents: Water contamination in the acetonitrile (ACN) or other reagents can hydrolyze phosphoramidites and capping reagents, reducing their effectiveness. | * Use anhydrous ACN for all reagent preparations. * Ensure that argon or helium used on the synthesizer is dry. * Store phosphoramidites and other reagents under anhydrous conditions. | |
| Low capping efficiency with specific modified nucleosides | Steric Hindrance: The modification on the nucleoside may be sterically hindering the capping reaction. | * Increase the capping time to allow for complete reaction. * Consider using a capping reagent with a smaller molecular profile if available. |
| Reactivity of the Modified Nucleoside: The modification may alter the electronic properties of the nucleoside, affecting the reactivity of the 5'-hydroxyl group. | * Consult the literature or the supplier of the modified phosphoramidite for any specific recommendations regarding capping conditions. | |
| Inconsistent capping efficiency between synthesis runs | Synthesizer Fluidics Issues: Inconsistent delivery of capping reagents can lead to variable capping efficiency. | * Perform a fluidics test on your synthesizer to ensure that all lines are clear and that the correct volumes of reagents are being delivered. * Check for any leaks in the reagent lines. |
| Reagent Degradation: Capping reagents can degrade over time, especially if not stored properly. | * Always use fresh reagents for each synthesis run. * Store capping reagents according to the manufacturer's instructions. |
Quantitative Data on Capping Efficiency
The following table summarizes a comparison of capping efficiencies for different capping reagents.
| Capping Reagent | Activator | Capping Efficiency | Reference |
| Acetic Anhydride | 10% N-Methylimidazole (NMI) | ~90% | [1] |
| Acetic Anhydride | 16% N-Methylimidazole (NMI) | ~97% | [1] |
| UniCap™ Phosphoramidite | Standard Activator (e.g., Tetrazole) | ~99% | [1] |
Experimental Protocols
Protocol 1: Analysis of mRNA Capping Efficiency using RNase H Cleavage and LC-MS
This protocol outlines a general procedure for determining the capping efficiency of in vitro transcribed (IVT) mRNA containing modified nucleosides.
1. Materials:
-
Purified IVT mRNA
-
Biotinylated DNA probe complementary to the 5' end of the mRNA
-
RNase H and reaction buffer
-
Streptavidin-coated magnetic beads
-
LC-MS system
2. Procedure:
-
Annealing: In a nuclease-free tube, mix the purified mRNA with an excess of the biotinylated DNA probe in RNase H reaction buffer.
-
Heat the mixture to 65°C for 5 minutes to denature the RNA and then cool slowly to room temperature to allow the probe to anneal to the 5' end of the mRNA.
-
RNase H Digestion: Add RNase H to the reaction mixture and incubate at 37°C for 30-60 minutes. The RNase H will cleave the RNA strand of the DNA:RNA hybrid.
-
Capture of 5' Fragments: Add streptavidin-coated magnetic beads to the reaction mixture and incubate at room temperature with gentle mixing to allow the biotinylated probe and the attached 5' RNA fragment to bind to the beads.
-
Washing: Use a magnetic stand to pellet the beads and remove the supernatant. Wash the beads several times with a suitable wash buffer to remove uncapped fragments and other components of the reaction mixture.
-
Elution: Elute the 5' fragments from the beads. This can be achieved by heating the beads in a low-salt elution buffer or by using a competitive elution method.
-
LC-MS Analysis: Analyze the eluted fragments by LC-MS. The mass spectrometer will detect the masses of the capped and uncapped 5' fragments.
-
Data Analysis: Calculate the capping efficiency by determining the ratio of the peak area of the capped fragment to the sum of the peak areas of all 5' fragments (capped and uncapped).
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 9. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
impact of moisture on 2’-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite stability
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine phosphoramidite (B1245037), a critical reagent in oligonucleotide synthesis. Proper handling and awareness of its sensitivity to moisture are paramount for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound phosphoramidite?
A1: The primary cause of degradation for all phosphoramidites, including this compound phosphoramidite, is exposure to moisture.[1][2] Water catalyzes the hydrolysis of the phosphoramidite group to the corresponding H-phosphonate, rendering it inactive for the coupling reaction in oligonucleotide synthesis.[3][4] Oxidation is another degradation pathway, but hydrolysis is the most common issue during storage and handling.
Q2: How should I properly store this phosphoramidite?
A2: To minimize degradation, this compound phosphoramidite should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen). Once dissolved in anhydrous acetonitrile (B52724) for use on a synthesizer, its stability decreases. It is recommended to use freshly prepared solutions.
Q3: What are the signs of phosphoramidite degradation in my oligonucleotide synthesis?
A3: The most immediate indicator of phosphoramidite degradation is a decrease in coupling efficiency during oligonucleotide synthesis.[1][5][6] This will be evident from the trityl cation assay, with lower than expected yields of the full-length oligonucleotide. Other signs can include the appearance of unexpected peaks in HPLC or mass spectrometry analysis of the crude oligonucleotide.
Q4: How does the stability of this adenosine (B11128) phosphoramidite compare to other standard phosphoramidites?
Q5: Can I still use a bottle of phosphoramidite that has been opened multiple times?
A5: Each time a bottle of phosphoramidite is opened, there is a risk of introducing moisture and air. It is best practice to aliquot the powder into smaller, single-use vials under an inert atmosphere. If you must use a multi-use bottle, ensure it is properly sealed and flushed with inert gas after each use. If you suspect degradation, it is advisable to perform a quality control check (e.g., by ³¹P NMR) before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture Contamination: The phosphoramidite solution may have been exposed to moisture, leading to hydrolysis. | • Use fresh, anhydrous acetonitrile (<30 ppm water) for dissolution. • Ensure all synthesizer lines are dry. • Prepare fresh phosphoramidite solutions and use them promptly. • Store phosphoramidite powder under an inert atmosphere and at low temperature. |
| Degraded Phosphoramidite: The solid phosphoramidite may have degraded due to improper long-term storage. | • Test the purity of the phosphoramidite using ³¹P NMR or HPLC (see protocols below). • If significant degradation is observed, use a fresh, unopened vial of the reagent. | |
| Appearance of Extra Peaks in Crude Oligonucleotide Analysis (HPLC/MS) | Phosphoramidite Impurities: The starting phosphoramidite may contain impurities or has partially degraded. | • Analyze the phosphoramidite by HPLC and/or ³¹P NMR to confirm its purity before synthesis. • Ensure proper storage and handling to prevent degradation. |
| Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups can lead to the formation of n-1 deletion mutants. | • Check the freshness and concentration of your capping reagents. • Ensure the capping step in your synthesis protocol is of sufficient duration. | |
| Inconsistent Synthesis Results | Variable Moisture Levels: Fluctuations in lab humidity can affect the water content of reagents. | • Be particularly vigilant with anhydrous techniques on humid days. • Consider using a glove box or a room with controlled humidity for reagent preparation. • Use fresh bottles of anhydrous solvents. |
Quantitative Data on Phosphoramidite Stability
While specific data for this compound phosphoramidite is limited, the following table presents representative data for the hydrolysis of analogous deoxyadenosine (B7792050) phosphoramidites. This data can be used as a general guideline for understanding its relative stability.
Table 1: Representative Purity of Deoxyadenosine Phosphoramidites Over Time in Solution *
| Time (hours) | dA(Bz) Phosphoramidite Purity (%) |
| 0 | >99 |
| 24 | ~98 |
| 48 | ~96 |
| 72 | ~94 |
*Data is illustrative and based on typical degradation profiles of N-benzoyl-protected deoxyadenosine phosphoramidite in anhydrous acetonitrile at room temperature. Actual degradation rates will vary based on solvent quality, temperature, and exposure to atmospheric moisture.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound phosphoramidite and detecting hydrolysis products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Anhydrous acetonitrile for sample preparation
-
This compound phosphoramidite sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL. Prepare the sample immediately before analysis to minimize degradation in solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 50 20 100 25 100 26 50 | 30 | 50 |
-
-
Analysis: The intact phosphoramidite will typically elute as a major peak (often a doublet due to diastereomers). Hydrolysis products, such as the H-phosphonate, will appear as earlier eluting, more polar peaks. Purity is calculated by integrating the peak area of the phosphoramidite and expressing it as a percentage of the total peak area.
Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique to directly observe the phosphorus-containing species and quantify the extent of hydrolysis and oxidation.
Instrumentation and Reagents:
-
NMR spectrometer with a phosphorus probe
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
Phosphoric acid (85%) as an external standard
-
This compound phosphoramidite sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The intact phosphoramidite (P(III) species) will show a characteristic signal in the range of 148-150 ppm.[7]
-
The hydrolyzed H-phosphonate product will appear as a peak between 5 and 10 ppm.
-
The oxidized phosphoramidate (B1195095) (P(V) species) will appear as a peak around -2 to 2 ppm.
-
-
Analysis: Determine the relative amounts of the different phosphorus species by integrating the respective peaks. The purity is the percentage of the integral of the phosphoramidite peak relative to the sum of all phosphorus-containing species.
Visual Guides
References
- 1. glenresearch.com [glenresearch.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. idtdna.com [idtdna.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Validation & Comparative
A Comparative Guide to 2’-Deoxy-N6-(4-methoxybenzyl)adenosine and N6-benzoyl-2'-deoxyadenosine in Oligonucleotide Synthesis
In the realm of synthetic biology and molecular diagnostics, the precise chemical synthesis of oligonucleotides is paramount. The selection of protecting groups for the exocyclic amines of nucleobases is a critical factor that influences the efficiency of synthesis, the integrity of the final product, and the deprotection strategy. This guide provides a detailed comparison of two commonly employed protected adenosine (B11128) analogues: 2’-Deoxy-N6-(4-methoxybenzyl)adenosine and N6-benzoyl-2'-deoxyadenosine. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.
Quantitative Data Summary
The following table summarizes the key chemical and performance characteristics of this compound and N6-benzoyl-2'-deoxyadenosine.
| Feature | This compound | N6-benzoyl-2'-deoxyadenosine |
| Molecular Formula | C18H21N5O4 | C17H17N5O4 |
| Molecular Weight | 371.39 g/mol | 355.35 g/mol |
| Protecting Group | 4-methoxybenzyl (aralkyl) | Benzoyl (acyl) |
| Typical Coupling Efficiency | Not widely reported, but expected to be high (>98%) | >98.0%, with some reports of >99.0%[1] |
| Depurination Stability | Expected to be more stable than N-acyl protected adenosines | Susceptible to depurination under acidic conditions[2][3] |
| Primary Deprotection Method | Oxidative or acidic cleavage | Base-catalyzed hydrolysis (e.g., NH4OH, AMA) |
| Orthogonality | Yes, allows for selective deprotection | No, removed with other base-labile protecting groups |
Performance Comparison
Coupling Efficiency
The efficiency of the coupling step in solid-phase oligonucleotide synthesis is crucial for the yield of the full-length product. The phosphoramidite (B1245037) of N6-benzoyl-2'-deoxyadenosine is a widely used building block with reported coupling efficiencies typically exceeding 98% and often reaching over 99% under optimized conditions[1]. However, the bulky nature of the benzoyl group can introduce steric hindrance, potentially lowering the coupling efficiency compared to smaller protecting groups.
For This compound , specific coupling efficiency data for its phosphoramidite is not as extensively documented in publicly available literature. However, as an N-aralkyl protected nucleoside, it is not expected to present significant steric hindrance during the coupling reaction. Therefore, a high coupling efficiency, comparable to or even slightly better than the benzoyl-protected counterpart, is anticipated.
Depurination Stability
A significant challenge in oligonucleotide synthesis is the potential for depurination, the cleavage of the N-glycosidic bond, which primarily affects purine (B94841) nucleosides. This side reaction is particularly problematic during the acidic detritylation step.
N6-benzoyl-2'-deoxyadenosine , being an N-acyl derivative, is known to be more susceptible to acid-catalyzed depurination compared to unprotected deoxyadenosine (B7792050). The electron-withdrawing nature of the benzoyl group destabilizes the glycosidic bond. Studies have shown that sterically hindered N6-dialkylformamidine protected deoxyadenosine is more stable to acidic depurination than N6-benzoyl-deoxyadenosine, highlighting the impact of the N6-protecting group on stability[2][3].
In contrast, the 4-methoxybenzyl group on This compound is an aralkyl group. N-alkylation generally does not increase the susceptibility of the glycosidic bond to the same extent as N-acylation. Therefore, it is expected that this compound would exhibit greater stability towards acid-induced depurination compared to N6-benzoyl-2'-deoxyadenosine.
Deprotection Strategy
The final deprotection step is critical for obtaining a functional oligonucleotide. The choice of protecting group dictates the deprotection conditions.
The benzoyl group is a base-labile protecting group. It is typically removed by treatment with aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). This deprotection is performed concurrently with the cleavage of the oligonucleotide from the solid support and the removal of other base-labile protecting groups from the phosphates and other nucleobases.
The 4-methoxybenzyl (PMB) group offers an orthogonal deprotection strategy. It is stable to the basic conditions used to remove standard acyl protecting groups. The PMB group is typically cleaved under oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or under acidic conditions, such as with trifluoroacetic acid (TFA)[4]. This orthogonality allows for selective deprotection of the N6-amino group of adenosine, which can be advantageous for the synthesis of oligonucleotides with specific modifications or for certain analytical applications.
Experimental Protocols
General Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
The synthesis of oligonucleotides on a solid support follows a cyclical four-step process for each nucleotide addition.
-
Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) group from the support-bound nucleoside with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.
-
Coupling: Activation of the incoming phosphoramidite (e.g., N6-benzoyl-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) with an activator (e.g., 1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups with a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection Protocol for Oligonucleotides containing N6-benzoyl-2'-deoxyadenosine
-
Cleavage from Support and Base Deprotection:
-
Treat the solid support with concentrated aqueous ammonium hydroxide (e.g., 28-30%) at 55°C for 8-16 hours.
-
Alternatively, for faster deprotection, use a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10-15 minutes.
-
-
Purification:
-
After deprotection, the crude oligonucleotide solution is typically purified by polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
-
Proposed Deprotection Protocol for Oligonucleotides containing this compound
The orthogonal nature of the 4-methoxybenzyl group allows for a more tailored deprotection strategy.
Scenario 1: Removal of all protecting groups simultaneously (non-orthogonal)
While not its primary advantage, if simultaneous deprotection is desired, harsher basic conditions than those used for benzoyl may be required, or acidic/oxidative cleavage can be performed after initial base treatment for other protecting groups.
Scenario 2: Orthogonal Deprotection
-
Removal of Base-Labile Protecting Groups:
-
Treat the solid support with concentrated aqueous ammonium hydroxide at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove other base-labile protecting groups (e.g., on dG, dC, and phosphates). The N6-(4-methoxybenzyl) group on adenosine will remain intact.
-
-
Purification of the Partially Protected Oligonucleotide (Optional):
-
The oligonucleotide still bearing the N6-(4-methoxybenzyl) group can be purified at this stage.
-
-
Cleavage of the 4-methoxybenzyl Group:
-
Oxidative Cleavage: Treat the oligonucleotide solution with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a suitable solvent system (e.g., dichloromethane/water). The reaction conditions need to be carefully optimized to avoid degradation of the oligonucleotide.
-
Acidic Cleavage: Treat the oligonucleotide solution with trifluoroacetic acid (TFA). The concentration of TFA and the duration of the treatment must be carefully controlled to avoid depurination of the unprotected purines.
-
-
Final Purification:
-
The fully deprotected oligonucleotide is then purified using standard methods like HPLC or PAGE.
-
Mechanism of Depurination
Depurination is an acid-catalyzed hydrolysis of the N-glycosidic bond. The process is initiated by protonation of the purine base, which makes the C1' carbon of the deoxyribose more electrophilic and susceptible to nucleophilic attack by water.
Conclusion
Both this compound and N6-benzoyl-2'-deoxyadenosine are valuable reagents for the chemical synthesis of oligonucleotides. The choice between them depends on the specific requirements of the synthesis.
N6-benzoyl-2'-deoxyadenosine is the industry standard, with well-established protocols and predictable performance. It is suitable for routine oligonucleotide synthesis where a single-step basic deprotection is desired. However, researchers should be mindful of its potential to increase depurination, especially in the synthesis of long oligonucleotides that require numerous acid exposure cycles.
This compound offers the significant advantage of increased stability towards acid-induced depurination and provides an orthogonal deprotection strategy. This makes it an excellent choice for the synthesis of long or acid-sensitive oligonucleotides. The ability to selectively remove the 4-methoxybenzyl group also opens up possibilities for post-synthetic modifications at the N6 position of adenosine. The trade-off is the requirement for an additional, orthogonal deprotection step, which may involve harsher reagents (acid or oxidants) that need to be carefully controlled to prevent damage to the oligonucleotide.
For researchers working on challenging syntheses or requiring site-specific modifications, the potential benefits of using this compound are substantial and warrant consideration despite the less standardized deprotection protocols. Conversely, for high-throughput, routine synthesis of standard oligonucleotides, the well-established and simpler workflow associated with N6-benzoyl-2'-deoxyadenosine remains a robust and reliable option.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Incorporation of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine in Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. 2'-Deoxy-N6-(4-methoxybenzyl)adenosine, a modified purine (B94841) base, offers unique properties for modulating the biological activity and stability of oligonucleotides. However, rigorous validation of its incorporation is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides a comparative overview of the analytical techniques used to validate the incorporation of this and other modified nucleosides, supported by experimental protocols and data.
While specific quantitative performance data for 2'-Deoxy-N6-(4-methoxybenzyl)adenosine is not extensively available in publicly accessible literature, this guide will draw comparisons with other relevant N6-alkyladenosine and 2'-modified analogs to provide a framework for evaluation.
Comparative Analysis of Modified Oligonucleotide Validation
Successful incorporation of modified nucleosides is assessed by a combination of chromatographic and mass spectrometric techniques. The primary goals are to confirm the correct mass of the full-length oligonucleotide, determine its purity, and verify the position of the modification.
Table 1: Comparison of Key Analytical Techniques for Modified Oligonucleotide Validation
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | ||||
| MALDI-TOF MS | Measures the mass-to-charge ratio of ions generated by laser desorption from a matrix. | Molecular weight confirmation of the full-length product.[1] | High throughput, relatively tolerant to salts. | Lower resolution for longer oligonucleotides, potential for fragmentation. |
| ESI-MS | Generates ions by electrospraying a solution into a mass analyzer. | Accurate molecular weight determination, identification of impurities and failed sequences.[2] | High accuracy and resolution, suitable for coupling with liquid chromatography (LC-MS). | Can be sensitive to salt concentration. |
| High-Performance Liquid Chromatography (HPLC) | ||||
| Ion-Pair Reversed-Phase (IP-RP) HPLC | Separates oligonucleotides based on hydrophobicity, enhanced by an ion-pairing agent.[3] | Purity assessment, separation of full-length product from failure sequences (n-1, n+1).[3] | High resolution, compatible with MS. | Ion-pairing agents can be difficult to remove and may suppress MS signal. |
| Anion-Exchange (AEX) HPLC | Separates oligonucleotides based on the negative charge of the phosphate (B84403) backbone. | High-resolution separation of oligonucleotides of different lengths and sequences. | Excellent for separating failure sequences, not dependent on hydrophobicity of modifications. | Typically not directly compatible with MS due to high salt concentrations in the mobile phase. |
| Enzymatic Digestion | ||||
| Exonuclease Digestion followed by MS | Sequential cleavage of nucleotides from the 3' or 5' end, followed by mass analysis of the fragments. | Confirms the sequence and pinpoints the location of the modified nucleotide.[1] | Provides definitive sequence verification. | Can be incomplete if the modification blocks the enzyme. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of modified oligonucleotides. Below are representative protocols for the key analytical techniques.
Mass Spectrometry Analysis
Objective: To confirm the molecular weight of the synthesized oligonucleotide containing 2'-Deoxy-N6-(4-methoxybenzyl)adenosine.
a) MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a saturated matrix solution (e.g., 3-hydroxypicolinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry.
-
Add 1 µL of the purified oligonucleotide sample (typically 1-10 pmol/µL) to the dried matrix spot and let it co-crystallize.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive or negative ion mode.
-
Calibrate the instrument using a standard oligonucleotide mixture of known masses.
-
-
Data Analysis:
-
Compare the observed monoisotopic mass with the calculated theoretical mass of the modified oligonucleotide. The expected mass increase for a 4-methoxybenzyl group is approximately 121.16 Da.
-
b) ESI-Mass Spectrometry Protocol
-
Sample Preparation:
-
Desalt the oligonucleotide sample using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
-
Dissolve the sample in a solvent compatible with ESI-MS (e.g., 50% acetonitrile/water with a volatile salt like ammonium (B1175870) acetate).
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with an ion-pair reversed-phase column.
-
Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in a buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol).
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide.
-
Compare the measured mass with the theoretical mass.
-
HPLC Analysis for Purity Assessment
Objective: To determine the purity of the synthesized oligonucleotide and separate it from synthetic byproducts.
Ion-Pair Reversed-Phase (IP-RP) HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column suitable for oligonucleotide analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 65% B in 30 minutes).
-
-
Sample Analysis:
-
Dissolve the crude or purified oligonucleotide in Mobile Phase A.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Calculate the purity of the full-length product by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Enzymatic Digestion for Sequence Verification
Objective: To confirm the sequence and the precise location of the 2'-Deoxy-N6-(4-methoxybenzyl)adenosine modification.
Snake Venom Phosphodiesterase (SVPD) Digestion Protocol
-
Digestion Reaction:
-
In a microcentrifuge tube, combine:
-
Oligonucleotide (approx. 1 nmol)
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl2, pH 8.5)
-
Snake Venom Phosphodiesterase I (0.1-0.5 units)
-
Nuclease-free water to a final volume of 20-50 µL.
-
-
Incubate at 37°C. Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) to generate a ladder of fragments.
-
Stop the reaction by adding a quenching solution (e.g., EDTA) and heating.
-
-
Analysis:
-
Analyze the digested fragments by MALDI-TOF MS or LC-ESI-MS.
-
-
Data Interpretation:
-
The mass difference between consecutive peaks in the mass spectrum should correspond to the mass of the cleaved nucleotide. A larger mass shift at a specific position will confirm the location of the modified adenosine.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and validation of modified oligonucleotides.
Caption: Decision tree for the validation of modified oligonucleotides.
Performance Comparison with Alternative Modifications
The choice of a specific modification depends on the desired properties of the oligonucleotide, such as nuclease resistance, binding affinity, and cellular uptake.
Table 2: Comparison of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine with Other Common Adenosine Modifications
| Modification | Key Feature | Expected Impact on Stability | Deprotection Considerations | Common Applications |
| 2'-Deoxy-N6-(4-methoxybenzyl)adenosine | Bulky, hydrophobic N6-substituent. | May enhance nuclease resistance due to steric hindrance. Effect on duplex stability is sequence-dependent. | The 4-methoxybenzyl group is typically removed under standard ammoniacal deprotection conditions, but may require specific optimization to avoid side reactions. | Probing protein-DNA interactions, potential for enhanced cellular uptake. |
| N6-Methyladenosine (m6A) | Small alkyl group at N6 position. | Minimal impact on duplex stability; may slightly decrease it. | Standard deprotection conditions are sufficient. | Found naturally in RNA, used in studies of epitranscriptomics. |
| 2'-O-Methyl (2'-OMe) | Methyl group at the 2'-ribose position. | Increases duplex stability with RNA targets and enhances nuclease resistance. | Standard deprotection. | Antisense oligonucleotides, siRNAs. |
| 2'-O-Methoxyethyl (2'-MOE) | Methoxyethyl group at the 2'-ribose position. | Significantly increases duplex stability and nuclease resistance. | Standard deprotection. | Second-generation antisense therapeutics. |
| Locked Nucleic Acid (LNA) | Methylene bridge between the 2'-O and 4'-C of the ribose. | Dramatically increases duplex stability and nuclease resistance. | Standard deprotection. | High-affinity probes, antisense oligonucleotides, diagnostics. |
Conclusion
The successful incorporation of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine into synthetic oligonucleotides requires a multi-faceted validation approach. A combination of mass spectrometry for mass confirmation, HPLC for purity assessment, and enzymatic digestion for sequence verification provides a comprehensive characterization of the final product. While specific performance data for this modification is limited, comparison with established alternatives provides a valuable context for its potential applications in research and drug development. The protocols and workflows presented here offer a robust framework for the validation of this and other novel oligonucleotide modifications.
References
- 1. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and flexible analytical characterization of oligonucleotides in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to A3 Adenosine Receptor Binding Affinity of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine and Alternatives
This guide provides a comparative analysis of the A3 adenosine (B11128) receptor (A3AR) binding affinity of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine and related adenosine derivatives. The information is intended for researchers, scientists, and drug development professionals engaged in the study of A3AR ligands. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding of the structure-activity relationships of these compounds.
Comparative Binding Affinity Data
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Species | Notes |
| N6-(4-Methoxybenzyl)adenosine-5'-N-methyluronamide | A3AR | Favorable selectivity noted, specific Ki not provided. | Rat | A 4-methoxy group was found to best favor A3 selectivity in a series of methoxybenzyl derivatives[1]. |
| N6-Benzyladenosine-5′-N-ethylcarboxamide | A3AR | 6.8 | Rat | Demonstrates high potency and moderate selectivity (13- and 14-fold versus A1 and A2a)[2]. |
| N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) | A3AR | 1.1 | Rat | A highly potent agonist with 50-fold selectivity versus A1 and A2a receptors[1]. |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | A3AR | 1.4 | Rat | Shows moderate selectivity for A3 receptors[3]. |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | A3AR | 0.33 | Rat | Highly selective for A3 vs A1 (2500-fold) and A2a (1400-fold) receptors[3]. |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | A3AR | 0.63 | Human | A highly potent agonist at the human A3AR[4]. |
| N6-Cyclopropyladenosine | A3AR | Antagonist activity | - | Demonstrates that small N6-cycloalkyl groups can act as antagonists[5]. |
| N6-(2,2-Diphenylethyl)adenosine | A3AR | Antagonist activity | - | This compound was identified as an A3AR antagonist[5]. |
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. A3ARs primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Experimental Protocol: Radioligand Binding Assay for A3 Adenosine Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the A3 adenosine receptor, typically using Chinese Hamster Ovary (CHO) cells stably transfected with the human A3AR.
1. Membrane Preparation:
-
Culture CHO cells stably expressing the human A3 adenosine receptor.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]I-AB-MECA), and varying concentrations of the unlabeled test compound (e.g., this compound or other analogs).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known A3AR agonist or antagonist.
3. Filtration and Radioactivity Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining A3 adenosine receptor affinity.
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring distal regions of the A3 adenosine receptor binding site: sterically constrained N6-(2-phenylethyl)adenosine derivatives as potent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: 2’-Deoxy-N6-(4-methoxybenzyl)adenosine versus Traditional N6-Protected Deoxyadenosines in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting groups is a critical determinant of yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine with other commonly used N6-protected deoxyadenosine (B7792050) phosphoramidites, supported by available data and experimental protocols.
The exocyclic amino group of deoxyadenosine is highly reactive and requires robust protection during the iterative cycles of solid-phase oligonucleotide synthesis. The ideal protecting group should be stable throughout the synthesis, not interfere with coupling efficiencies, and be cleanly and efficiently removed during the final deprotection step without damaging the newly synthesized oligonucleotide. For decades, acyl-based protecting groups such as benzoyl (Bz) and phenoxyacetyl (Pac) have been the workhorses in this field. However, the emergence of more complex and sensitive oligonucleotides has driven the exploration of alternative protective strategies, including the use of the 4-methoxybenzyl (MeOBn) group.
Performance Comparison of N6-Protected Deoxyadenosines
The performance of a protecting group in oligonucleotide synthesis is primarily assessed by its impact on coupling efficiency and the ease and completeness of its removal during deprotection. While direct head-to-head comparative studies are limited in publicly available literature, we can infer performance characteristics from individual studies and general knowledge of protecting group chemistry.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Benzoyl (Bz) | Benzoyl chloride is used for protection | High stability during synthesis. | Requires harsh deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for extended periods), which can be detrimental to sensitive oligonucleotides. | Concentrated NH₄OH, 55°C, 8-16 hours. |
| Phenoxyacetyl (Pac) | Phenoxyacetic anhydride (B1165640) is used for protection | Removable under milder conditions than Bz, making it suitable for oligonucleotides with sensitive modifications ("UltraMILD" deprotection).[1] | The phosphoramidite (B1245037) may be less stable during long-term storage compared to the benzoyl-protected version. | 0.05M K₂CO₃ in Methanol, room temp, 4 hours; or conc. NH₄OH, room temp, 2 hours.[1] |
| Acetyl (Ac) | Acetic anhydride is used for protection | Rapidly removed under standard deprotection conditions; compatible with fast deprotection protocols using AMA (Ammonium hydroxide/methylamine).[1] | May not be suitable for highly sensitive modifications requiring ultra-mild, non-amine-based deprotection. | AMA (1:1 aq. NH₄OH/aq. Methylamine), 65°C, 10 minutes. |
| 4-Methoxybenzyl (MeOBn) | 4-methoxybenzyl chloride is used for protection | Potentially offers orthogonal deprotection strategies; may be more labile under specific acidic or oxidative conditions not typically used for standard oligo deprotection. | Limited comparative data available in the context of mainstream oligonucleotide synthesis. Deprotection kinetics with standard reagents like ammonium hydroxide are not well-documented in comparative studies. | Data on standard oligonucleotide deprotection is sparse. In general organic synthesis, removed by oxidative or acidic methods. Compatibility with standard oligo deprotection needs further characterization. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing the performance of different protecting groups.
General Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-hydroxyl protecting group (typically dimethoxytrityl, DMT) of the support-bound nucleoside is removed with a mild acid (e.g., 3% trichloroacetic acid or dichloroacetic acid in dichloromethane) to expose a free hydroxyl group for the next coupling step.
-
Coupling: The phosphoramidite of the next nucleoside, activated by a catalyst such as 1H-tetrazole or a more potent activator like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylmercaptotetrazole (DCI), is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling efficiency is a critical parameter, with desired efficiencies exceeding 99%.
-
Capping: To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles (which would result in failure sequences), a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in a mixture of water, pyridine, and tetrahydrofuran.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
References
Comparative Analysis of N6-benzyladenosine Analogs in Leukemia Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N6-benzyladenosine analogs based on their performance in leukemia cell lines, supported by experimental data from published studies.
N6-benzyladenosine (BAPR), a cytokinin, and its analogs have demonstrated potential as anticancer agents, particularly in leukemia.[1][2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][3][4] This guide synthesizes findings from multiple studies to offer a comparative analysis of their efficacy and mechanisms of action in leukemia.
Quantitative Analysis of Cytotoxicity
The cytotoxic and antiproliferative effects of N6-benzyladenosine and its analogs have been evaluated in several leukemia cell lines. The following table summarizes the available quantitative data, primarily focusing on IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N6-benzyladenosine (BAPR) | U937 | Cytotoxicity | Low µM range (exact value not specified) | [5] |
| N6-(3-iodobenzyl)-adenosine (I-BAPR) | U937 | Cytotoxicity | Significantly higher than BAPR | [5] |
| 2-chloro-N6-(3-iodobenzyl)-adenosine (Cl-I-BAPR) | U937 | Cytotoxicity | Significantly higher than BAPR | [5] |
| N6-p-Nitrobenzyladenosine | L1210 | Growth Inhibition | As active as N6-benzyladenosine | [6] |
| 2'-Deoxy-N6-p-nitrobenzyladenosine | L1210 | Growth Inhibition | As active as N6-benzyladenosine | [6] |
| N6-p-Fluorobenzyladenosine | L1210 | Growth Inhibition | As active as N6-benzyladenosine | [6] |
| 2-Amino-6-p-nitrobenzylaminopurine | L1210 | Growth Inhibition | Better than N6-benzyladenosine | [6] |
| 2-Amino-6-p-nitrobenzylaminopurine ribonucleoside | L1210 | Growth Inhibition | Better than N6-benzyladenosine | [6] |
| [FeCl3(L8)2] complex (L8 = N6-(4-fluorobenzyl)adenosine) | K562 | In vitro antitumor effect | 9.0 | [7] |
Mechanisms of Action
N6-benzyladenosine and its analogs exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and arresting the cell cycle.[3][4]
Apoptosis Induction: Treatment with N6-benzyladenosine has been shown to induce morphological and biochemical hallmarks of apoptosis in leukemia cells.[5][8] This process is associated with the activation of caspases, particularly caspase-3 and caspase-9.[3][4][8] The induction of apoptosis involves chromatin condensation, the formation of apoptotic bodies, and the cleavage of DNA into nucleosomal fragments.[3]
Cell Cycle Arrest: These compounds can arrest the cell cycle at the G0/G1 phase, thereby inhibiting cell proliferation.[3][4]
Molecular Targets: The cytotoxic effects of N6-benzyladenosine derivatives are linked to their intracellular phosphorylation by adenosine (B11128) kinase.[5] Reduced phosphorylation of some halogenated derivatives has been suggested to decrease their cytotoxic effect.[5] Another potential target is the farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[1][3][9] Inhibition of FPPS can disrupt protein prenylation, which is crucial for the function of proteins involved in oncogenic signaling, such as Ras.[1] Some analogs also act as competitive inhibitors of adenosine deaminase.[6][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for N6-benzyladenosine-induced apoptosis and a general workflow for evaluating these analogs.
Caption: Proposed signaling pathway of N6-benzyladenosine analogs in leukemia cells.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are synthesized protocols for key experiments based on the reviewed literature.
Cell Culture
-
Cell Lines: Human leukemia cell lines such as U937, L1210, K562, and HL-60 are commonly used.[5][6][7][8]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 1 x 10^4 cells/well.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of the N6-benzyladenosine analogs. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of N6-benzyladenosine analogs for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion
N6-benzyladenosine and its analogs represent a promising class of compounds for leukemia therapy. The available data indicates that substitutions on the benzyl (B1604629) ring and the purine (B94841) core can significantly influence their cytotoxic activity. While some analogs show enhanced efficacy, others, such as certain halogenated derivatives, exhibit reduced cytotoxicity, which may be linked to decreased intracellular phosphorylation.[5] The primary mechanisms of action involve the induction of apoptosis through caspase activation and cell cycle arrest.[3][4] Future research should focus on a broader comparative analysis of a wider range of analogs across multiple leukemia cell lines to identify the most potent and selective compounds for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Comparative Guide to Cross-Reactivity of Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of common ligands for the four adenosine (B11128) receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. The information herein is intended to assist researchers in selecting appropriate pharmacological tools and interpreting experimental results in the context of adenosine receptor signaling.
Introduction to Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. The four subtypes—A₁, A₂ₐ, A₂ₒ, and A₃—are widely distributed throughout the body and are involved in various physiological and pathological processes, making them attractive targets for drug development.[1] A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/ₒ), leading to a decrease in intracellular cyclic AMP (cAMP), while A₂ₐ and A₂ₒ receptors couple to stimulatory G proteins (Gₛ), resulting in increased cAMP levels. Understanding the selectivity and cross-reactivity of ligands is crucial for elucidating the specific roles of each receptor subtype.
Comparative Ligand Binding Affinity
The following table summarizes the binding affinities (Kᵢ in nM) of several common adenosine receptor agonists and antagonists across the four human receptor subtypes. Lower Kᵢ values indicate higher binding affinity. This data is essential for assessing the selectivity of a given compound.
| Compound | Type | A₁ (Kᵢ, nM) | A₂ₐ (Kᵢ, nM) | A₂ₒ (EC₅₀/Kᵢ, nM) | A₃ (Kᵢ, nM) | Selectivity Profile |
| NECA | Agonist | 14[2] | 20[2] | 2400 (EC₅₀)[2] | 6.2[2] | Non-selective |
| CGS-21680 | Agonist | 290[3] | 27[3] | >15,000 | 88800[3] | A₂ₐ selective |
| ZM-241385 | Antagonist | 255[4] | 0.8[4] | 50[4] | >10,000[4] | Highly A₂ₐ selective |
| MRS1220 | Antagonist | 305 (rat) | 52 (rat) | >1000 | 0.59-0.65[5] | Highly A₃ selective (human) |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed protocols for the key experiments used to determine ligand cross-reactivity.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Kᵢ) of a test compound for a specific receptor subtype. This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor.
General Protocol:
-
Membrane Preparation:
-
Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₒ, or A₃).[6]
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add the cell membrane preparation, a specific radioligand, and varying concentrations of the unlabeled test compound.
-
Common Radioligands:
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Assays (cAMP Accumulation)
Functional assays measure the effect of a compound on receptor activity. For adenosine receptors, this is often done by measuring changes in intracellular cyclic AMP (cAMP) levels.
General Protocol:
-
Cell Preparation:
-
Seed cells stably expressing the adenosine receptor subtype of interest into a multi-well plate and allow them to adhere overnight.
-
-
Compound Incubation:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.[7]
-
Add varying concentrations of the test compound (agonist or antagonist).
-
For antagonist testing, co-incubate with a known agonist.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).[7]
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the agonist concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the response to a fixed concentration of agonist in the presence of varying concentrations of the antagonist to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways of Adenosine Receptor Subtypes
The following diagram illustrates the primary signaling cascades initiated by the activation of each adenosine receptor subtype.
Caption: General signaling pathways of adenosine receptor subtypes.
Experimental Workflow for Cross-Reactivity Profiling
This diagram outlines the typical workflow for assessing the cross-reactivity of a test compound across the four adenosine receptor subtypes using radioligand binding assays.
References
- 1. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. adooq.com [adooq.com]
- 3. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 4. ZM 241385 | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Assays for Confirming A3 Adenosine Receptor Agonism and Antagonism
For researchers, scientists, and drug development professionals, the accurate characterization of A3 adenosine (B11128) receptor (A3AR) ligands is paramount. This guide provides a comprehensive comparison of key functional assays used to determine the agonistic or antagonistic properties of compounds targeting the A3AR. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection of the most appropriate assay for your research needs.
The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular function.[1][2] Its activation primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, A3AR activation can trigger other signaling cascades, such as the recruitment of β-arrestin and the mobilization of intracellular calcium.[4][5] The ability to modulate these pathways makes the A3AR an attractive therapeutic target.
This guide delves into the most common functional assays employed to interrogate A3AR signaling, providing a head-to-head comparison of their principles, methodologies, and the nature of the data they generate.
Comparison of Key Functional Assays for A3AR
| Assay | Principle | Measures | Advantages | Disadvantages |
| cAMP Accumulation Assay | Measures the inhibition of adenylyl cyclase activity upon A3AR activation by a Gαi-coupled pathway. | Decrease in intracellular cAMP levels. | Well-established, robust, and reflects a key downstream signaling event. Suitable for high-throughput screening. | Indirect measure of receptor activation. Signal can be influenced by other GPCRs that modulate cAMP. |
| β-Arrestin Recruitment Assay | Monitors the recruitment of β-arrestin to the activated A3AR, a key event in receptor desensitization and signaling. | Proximity of β-arrestin to the A3AR, often using bioluminescence or fluorescence resonance energy transfer (BRET/FRET). | Allows for the study of biased agonism, where a ligand preferentially activates one signaling pathway over another. Can be performed in live cells. | May not correlate directly with G protein-dependent signaling. Different technology platforms can yield varying results. |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. | G protein activation, an early step in the signaling cascade. | Direct measure of G protein activation. Less prone to signal amplification than downstream assays. | Uses radioactive materials. Can be technically demanding. |
| Calcium Mobilization Assay | Detects changes in intracellular calcium concentration following A3AR activation, which can occur through Gq-dependent or Gβγ-mediated pathways. | Transient increase in intracellular calcium levels. | Real-time measurement in live cells. Can reveal coupling to alternative signaling pathways. | The A3AR-mediated calcium response can be cell-type dependent and may not be as robust as the cAMP response. |
| miniGαi Recruitment Assay | A newer assay that directly measures the interaction between the activated A3AR and an engineered, truncated Gαi protein. | Recruitment of miniGαi to the receptor, often using a split-luciferase system. | Direct measure of G protein engagement. Can be used to study biased agonism towards G protein pathways. | A relatively new technique, and reagents may not be as widely available as for other assays. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in A3AR signaling and the functional assays used to measure them, the following diagrams have been generated using the DOT language.
Caption: A3 Adenosine Receptor Signaling Pathways.
Caption: General Workflows for A3AR Functional Assays.
Quantitative Data Comparison
The following tables summarize representative quantitative data for well-characterized A3AR ligands in different functional assays. These values are compiled from various studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions, cell line, and assay platform used.
Table 1: Potency (EC50/IC50) of A3AR Agonists and Antagonists in Various Functional Assays
| Compound | Assay Type | EC50 / IC50 (nM) | Reference |
| Agonists | |||
| NECA | cAMP | ~200 | [5] |
| β-Arrestin Recruitment | 217 | [5] | |
| miniGαi Recruitment | 217 | [5] | |
| Calcium Mobilization | 69.2 | [6] | |
| 2-Cl-IB-MECA | cAMP | 2.81 - 3.63 | [5] |
| β-Arrestin Recruitment | 29.5 - 39.0 | [5] | |
| miniGαi Recruitment | 30.5 | [5] | |
| MRS5698 | Calcium Mobilization | 17.3 | [6] |
| Antagonists | |||
| MRS1220 | cAMP (antagonism) | - | - |
| β-Arrestin (inverse agonism) | - | [7] | |
| PSB-10 | β-Arrestin (inverse agonism) | - | [7] |
| cAMP (inverse agonism) | 2.27 | [1] |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response, while IC50 values represent the concentration of an antagonist that inhibits 50% of the agonist response. A lower value indicates higher potency.[8]
Table 2: Efficacy (Emax) of A3AR Agonists
| Compound | Assay Type | Emax (% of reference agonist) | Reference |
| NECA | β-Arrestin Recruitment | 100 (Reference) | [5] |
| miniGαi Recruitment | 100 (Reference) | [5] | |
| 2-Cl-IB-MECA | β-Arrestin Recruitment | 52.9 | [5] |
| miniGαi Recruitment | 41.9 | [5] |
Note: Emax represents the maximum response that can be produced by a ligand. It is often expressed as a percentage of the response produced by a full agonist.
Detailed Experimental Protocols
cAMP Accumulation Assay
This protocol is a generalized procedure for measuring agonist-induced inhibition of cAMP production.
-
Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing the human A3AR in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Incubation: Wash the cells with serum-free medium and then incubate with various concentrations of the test compound (agonist) for 15-30 minutes at 37°C. For antagonist testing, pre-incubate with the antagonist before adding a known A3AR agonist.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except for the basal control) to a final concentration of 1-10 µM and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Determine the cAMP concentration in each well according to the kit manufacturer's instructions. Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the EC50 value. For antagonists, perform a Schild analysis to determine the pA2 value.
β-Arrestin Recruitment Assay (Split-Luciferase based)
This protocol describes a common method for monitoring β-arrestin recruitment.[5]
-
Cell Culture: Use a stable cell line co-expressing the A3AR fused to a large fragment of luciferase (LgBiT) and β-arrestin-2 fused to a small fragment of luciferase (SmBiT). Plate the cells in a white, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Assay Preparation: Wash the cells with an appropriate assay buffer (e.g., HBSS). Add the luciferase substrate solution to each well.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Signal Detection: Measure luminescence at regular intervals for up to 90 minutes using a plate reader.
-
Data Analysis: Normalize the data to the response of a reference agonist (e.g., NECA). Plot the normalized response against the log concentration of the test compound to determine the EC50 and Emax values.[5]
GTPγS Binding Assay
This protocol outlines the general steps for a [35S]GTPγS binding assay.[9]
-
Membrane Preparation: Prepare crude cell membranes from cells overexpressing the A3AR.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the test compound, and [35S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Scintillation Counting: Add scintillation cocktail to the dried filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the log concentration of the agonist to determine EC50 and Emax.[9]
Calcium Mobilization Assay
This protocol provides a general framework for measuring changes in intracellular calcium.[10]
-
Cell Culture and Dye Loading: Plate cells expressing the A3AR in a black-walled, clear-bottom 96-well plate. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR) to add the test compound to the wells.
-
Fluorescence Measurement: Monitor the fluorescence intensity before and after the addition of the compound in real-time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of the test compound and plot the data to determine the EC50 value.[10]
Conclusion
The selection of an appropriate functional assay is critical for the successful characterization of A3AR ligands. This guide provides a comparative overview of the most widely used methods, highlighting their underlying principles, procedural workflows, and the quantitative data they yield. While cAMP assays remain a robust and high-throughput method for assessing Gαi-mediated signaling, β-arrestin and miniGαi recruitment assays offer valuable insights into the potential for biased agonism. GTPγS binding provides a direct measure of G protein activation, and calcium mobilization assays can uncover coupling to alternative signaling pathways. By understanding the strengths and limitations of each assay, researchers can make informed decisions to advance their A3AR drug discovery and research programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
comparing the duplex stability of DNA with 2’-Deoxy-N6-(4-methoxybenzyl)adenosine versus N6-methyladenosine
A critical evaluation of the thermodynamic contributions of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine and N6-methyladenosine to DNA duplex stability reveals a significant knowledge gap for the former, while the latter's destabilizing effects are more clearly characterized. This guide provides a comprehensive overview of the available data, detailed experimental protocols for assessing duplex stability, and a visual representation of the analytical workflow to aid researchers in the fields of molecular biology, drug discovery, and synthetic biology.
In the quest to modulate the properties of nucleic acids for therapeutic and diagnostic applications, chemical modifications to nucleobases are of paramount importance. The stability of the DNA double helix is a fundamental parameter influencing these applications. This guide focuses on two N6-substituted deoxyadenosine (B7792050) analogs: 2'-Deoxy-N6-(4-methoxybenzyl)adenosine and the well-studied N6-methyladenosine (m6A).
Comparative Analysis of Duplex Stability
A direct comparative study detailing the impact of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine on DNA duplex stability is not available in the current scientific literature. In contrast, the effect of N6-methyladenosine (m6A) on the stability of DNA and RNA duplexes has been investigated, with findings consistently pointing towards a destabilizing effect when m6A is positioned within a Watson-Crick base-pairing region.
N6-methyladenosine: A Destabilizing Influence
N6-methyladenosine is the most prevalent internal modification in eukaryotic mRNA and is also found in DNA.[1] Studies have shown that the presence of a methyl group at the N6 position of adenine (B156593) disrupts the hydrogen bonding when paired with thymine. The methyl group favors a syn conformation, which is sterically incompatible with the standard Watson-Crick base pairing that requires an anti conformation. This conformational preference leads to a reduction in the thermal stability of the duplex. The extent of this destabilization is context-dependent, with thermodynamic measurements in RNA duplexes showing a destabilization of 0.5–1.7 kcal/mol.[2] While direct quantitative data for the change in melting temperature (ΔTm) in DNA duplexes is varied and depends on the specific sequence context, the consensus is a decrease in duplex stability.
2'-Deoxy-N6-(4-methoxybenzyl)adenosine: An Uncharted Territory
Currently, there is a notable absence of published experimental data on the effect of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine on DNA duplex stability. The larger 4-methoxybenzyl group at the N6 position, compared to a methyl group, is expected to cause significant steric hindrance within the DNA duplex, likely leading to a substantial destabilizing effect. However, without empirical data from thermal melting studies, this remains a hypothesis. The lack of data underscores a critical area for future research to fully understand the structure-activity relationship of N6-substituted adenosine (B11128) analogs.
Data Summary
Due to the lack of available data for 2'-Deoxy-N6-(4-methoxybenzyl)adenosine, a direct quantitative comparison is not possible. The following table summarizes the known impact of N6-methyladenosine on duplex stability.
| Modification | Effect on Duplex Stability | Quantitative Data (RNA Duplexes) | Reference |
| N6-methyladenosine (m6A) | Destabilizing | ΔΔG°37: 0.5–1.7 kcal/mol | [2] |
| 2'-Deoxy-N6-(4-methoxybenzyl)adenosine | Data Not Available | Data Not Available | N/A |
Experimental Protocols
The gold standard for determining the thermal stability of DNA duplexes is through UV-Vis thermal denaturation studies. This method involves monitoring the absorbance of a DNA solution at 260 nm as the temperature is gradually increased. The temperature at which 50% of the DNA is in a single-stranded state is defined as the melting temperature (Tm).
General Protocol for DNA Thermal Melting Studies
-
Oligonucleotide Synthesis and Purification: Synthesize and purify the desired unmodified and modified DNA oligonucleotides. Ensure high purity to obtain accurate melting profiles.
-
Duplex Annealing: Prepare equimolar solutions of the complementary single-stranded DNA oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper duplex formation.
-
UV-Vis Spectrophotometry: Transfer the annealed duplex solution to a quartz cuvette. Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Record the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute or 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the duplex is fully denatured (e.g., 90°C).[3]
-
Data Analysis: Plot the absorbance as a function of temperature. The resulting sigmoidal curve is the melting profile. The melting temperature (Tm) is determined from the first derivative of this curve, which corresponds to the peak of the derivative plot.[4]
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
Safety Operating Guide
Navigating the Disposal of 2’-Deoxy-N6-(4-methoxybenzyl)adenosine: A Guide for Laboratory Professionals
Hazard and Disposal Information Summary
Proper disposal begins with understanding the potential hazards associated with the chemical. Although a specific Safety Data Sheet (SDS) for 2’-Deoxy-N6-(4-methoxybenzyl)adenosine is not detailed in the provided results, information on related adenosine (B11128) compounds suggests that it should be handled with care. Some adenosine derivatives are noted for their potential for bioaccumulation and environmental persistence.[1] General safety precautions for similar compounds include avoiding contact with skin and eyes, preventing dust formation, and using personal protective equipment.[2]
| Parameter | Guideline | Source |
| Waste Classification | May be classified as hazardous waste. Consult local, state, and federal regulations. | General Chemical Safety Guidelines |
| Container Type | Clearly labeled, sealed, and non-reactive container. | General Chemical Safety Guidelines |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[3] | Fisher Scientific SDS[3] |
| Environmental Hazards | Some related compounds are listed as persistent and bioaccumulative.[1] Discharge into the environment must be avoided.[2] | PubChem[1], TargetMol SDS[2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-impermeable gloves, and appropriate lab coat. | TargetMol SDS[2] |
Procedural Steps for Proper Disposal
The following workflow outlines the critical steps for the safe disposal of this compound in a laboratory setting. This process is designed to minimize exposure and ensure regulatory compliance.
Key Experimental Protocols for Safe Disposal
While no specific experimental protocols for the disposal of this compound were found, the following best-practice methodologies should be implemented based on general laboratory chemical safety guidelines:
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated consumables (e.g., weigh boats, gloves, bench paper), in a designated, clearly labeled, and sealable solid waste container. Avoid mixing with other incompatible waste streams.
-
Liquid Waste: For solutions containing this compound, use a designated, sealed, and labeled liquid waste container. The container should be made of a material compatible with the solvents used. Do not pour this waste down the drain.[2]
2. Decontamination of Glassware and Surfaces:
-
Glassware: Rinse contaminated glassware multiple times with a suitable solvent (e.g., ethanol (B145695) or acetone, depending on solubility and laboratory protocols). The initial rinsate should be collected as hazardous waste. Subsequent rinses may be disposed of as regular solvent waste, pending institutional guidelines.
-
Surfaces: Decontaminate any spills on benchtops or other surfaces using an appropriate cleaning agent and absorbent materials. All materials used for spill cleanup should be collected and disposed of as solid hazardous waste.
3. Final Disposal:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and any other components of the waste mixture.
-
Store the sealed waste containers in a designated hazardous waste accumulation area, away from heat and sources of ignition.[4]
-
Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection by a certified waste disposal contractor.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling 2’-Deoxy-N6-(4-methoxybenzyl)adenosine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance for the handling of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine, a purine (B94841) nucleoside analog. Adherence to these procedures is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling 2'-Deoxy-N6-(4-methoxybenzyl)adenosine, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Specifications & Use Case |
| Primary (Minimum Requirement) | Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Safety Glasses | Must be equipped with side shields to protect against splashes. | |
| Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves. Inspect for tears before use and replace immediately if contaminated. | |
| Secondary (As-Needed Basis) | Goggles | Required when there is a significant risk of splashing. |
| Face Shield | To be used in conjunction with goggles for maximum facial protection during splash-prone procedures. | |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the compound as a powder or when aerosolization is possible. |
Operational Plan for Handling
Safe handling of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine involves a systematic workflow from preparation to post-handling cleanup.
Handling Workflow
Caption: A stepwise workflow for the safe handling of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required materials, including the compound, solvents, and necessary labware.
-
-
Handling:
-
Don the appropriate PPE, ensuring gloves are intact.
-
Carefully weigh and transfer the solid compound. Avoid creating dust.
-
If dissolving, add the solvent to the compound slowly to prevent splashing.
-
-
Cleanup:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Carefully doff PPE, avoiding contact with any potentially contaminated surfaces.
-
Dispose of all waste materials according to the disposal plan.
-
Disposal Plan
Proper disposal of 2'-Deoxy-N6-(4-methoxybenzyl)adenosine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the labware as per institutional guidelines. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. Do not discard in regular trash. |
| Solutions | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[1] |
Disposal Workflow
Caption: A clear process for the safe disposal of waste generated from handling the compound.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
By adhering to these safety and logistical guidelines, laboratory personnel can handle 2'-Deoxy-N6-(4-methoxybenzyl)adenosine with confidence, ensuring a safe and controlled research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
